Product packaging for 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine(Cat. No.:CAS No. 115127-23-6)

6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2421781
CAS No.: 115127-23-6
M. Wt: 199.011
InChI Key: PLKMDCDKXTVNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.011. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4 B2421781 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 115127-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKMDCDKXTVNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to the Synthesis of 6-Bromo-triazolo[4,3-b]pyridazine: A Medicinal Chemistry Keystone

A-Z Guide to the Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine: A Medicinal Chemistry Keystone

Abstract

The[1][2]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities, including applications as antitubulin agents and kinase inhibitors.[3] The 6-bromo substituted derivative, 6-Bromo-[1][2]triazolo[4,3-b]pyridazine, serves as a crucial and versatile intermediate for the synthesis of these complex molecules. The bromine atom provides a reactive handle for further functionalization, most commonly through metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the principal synthetic route to this key building block, focusing on the underlying chemical principles, a detailed experimental protocol, and critical insights into reaction optimization.

Introduction: The Strategic Importance of the Triazolopyridazine Core

The fusion of a triazole ring with a pyridazine core creates a rigid, planar scaffold that is adept at engaging with biological targets through various non-covalent interactions.[3][4] This structural motif is found in numerous compounds evaluated for anticancer properties.[3] The title compound, 6-Bromo-[1][2]triazolo[4,3-b]pyridazine (CAS 115127-23-6), is not an end-product but a strategic starting point.[5][6][7] Its value lies in the C-6 bromine, which allows for the introduction of diverse aryl or alkyl groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Retrosynthetic Analysis & Core Synthetic Strategy

The most direct and widely adopted strategy for constructing the 6-Bromo-[1][2]triazolo[4,3-b]pyridazine ring system involves a two-step sequence starting from a readily available pyridazine precursor. The key transformation is an intramolecular annulation (ring-forming) reaction.

Retrosynthetic Disconnection:

GTarget6-Bromo-[1,2,4]triazolo[4,3-b]pyridazineIntermediate3-Bromo-6-hydrazinylpyridazineTarget->IntermediateIntramolecularCyclizationStartingMaterial3,6-DibromopyridazineIntermediate->StartingMaterialNucleophilic Substitution(Hydrazinolysis)

Caption: Retrosynthetic pathway for the target molecule.

This analysis reveals a logical and efficient forward synthesis starting from 3,6-dibromopyridazine. The core steps are:

  • Hydrazinolysis: Selective monosubstitution of one bromine atom on the pyridazine ring with hydrazine.

  • Annulation/Cyclization: Reaction of the resulting hydrazinylpyridazine with a one-carbon (C1) electrophile to form the fused triazole ring.

Primary Synthetic Pathway: From Dihalopyridazine to Fused Heterocycle

The most field-proven and scalable synthesis proceeds via the reaction of 3-bromo-6-hydrazinylpyridazine with an orthoformate, which serves as the C1 source for the triazole ring.

Step 1: Synthesis of 3-Bromo-6-hydrazinylpyridazine

The initial step involves the nucleophilic aromatic substitution of a bromine atom from 3,6-dibromopyridazine with hydrazine hydrate.

Reaction Scheme: 3,6-Dibromopyridazine + Hydrazine Hydrate → 3-Bromo-6-hydrazinylpyridazine

Causality Behind Experimental Choices:

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile. Its use in excess ensures the reaction proceeds efficiently.[8][9]

  • Solvent: A protic solvent like 1-propanol or ethanol is typically used to facilitate the dissolution of the starting materials and to mediate the reaction.[8]

  • Temperature: Heating is necessary to overcome the activation energy for the substitution on the electron-deficient pyridazine ring. A temperature of around 80-100°C is common.[8]

  • Selectivity: The reaction is generally selective for monosubstitution. The introduction of the electron-donating hydrazinyl group deactivates the ring towards a second substitution, preventing the formation of the dihydrazino-pyridazine byproduct in significant amounts.

Step 2: Cyclization to form 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

The key ring-forming step involves the condensation of the hydrazinyl intermediate with an orthoformate, followed by intramolecular cyclization.

Reaction Scheme: 3-Bromo-6-hydrazinylpyridazine + Triethyl Orthoformate → 6-Bromo-[1][2]triazolo[4,3-b]pyridazine

Mechanism and Rationale:

  • Condensation: The more nucleophilic terminal nitrogen of the hydrazine group attacks the electrophilic carbon of triethyl orthoformate.

  • Elimination: Two molecules of ethanol are eliminated to form a formimidate intermediate.

  • Intramolecular Cyclization: The pyridazine ring nitrogen attacks the imine carbon, leading to the formation of the five-membered triazole ring.

  • Aromatization: A final elimination of ethanol results in the stable, aromatic fused-ring system.

Gcluster_0Synthetic WorkflowSM3,6-DibromopyridazineIntermediate3-Bromo-6-hydrazinylpyridazineSM->IntermediateStep 1: Hydrazinolysis(Propanol, 80°C)Reagent1Hydrazine Hydrate(N₂H₄·H₂O)Reagent1->IntermediateProduct6-Bromo-[1,2,4]triazolo[4,3-b]pyridazineIntermediate->ProductStep 2: Annulation(Reflux)Reagent2Triethyl OrthoformateReagent2->Product

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures. Researchers should consult original literature and perform their own risk assessments.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Purpose
3,6-Dibromopyridazine18679-79-3237.88Starting Material
Hydrazine Hydrate (~64%)7803-57-850.06Nucleophile
1-Propanol71-23-860.10Solvent (Step 1)
Triethyl Orthoformate122-51-0148.20C1 Source (Step 2)
Ethanol64-17-546.07Solvent (Recrystallization)

Step-by-Step Procedure:

Part A: Synthesis of 3-Bromo-6-hydrazinylpyridazine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dibromopyridazine (e.g., 10.0 g, 42.0 mmol).

  • Add 1-propanol (e.g., 25 mL) to the flask.

  • Add hydrazine hydrate (e.g., 9.0 mL, ~185 mmol) dropwise to the stirred suspension. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to 80°C and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to 4°C in an ice bath. A precipitate will form.

  • Collect the pale-yellow solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 3-bromo-6-hydrazinylpyridazine. The product is often of sufficient purity for the next step.

Part B: Synthesis of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine

  • Suspend the 3-bromo-6-hydrazinylpyridazine from Part A (e.g., 7.0 g, 36.0 mmol) in triethyl orthoformate (e.g., 50 mL).

  • Heat the mixture to reflux (approx. 140-145°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the resulting solid by vacuum filtration.

  • Wash the crude product with cold ethanol to remove residual orthoformate.

  • Recrystallize the solid from hot ethanol to afford 6-Bromo-[1][2]triazolo[4,3-b]pyridazine as an off-white or pale solid.[5]

Optimization and Characterization

Optimization Insights:

  • Solvent Choice: In Step 2, using triethyl orthoformate as both reagent and solvent simplifies the procedure. For smaller scales, a high-boiling solvent like n-butanol can be used, although this requires an additional separation step.

  • Reaction Time: Reaction times are indicative. Monitoring by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) is crucial to determine the point of maximum conversion and to avoid potential degradation from prolonged heating.

  • Purity: The purity of the intermediate 3-bromo-6-hydrazinylpyridazine is important. Impurities can lead to side reactions and lower yields in the cyclization step. If necessary, it can be recrystallized before use.

Characterization Data:

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results for 6-Bromo-[1][2]triazolo[4,3-b]pyridazine
Appearance Off-white solid[5]
Molecular Formula C₅H₃BrN₄[5]
Molecular Weight 198.01 g/mol
¹H NMR Signals corresponding to the three distinct aromatic protons on the pyridazine ring.
Mass Spec (MS) A molecular ion peak (M+) and an M+2 peak in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Safety Considerations

  • Hydrazine Hydrate: This substance is highly toxic, a suspected carcinogen, and corrosive. Always handle it within a chemical fume hood using gloves, safety glasses, and a lab coat.

  • 3,6-Dibromopyridazine: Halogenated aromatic compounds can be irritants. Avoid inhalation of dust and skin contact.

  • High Temperatures: The refluxing of high-boiling solvents like triethyl orthoformate requires careful setup to avoid pressure buildup and ensure stable heating.

Conclusion

The synthesis of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine is a robust and reproducible process, pivotal for the advancement of medicinal chemistry programs targeting this important heterocyclic scaffold. The two-step sequence, beginning with the selective hydrazinolysis of 3,6-dibromopyridazine followed by an efficient cyclization with an orthoformate, provides reliable access to this key building block. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively produce this versatile intermediate for the development of novel therapeutic agents.

Characterization of 6-Bromo-triazolo[4,3-b]pyridazine: A Technical Guide for Medicinal Chemists

Characterization of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine: A Technical Guide for Medicinal Chemists

Introduction: The Significance of the[1][2][3]triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Its rigid, planar structure and distribution of nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The introduction of a bromine atom at the 6-position, yielding 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, provides a key synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a vast chemical space in drug discovery programs. This guide provides an in-depth technical overview of the synthesis and characterization of this important building block.

Molecular Structure and Synthetic Strategy

The structural representation of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is depicted below. The synthesis of this fused heterocyclic system is conceptually straightforward, relying on the construction of the triazole ring onto a pre-existing pyridazine core.

Synthesis_and_Structurecluster_product6-Bromo-[1,2,4]triazolo[4,3-b]pyridazinecluster_synthesisSynthetic Pathwayproductstart3,6-Dibromopyridazineintermediate3-Bromo-6-hydrazinylpyridazinestart->intermediateNucleophilic Substitutionend_productThis compoundintermediate->end_productCyclizationreagent1Hydrazine Hydratereagent1->intermediatereagent2Triethyl Orthoformatereagent2->end_product

Caption: Synthetic approach to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

A logical and commonly employed synthetic route commences with a commercially available dihalopyridazine. Specifically, 3,6-dibromopyridazine serves as an excellent starting material. The first step involves a nucleophilic substitution reaction with hydrazine hydrate, selectively displacing one of the bromine atoms to form the key intermediate, 3-bromo-6-hydrazinylpyridazine. The subsequent and final step is the cyclization of this intermediate to construct the fused triazole ring. This is typically achieved by reacting the hydrazinyl group with a one-carbon electrophile, such as triethyl orthoformate, which upon heating, leads to the desired 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Spectroscopic and Physicochemical Characterization

The definitive identification and purity assessment of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine rely on a combination of spectroscopic techniques and physicochemical measurements.

Physicochemical Properties

PropertyValueSource
CAS Number 115127-23-6[2]
Molecular Formula C₅H₃BrN₄[2]
Molecular Weight 199.01 g/mol [4]
Appearance Off-white solid[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be simple, exhibiting three distinct signals in the aromatic region.

  • δ ~ 9.5-9.7 ppm (s, 1H): This singlet corresponds to the proton on the triazole ring (H-3). Its significant downfield shift is attributed to the deshielding effects of the adjacent nitrogen atoms.

  • δ ~ 8.3-8.5 ppm (d, J ≈ 9.5 Hz, 1H): This doublet is assigned to the proton at the 7-position of the pyridazine ring (H-7). It is coupled to the proton at the 8-position.

  • δ ~ 7.8-8.0 ppm (d, J ≈ 9.5 Hz, 1H): This doublet corresponds to the proton at the 8-position of the pyridazine ring (H-8), coupled to the H-7 proton.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide further confirmation of the carbon skeleton. The expected chemical shifts are as follows:

  • δ ~ 150-152 ppm: Carbon at the 6-position (C-6), attached to the bromine atom.

  • δ ~ 148-150 ppm: Carbon at the 8a-position (bridgehead carbon).

  • δ ~ 143-145 ppm: Carbon at the 3-position (in the triazole ring).

  • δ ~ 128-130 ppm: Carbon at the 7-position.

  • δ ~ 118-120 ppm: Carbon at the 8-position.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is expected to display characteristic absorption bands for the aromatic C-H and C=N bonds within the heterocyclic system.

Expected IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Weak to MediumAromatic C-H stretching
1650-1550Medium to StrongC=N and C=C stretching vibrations of the fused rings
1500-1400MediumRing stretching vibrations
Below 1000Medium to StrongC-H out-of-plane bending and C-Br stretching

The absence of strong absorptions in the 3500-3200 cm⁻¹ region would confirm the successful cyclization and the absence of the N-H bonds of the hydrazinyl intermediate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, electron impact (EI) or electrospray ionization (ESI) techniques can be employed.

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Expected [M]⁺: m/z 198 and 200 (in a ~1:1 ratio).

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and characterization of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Synthesis of 3-Bromo-6-hydrazinylpyridazine

Synthesis_Intermediatestart3,6-Dibromopyridazinein EthanolconditionsRefluxstart->conditionsreagentHydrazine Hydratereagent->conditionsproduct3-Bromo-6-hydrazinylpyridazineconditions->product

Caption: Workflow for the synthesis of the key intermediate.

  • Reaction Setup: To a solution of 3,6-dibromopyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-bromo-6-hydrazinylpyridazine as a solid.

Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine
  • Reaction Setup: Suspend 3-bromo-6-hydrazinylpyridazine (1.0 eq) in triethyl orthoformate (5-10 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to afford 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine as an off-white solid.

Crystallographic Analysis: Insights from Analogs

While a crystal structure for 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is not publicly available, analysis of related structures, such as 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine, provides valuable insights into the expected molecular geometry. The fused ring system is anticipated to be essentially planar. The bond lengths within the pyridazine and triazole rings will exhibit partial double bond character, indicative of an aromatic system. The C-Br bond length is expected to be in the typical range for a bromine atom attached to an sp²-hybridized carbon.

Conclusion and Future Directions

6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of a reactive bromine handle make it an attractive starting point for the generation of compound libraries for high-throughput screening. The characterization data and protocols provided in this guide offer a solid foundation for researchers working with this important scaffold. Future work could focus on the detailed exploration of its reactivity in various cross-coupling reactions and the biological evaluation of its derivatives against a range of therapeutic targets.

An In-Depth Technical Guide to 6-Bromo-triazolo[4,3-b]pyridazine: Properties, Synthesis, and Applications in Drug Discovery

An In-Depth Technical Guide to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold

The[1][2]triazolo[4,3-b]pyridazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its rigid, planar structure and its capacity for diverse molecular interactions. This core is a key component in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential.[2] Its derivatives have been investigated as potent inhibitors of critical cellular targets, including bromodomains and protein kinases, making them highly valuable in the development of novel therapeutics for oncology and inflammatory diseases.[3]

This guide focuses on a key intermediate in the synthesis of such therapeutic agents: 6-Bromo-[1][2]triazolo[4,3-b]pyridazine. The strategic placement of the bromine atom at the 6-position provides a versatile chemical handle for the introduction of a wide array of functional groups through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in the optimization of lead compounds in drug discovery programs. This document provides a comprehensive overview of the physical and chemical properties of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine, its synthesis, and its application as a pivotal building block for researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties

6-Bromo-[1][2]triazolo[4,3-b]pyridazine is typically supplied as an off-white to pale yellow crystalline solid.[4][5] While detailed experimental data for this specific compound is not extensively published, its properties can be reliably inferred from data on analogous structures and general chemical principles.

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C₅H₃BrN₄[4]
Molecular Weight 199.01 g/mol [4]
Appearance Off-white to pale yellow solid[4]
Melting Point 106-112 °C (for the related 6-Bromo-[1][2]triazolo[1,5-a]pyridine) The melting point is expected to be in a similar range for the target compound due to structural similarities.
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Based on the properties of similar heterocyclic compounds and general solubility principles.[6]
Purity Typically ≥97%[5]
Storage Store in a cool, dry place, typically under refrigeration.
Spectroscopic Characterization (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.3-9.5 (s, 1H, H-3)

    • δ 8.3-8.5 (d, 1H, H-7)

    • δ 7.8-8.0 (d, 1H, H-8)

    • Rationale: The proton at position 3 is expected to be the most downfield due to the influence of the adjacent nitrogen atoms in the triazole ring. The protons on the pyridazine ring will appear as doublets, with the proton adjacent to the bromine atom (H-7) likely being further downfield.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 150-155 (C-3)

    • δ 145-150 (C-4a)

    • δ 130-135 (C-8a)

    • δ 125-130 (C-7)

    • δ 120-125 (C-8)

    • δ 115-120 (C-6)

    • Rationale: The chemical shifts are predicted based on the electronic environment of each carbon atom. The carbon atom at the 6-position, bonded to bromine, is expected to be in the upfield region for a carbon bearing a halogen.[9][10]

  • Mass Spectrometry (EI):

    • m/z 198/200 (M⁺, M⁺+2), characteristic isotopic pattern for a monobrominated compound.

Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

A robust and scalable synthesis of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine is crucial for its utility as a building block. While a specific literature procedure for this exact molecule is not prominently published, a reliable synthetic route can be proposed based on established methodologies for the synthesis of the triazolopyridazine core.[11][12] The most logical approach involves the condensation of a dihalopyridazine with a simple hydrazine derivative.

Proposed Synthetic Pathway

Gcluster_0Starting Materialscluster_1Reactioncluster_2Intermediatecluster_3Final Product3_6_dichloropyridazine3,6-Dichloropyridazinereaction_stepCyclocondensation3_6_dichloropyridazine->reaction_stepformohydrazideFormohydrazideformohydrazide->reaction_stepintermediate6-Chloro-[1,2,4]triazolo[4,3-b]pyridazinereaction_step->intermediate1. Heat in n-butanol2. Halogen Exchangefinal_product6-Bromo-[1,2,4]triazolo[4,3-b]pyridazineintermediate->final_producte.g., HBr/AcOH or PBr₃

Caption: Proposed synthesis of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Chloro-[1][2]triazolo[4,3-b]pyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in n-butanol, add formohydrazide (1.1 eq).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold n-butanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: Halogen Exchange to 6-Bromo-[1][2]triazolo[4,3-b]pyridazine

This step can be achieved through various established methods for converting aryl chlorides to aryl bromides. The choice of reagent depends on the desired reactivity and scale.

  • Method A: Using HBr in Acetic Acid

    • Suspend 6-Chloro-[1][2]triazolo[4,3-b]pyridazine (1.0 eq) in a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).

    • Heat the mixture to a temperature between 80-120 °C for several hours, monitoring the conversion by TLC or LC-MS.

    • After cooling, carefully quench the reaction mixture by pouring it onto ice-water.

    • Neutralize with a suitable base (e.g., NaHCO₃ or NaOH solution) until the product precipitates.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Method B: Using Phosphorus Tribromide (PBr₃)

    • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 6-Chloro-[1][2]triazolo[4,3-b]pyridazine (1.0 eq) in a suitable high-boiling solvent (e.g., dichlorobenzene).

    • Add phosphorus tribromide (PBr₃) (1.5-2.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Cool the reaction and carefully quench with water or a saturated aqueous solution of NaHCO₃.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Chemical Reactivity and Derivatization

The bromine atom at the 6-position of the[1][2]triazolo[4,3-b]pyridazine core is the key to its utility as a versatile synthetic intermediate. This aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position.[11]

  • General Protocol:

    • To a reaction vessel, add 6-Bromo-[1][2]triazolo[4,3-b]pyridazine (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

    • Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

2. Buchwald-Hartwig Amination:

This reaction is instrumental in forming carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines and related compounds. For 6-Bromo-[1][2]triazolo[4,3-b]pyridazine, it provides access to amines at the 6-position, which are common moieties in bioactive molecules.[13]

  • General Protocol:

    • In an inert atmosphere glovebox or using Schlenk techniques, combine 6-Bromo-[1][2]triazolo[4,3-b]pyridazine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).

    • Add an anhydrous aprotic solvent (e.g., toluene, dioxane).

    • Heat the reaction mixture to 80-120 °C until completion.

    • Cool the reaction, quench with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Gcluster_0Starting Materialcluster_1Reactionscluster_2ProductsstartThis compoundsuzukiSuzuki Coupling(Ar-B(OH)₂, Pd catalyst, Base)start->suzukibuchwaldBuchwald-Hartwig Amination(R₂NH, Pd catalyst, Base)start->buchwaldsuzuki_product6-Aryl-[1,2,4]triazolo[4,3-b]pyridazinesuzuki->suzuki_productbuchwald_product6-Amino-[1,2,4]triazolo[4,3-b]pyridazinebuchwald->buchwald_product

Caption: Key cross-coupling reactions of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine.

Applications in Drug Discovery and Medicinal Chemistry

The[1][2]triazolo[4,3-b]pyridazine scaffold is a cornerstone in the design of kinase and bromodomain inhibitors. 6-Bromo-[1][2]triazolo[4,3-b]pyridazine serves as a critical starting material for the synthesis of libraries of compounds for screening against these and other biological targets.

  • Bromodomain Inhibitors: Derivatives of the[1][2]triazolo[4,3-b]pyridazine core have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[3] These proteins are key regulators of gene expression, and their inhibition has shown promise in the treatment of cancer and inflammatory diseases. The 6-bromo precursor allows for the introduction of various moieties that can interact with the acetyl-lysine binding pocket of the bromodomain.

  • Kinase Inhibitors: The triazolopyridazine scaffold has been utilized in the development of inhibitors for various protein kinases, which are often dysregulated in cancer. For example, derivatives have been synthesized and evaluated as dual c-Met/Pim-1 inhibitors and as antitubulin agents.[2][11] The ability to functionalize the 6-position is critical for modulating the potency and selectivity of these inhibitors.

  • Rev-Erb Agonists: Recent patent literature discloses the use of 6-substituted triazolopyridazines as agonists of the nuclear receptor Rev-Erb.[3] These receptors play a crucial role in regulating circadian rhythms and metabolism, and their modulation has potential therapeutic applications in metabolic diseases and sleep disorders.

Conclusion

6-Bromo-[1][2]triazolo[4,3-b]pyridazine is a high-value chemical intermediate with significant applications in the field of drug discovery. Its robust synthesis and the versatility of its bromo-substituent for a range of cross-coupling reactions make it an indispensable tool for medicinal chemists. The proven biological relevance of the[1][2]triazolo[4,3-b]pyridazine scaffold in targeting key proteins involved in human diseases underscores the importance of this building block in the development of the next generation of therapeutics. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization in their synthetic and drug discovery endeavors.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-triazolo[4,3-b]pyridazine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. As a key intermediate in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document offers a comprehensive interpretation of its NMR spectra, including predicted chemical shifts, coupling constants, and signal multiplicities. A standard experimental protocol for acquiring high-quality NMR data for this class of compounds is also presented, alongside a summary of the spectral data and a structural diagram for clear visualization and reference.

Introduction

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif found in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of a bromine atom at the 6-position creates 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, a versatile building block for the synthesis of novel pharmaceutical candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds. This guide aims to provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this important molecule, enabling researchers to confidently identify and characterize it in their synthetic endeavors.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the molecular structure of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine with the conventional atom numbering is presented below.

Figure 1. Molecular structure of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed below. These predictions are based on the analysis of structurally related compounds, such as 6-chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine, and established substituent effects in heterocyclic systems.

  • H-3: This proton, located on the triazole ring, is anticipated to be the most deshielded proton due to the electron-withdrawing nature of the adjacent nitrogen atoms. It is expected to appear as a singlet.

  • H-7 and H-8: These two protons are on the pyridazine ring and will appear as an AX spin system, exhibiting characteristic doublet multiplicities due to ortho-coupling. The bromine atom at the 6-position will influence their chemical shifts.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Five signals are expected for the five carbon atoms in the heterocyclic rings. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen atoms and the bromine substituent.

  • C-3: This carbon in the triazole ring is expected to have a chemical shift influenced by the adjacent nitrogen atoms.

  • C-6: This carbon is directly attached to the bromine atom, and its chemical shift will be significantly affected by the halogen's electronegativity and heavy atom effect.

  • C-7 and C-8: These are the protonated carbons in the pyridazine ring.

  • C-8a: This is the bridgehead carbon, part of both the triazole and pyridazine rings.

Summary of Predicted NMR Data

The predicted ¹H and ¹³C NMR data for 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine are summarized in the table below. The data is presented for a spectrum recorded in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~9.0 - 9.5s-
H-7~8.2 - 8.6d~9.5
H-8~7.4 - 7.8d~9.5
¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C-3~145 - 150
C-6~125 - 130
C-7~130 - 135
C-8~115 - 120
C-8a~140 - 145

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, the following experimental workflow is recommended.

NMR_Workflowcluster_sample_prepSample Preparationcluster_nmr_acquisitionNMR Data Acquisitioncluster_data_processingData Processing and AnalysisaWeigh ~5-10 mg of samplebDissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6)a->bcAdd internal standard (e.g., TMS) if necessaryb->cdTransfer to a 5 mm NMR tubec->deInsert sample into the NMR spectrometer (≥400 MHz)fLock and shim the instrumente->fgAcquire ¹H NMR spectrumf->ghAcquire ¹³C NMR spectrum (e.g., using a broadband probe)g->hiPerform 2D NMR experiments (COSY, HSQC, HMBC) for full assignmenth->ijApply Fourier transform and phase correctionkCalibrate chemical shifts to the solvent peak or TMSj->klIntegrate ¹H signals and measure coupling constantsk->lmAssign signals based on chemical shifts, multiplicities, and 2D correlationsl->m

Figure 2. Recommended workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview and predicted analysis of the ¹H and ¹³C NMR spectral data for 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. The provided data, based on the analysis of closely related analogs and established spectroscopic principles, serves as a valuable resource for the identification and characterization of this important heterocyclic compound in a research and development setting. The outlined experimental protocol offers a standardized approach to obtaining high-quality and reproducible NMR data, ensuring the scientific integrity of synthetic and medicinal chemistry programs.

mass spectrometry analysis of 6-Bromo-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[4][5][6] Intended for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and rationale, ensuring a robust and reproducible analytical approach.

Introduction: The Significance of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, frequently incorporated into molecules designed as kinase inhibitors for oncology applications and other therapeutic areas.[5][6] The bromine substituent on this core, creating 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, serves as a crucial chemical handle for further synthetic modifications (e.g., cross-coupling reactions) and can significantly influence the compound's pharmacological properties.

Accurate characterization and quantification of this molecule are paramount during synthesis, purification, and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide structural information.

Table 1: Physicochemical Properties of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

PropertyValueSource
CAS Number 115127-23-6[7][8]
Molecular Formula C₅H₃BrN₄[7]
Molecular Weight ~199.01 g/mol [3][8]
Appearance Off-white solid[7]
Storage 2-8°C, Inert atmosphere[8]

Core Principles: The Isotopic Signature of Bromine

The most critical aspect of analyzing 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine by mass spectrometry is understanding the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio (roughly 50.5% to 49.5%).[2][9]

This natural distribution has a profound and predictable effect on the mass spectrum. Any ion containing a single bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by 2 mass-to-charge units (m/z). These two peaks, referred to as the M and M+2 peaks, will have nearly identical intensities.[10][11] This 1:1 doublet is a hallmark signature that provides immediate, high-confidence confirmation of the presence of one bromine atom in the detected ion.[10]

Experimental Workflow: A Validated LC-MS/MS Approach

A typical analysis involves separating the analyte from a mixture using High-Performance Liquid Chromatography (HPLC) followed by detection and fragmentation using tandem mass spectrometry (MS/MS).

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry p1 Dissolve sample in appropriate solvent (e.g., 50:50 ACN:H2O) p2 Vortex & Centrifuge to remove particulates p1->p2 p3 Transfer supernatant to HPLC vial p2->p3 lc1 Inject sample onto C18 Reverse-Phase Column p3->lc1 lc2 Gradient Elution with Mobile Phase A (H2O + 0.1% FA) and B (ACN + 0.1% FA) lc1->lc2 ms1 Ionization (Positive ESI Mode) lc2->ms1 ms2 Full Scan (MS1) Identify [M+H]+ Isotope Pattern (m/z 200 & 202) ms1->ms2 ms3 Isolation of Precursor Ion (m/z 200 or 202) ms2->ms3 ms4 Collision-Induced Dissociation (CID Fragmentation) ms3->ms4 ms5 Product Ion Scan (MS2) Detect characteristic fragments ms4->ms5

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Detailed Experimental Protocol

This protocol outlines a robust method for the analysis. Optimization is recommended based on the specific instrumentation used.

1. Sample Preparation:

  • Prepare a stock solution of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine at 1 mg/mL in a suitable organic solvent (e.g., DMSO or Methanol).

  • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Rationale: Using the initial mobile phase as the diluent prevents peak distortion during injection. Formic acid is added to promote protonation, which is essential for positive mode electrospray ionization (ESI).

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would be 5% B to 95% B over 5-7 minutes.

  • Rationale: A C18 column provides excellent retention for moderately polar heterocyclic compounds. A gradient elution is crucial for separating the analyte from potential impurities and ensuring it elutes as a sharp peak, which maximizes sensitivity.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Rationale: The triazolopyridazine core contains multiple nitrogen atoms that are readily protonated in the acidic mobile phase, making positive ESI the ideal, high-efficiency ionization method.

  • Scan Mode: Full Scan (MS1) followed by tandem MS (MS/MS) or Product Ion Scan.

  • MS1 Scan Range: m/z 100-300. This range comfortably covers the expected protonated molecular ions.

  • Precursor Ions for MS/MS: m/z 200.0 ([C₅H₄⁷⁹BrN₄]⁺) and m/z 202.0 ([C₅H₄⁸¹BrN₄]⁺).

  • Collision Energy: This must be optimized empirically. Start with a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Table 2: Suggested LC-MS/MS Parameters for Analysis

ParameterSettingRationale
Ionization Mode ESI PositiveEfficient protonation of heterocyclic nitrogens.
Capillary Voltage 3500 - 4500 VStandard range for stable electrospray.
Drying Gas Temp. 300 - 350 °CEnsures efficient desolvation of ions.
Drying Gas Flow 8 - 12 L/minAids in desolvation.
Precursor Ions m/z 200.0 and 202.0Protonated molecular ions with ⁷⁹Br and ⁸¹Br isotopes.
Collision Gas Nitrogen or ArgonStandard inert gas for CID.
Collision Energy 10 - 40 eV (Ramp)Must be optimized to achieve desired fragmentation.

Data Interpretation: Deciphering the Mass Spectrum

Expected Full Scan (MS1) Spectrum

The primary observation in the full scan spectrum will be the protonated molecular ion, [M+H]⁺ . Due to the bromine isotopes, this will appear as a doublet:

  • A peak at m/z ≈ 200.0 corresponding to the molecule containing the ⁷⁹Br isotope.

  • A peak at m/z ≈ 202.0 corresponding to the molecule containing the ⁸¹Br isotope.

  • The relative intensity of these two peaks will be approximately 1:1 .[1][2][10]

Proposed Fragmentation Pathway (MS/MS)

Fragmentation of the [M+H]⁺ precursor ion (m/z 200 or 202) provides structural confirmation. While experimental data for this specific molecule is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of triazole and pyridazine ring systems.[12][13][14] The fused heterocyclic core is relatively stable, but specific neutral losses are expected.

Key Fragmentation Steps:

  • Loss of Molecular Nitrogen (N₂): The triazole ring can undergo cleavage, leading to the loss of a stable N₂ molecule (28 Da). This is a common fragmentation pathway for triazole-containing compounds.[13]

  • Loss of Bromine Radical (•Br): Homolytic cleavage can result in the loss of the bromine radical (79 or 81 Da). The resulting fragment would lose the characteristic isotopic signature.[1][11]

  • Loss of Hydrogen Cyanide (HCN): Fragmentation of the nitrogen-containing rings can also lead to the elimination of HCN (27 Da).[15][16]

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragment M [M+H]⁺ m/z 200 / 202 (1:1 Isotope Ratio) F1 Loss of N₂ (-28 Da) [C₅H₄BrN₂]⁺ m/z 172 / 174 M->F1 -N₂ F2 Loss of •Br (-79/81 Da) [C₅H₄N₄]⁺ m/z 121 M->F2 -•Br F3 Loss of HCN (-27 Da) [C₄H₃BrN]⁺ m/z 145 / 147 F1->F3 -HCN

Caption: Proposed MS/MS fragmentation pathway for 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Table 3: Expected Fragment Ions and Their Significance

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
200 / 202172 / 174N₂ (28 Da)Characteristic loss from the triazole ring. The 1:1 bromine isotope pattern is retained.
200 / 202121•Br (79 / 81 Da)Loss of the bromine atom. The resulting fragment at m/z 121 will be a singlet (no isotope pattern).
172 / 174145 / 147HCN (27 Da)Subsequent fragmentation of the remaining heterocyclic structure. The bromine pattern is retained.

Conclusion

The mass spectrometric analysis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is a clear and robust process, anchored by the unmistakable 1:1 isotopic signature of the bromine atom. By employing a validated LC-MS/MS method with positive mode ESI, researchers can achieve high-confidence identification and structural elucidation. The interpretation of the fragmentation pattern, characterized by predictable neutral losses of N₂ and •Br, provides orthogonal confirmation of the molecular structure. This guide provides the foundational knowledge and practical framework necessary for scientists to develop and execute reliable analytical methods for this important class of molecules.

References

An In-depth Technical Guide to 6-Bromo-triazolo[4,3-b]pyridazine (CAS Number: 115127-23-6)

An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (CAS Number: 115127-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-[1][2]triazolo[4,3-b]pyridazine, identified by the CAS number 115127-23-6, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid, fused ring structure serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound, offering valuable insights for researchers engaged in the synthesis and evaluation of new chemical entities.

The[1][2]triazolo[4,3-b]pyridazine core is recognized as a "privileged scaffold" due to its ability to interact with a variety of biological targets. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, positioning 6-Bromo-[1][2]triazolo[4,3-b]pyridazine as a key building block in the quest for innovative therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available data for 6-Bromo-[1][2]triazolo[4,3-b]pyridazine.

PropertyValueSource
CAS Number 115127-23-6Multiple Sources
Molecular Formula C₅H₃BrN₄[1][3][4]
Molecular Weight 199.01 g/mol [5][6]
Appearance Off-white to pale yellow solid[1][7]
IUPAC Name 6-bromo-[1][2]triazolo[4,3-b]pyridazine[5]
InChI Key PLKMDCDKXTVNBB-UHFFFAOYSA-N[5]
SMILES BrC1=CC=C2N(N=C1)N=N2[3]
Purity Typically ≥97%[3]
Storage Inert atmosphere, 2-8°C[5]

Note: Specific data on melting point and solubility for 6-Bromo-[1][2]triazolo[4,3-b]pyridazine are not consistently reported in publicly available literature. Researchers should verify these parameters experimentally.

Biological Activity and Mechanism of Action

The[1][2]triazolo[4,3-b]pyridazine scaffold is a key feature in a variety of biologically active molecules. While specific data for the 6-bromo derivative is still emerging, research on analogous compounds provides valuable insights into its potential mechanisms of action and therapeutic applications.

Potential as BRD4 Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene transcription and are considered promising targets for cancer therapy.[8] Several studies have highlighted that the[1][2]triazolo[4,3-b]pyridazine core can serve as a scaffold for the development of potent BRD4 inhibitors.[9] These inhibitors typically function by competing with acetylated lysine residues for binding to the bromodomain, thereby disrupting the transcriptional programs that drive cancer cell proliferation.[8] Although the specific inhibitory activity of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine against BRD4 has not been detailed in the available literature, its structural similarity to known BRD4 inhibitors suggests it is a valuable starting point for medicinal chemistry campaigns in this area.

Antitubulin Activity

Derivatives of the[1][2]triazolo[4,3-b]pyridazine scaffold have also been investigated as antitubulin agents.[10] These compounds are designed to interfere with the polymerization of tubulin into microtubules, a critical process for cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. A study on 3,6-diaryl-[1][2]triazolo[4,3-b]pyridazines demonstrated potent antiproliferative activity, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[10] The 6-bromo substitution on the pyridazine ring of the compound of interest provides a handle for further chemical modification to explore and optimize this potential antitubulin activity.

Potential_Biological_Targets6-Bromo-[1,2,4]triazolo[4,3-b]pyridazineThis compoundBRD4_InhibitionBRD4 BromodomainInhibitionThis compound->BRD4_Inhibition PotentialInteractionAntitubulin_ActivityAntitubulin ActivityThis compound->Antitubulin_Activity PotentialInteractionCancer_TherapyCancer TherapyBRD4_Inhibition->Cancer_TherapyAntitubulin_Activity->Cancer_Therapy

Caption: Potential therapeutic pathways for 6-Bromo-[1][2]triazolo[4,3-b]pyridazine.

Synthesis and Experimental Protocols

General Synthetic Workflow

Synthetic_Workflowcluster_0Starting Materialscluster_1Key Reactioncluster_2Purificationcluster_3Final ProductPrecursorSubstitutedPyridazineCyclizationCyclization ReactionPrecursor->CyclizationPurificationChromatography / RecrystallizationCyclization->PurificationProduct6-Bromo-[1,2,4]triazolo[4,3-b]pyridazinePurification->Product

Caption: A generalized workflow for the synthesis of the target compound.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, illustrative protocol based on general methodologies for the synthesis of similar heterocyclic systems. This protocol should be adapted and optimized by experienced synthetic chemists.

  • Preparation of the Hydrazinylpyridazine Intermediate:

    • Start with a commercially available di-substituted pyridazine, for example, 3,6-dibromopyridazine.

    • React the di-substituted pyridazine with hydrazine hydrate in a suitable solvent such as ethanol or isopropanol.

    • The reaction is typically heated to reflux for several hours to facilitate the nucleophilic substitution of one of the bromo groups with the hydrazine moiety.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product, 3-bromo-6-hydrazinylpyridazine, is isolated by filtration or extraction.

  • Cyclization to form the Triazole Ring:

    • The isolated 3-bromo-6-hydrazinylpyridazine is then reacted with a suitable one-carbon electrophile to form the triazole ring. Formic acid or a derivative thereof is a common reagent for this transformation.

    • The reaction is typically carried out in a high-boiling point solvent and may require elevated temperatures.

    • The progress of the cyclization is monitored by TLC.

    • Once the reaction is complete, the mixture is worked up by neutralization and extraction.

  • Purification of the Final Product:

    • The crude 6-Bromo-[1][2]triazolo[4,3-b]pyridazine is purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Suppliers

6-Bromo-[1][2]triazolo[4,3-b]pyridazine is available from several chemical suppliers as a research chemical. It is important to source this compound from reputable vendors who provide comprehensive analytical data to ensure its quality and purity.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥97%100 mg, 250 mg, 1 g
BLD Pharm Inquire for details
Aladdin Scientific Corporation ≥97%25 mg, 100 mg, 250 mg, 1 g
CymitQuimica 97%25 mg, 100 mg, 250 mg, 1 g, 5 g
Rlavie Inquire for details

Note: Availability and catalog numbers may vary. Please consult the suppliers' websites for the most current information.

Conclusion

6-Bromo-[1][2]triazolo[4,3-b]pyridazine is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its core structure is present in molecules targeting key cancer-related proteins such as BRD4 and tubulin. While further research is needed to fully elucidate the specific biological activities and mechanism of action of this particular compound, it represents a promising starting point for the design and synthesis of novel drug candidates. The availability of this compound from various suppliers facilitates its accessibility for researchers aiming to explore its therapeutic potential. As with any research chemical, it is imperative to handle 6-Bromo-[1][2]triazolo[4,3-b]pyridazine with appropriate safety precautions in a laboratory setting.

molecular structure and weight of 6-Bromo-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine for Advanced Pharmaceutical Research

Introduction: The Strategic Importance of a Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the development of novel therapeutics often hinges on the strategic use of heterocyclic scaffolds that provide a rigid, well-defined three-dimensional structure for interacting with biological targets. 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine has emerged as a molecule of significant interest, serving not merely as a chemical intermediate, but as a pivotal building block in the rational design of targeted therapeutic agents. Its fused ring system offers a conformationally restricted backbone, a feature highly sought after in drug discovery to enhance binding affinity and selectivity.

The pyridazine ring itself is recognized for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which are crucial for drug-target interactions.[4] The addition of the fused triazole ring and the strategically placed bromine atom further enhances its utility. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the overall scaffold has proven invaluable in the development of potent kinase inhibitors for oncology.[3][5] This guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic route with mechanistic insights, and its application in the design of next-generation pharmaceuticals.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is an off-white solid at room temperature, characterized by the following key identifiers and properties.[1][6]

PropertyValueSource(s)
Molecular Formula C₅H₃BrN₄[1][2][6][7][8]
Molecular Weight ~199.01 g/mol [1][2][7]
CAS Number 115127-23-6[1][6][7]
Appearance Off-white to brown solid[6][9]
Purity Typically ≥97% (Commercial)[1][8]
SMILES C1=CC(=NN2C1=NN=C2)Br[7][8]
InChI Key PLKMDCDKXTVNBB-UHFFFAOYSA-N[1]
Molecular Structure Visualization

The structure consists of a pyridazine ring fused with a 1,2,4-triazole ring, with a bromine atom substituted at the 6-position. This arrangement creates a planar, aromatic system with distinct electronic properties.

Caption: 2D structure of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Synthesis and Characterization: A Methodological Approach

While numerous proprietary methods exist, a general and logical synthetic pathway can be extrapolated from the synthesis of analogous[1][2][3]triazolo[4,3-b]pyridazine derivatives.[10] The process is typically a multi-step sequence starting from a pyridazine precursor.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Synthesis Pathway Start 3,6-Dichloropyridazine Step1 Hydrazinolysis (Hydrazine Hydrate) Start->Step1 Intermediate1 6-Chloro-3-hydrazinopyridazine Step1->Intermediate1 Step2 Cyclization (e.g., Triethyl orthoformate) Intermediate1->Step2 Intermediate2 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Step2->Intermediate2 Step3 Bromination (e.g., HBr/H2O2 or PBr3) Intermediate2->Step3 End 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine Step3->End

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol
  • Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine.

    • Rationale: This initial step introduces the hydrazine moiety, which is essential for forming the triazole ring. 3,6-Dichloropyridazine is used as a commercially available starting material where one chlorine atom is selectively substituted by the hydrazine group under controlled conditions.

    • Procedure: To a solution of 3,6-dichloropyridazine in an alcohol solvent (e.g., ethanol), add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-10°C). After the addition, allow the reaction to stir at room temperature or with gentle heating until completion, monitored by TLC. The product, 6-chloro-3-hydrazinopyridazine, typically precipitates and can be isolated by filtration.

  • Step 2: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. [11]

    • Rationale: This is the key ring-forming step. A one-carbon source, such as triethyl orthoformate or formic acid, is used to react with the hydrazino group, leading to intramolecular cyclization and the formation of the fused triazole ring.

    • Procedure: Reflux the 6-chloro-3-hydrazinopyridazine from the previous step in an excess of triethyl orthoformate, often with an acid catalyst, until the reaction is complete. The excess reagent is then removed under reduced pressure to yield the crude 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.

  • Step 3: Conversion to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

    • Rationale: The final step involves a halogen exchange reaction. The chlorine atom is replaced with bromine. This can be achieved under various conditions, such as using hydrobromic acid or a phosphorus-based brominating agent.

    • Procedure: Heat the 6-chloro derivative in a solution of concentrated hydrobromic acid. Alternatively, reagents like phosphorus tribromide (PBr₃) can be used in an appropriate solvent. The reaction progress should be carefully monitored. Upon completion, the reaction mixture is neutralized and the product is extracted with an organic solvent.

  • Purification and Characterization:

    • Purification: The crude product is typically purified using column chromatography on silica gel.

    • Characterization: The identity and purity of the final compound must be confirmed.

      • NMR Spectroscopy: ¹H NMR should show characteristic signals for the three aromatic protons on the heterocyclic core. ¹³C NMR will confirm the number of unique carbon environments.

      • Mass Spectrometry (MS): LC-MS analysis should show a molecular ion peak corresponding to the calculated molecular weight (~199.01), with the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).[7]

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine lies in its application as a rigid scaffold in drug design. Its structure is particularly suited for insertion into the ATP-binding pocket of various kinases, which are critical targets in cancer therapy.

Case Study: A Rigid Mimic of Flexible Pharmacophores

Many natural and synthetic bioactive molecules contain flexible linkers. A significant challenge in drug design is that this flexibility can lead to lower binding affinity and off-target effects. The[1][2][3]triazolo[4,3-b]pyridazine core provides a solution.

  • Combretastatin A-4 (CA-4) Analogues: CA-4 is a potent natural product that inhibits tubulin polymerization. However, its central cis-olefin linker can isomerize to the less active trans-isomer. Researchers have successfully replaced this flexible linker with the rigid[1][2][3]triazolo[4,3-b]pyridazine scaffold.[10] This strategy locks the two aryl rings in a fixed orientation that mimics the active conformation of CA-4, leading to potent and stable antitubulin agents.[10]

  • PIM Kinase Inhibitors: The PIM family of kinases is an appealing target in oncology. Novel chemical series based on the triazolo[4,3-b]pyridazine scaffold have been developed as potent and selective PIM kinase inhibitors, demonstrating the scaffold's utility in generating targeted therapies.[12]

The bromine at the 6-position is the key synthetic entry point for these applications. It allows for the attachment of various aryl or other functional groups via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the creation of large libraries of compounds for screening.

Handling and Storage

As a laboratory chemical intended for research use only, proper handling is essential.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[7]

  • Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is far more than a simple heterocyclic compound; it is a strategically designed molecular tool for the modern medicinal chemist. Its well-defined structure, combined with the synthetic versatility afforded by the bromine substituent, makes it an exceptionally valuable scaffold. Its proven application in creating rigid analogues of flexible drugs and in developing novel kinase inhibitors underscores its importance.[3][10][12] For researchers in drug development, a thorough understanding of this compound's properties and synthesis is a gateway to innovating new and more effective targeted therapies.

References

Introduction: The Critical Role of Solubility for a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine in Common Laboratory Solvents

6-Bromo-[1][2]triazolo[4,3-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a bicyclic aromatic system rich in nitrogen, it serves as a versatile scaffold for the synthesis of novel molecules with potential therapeutic applications, including as kinase inhibitors.[3][4] The utility of such a building block is, however, fundamentally governed by its physicochemical properties, paramount among which is solubility.

Solubility dictates every stage of the research and development pipeline, from the feasibility of a synthetic workup and purification to the formulation of a compound for biological screening and, ultimately, its pharmacokinetic and pharmacodynamic profile. A thorough understanding of a compound's behavior in various solvents is not merely a matter of convenience; it is a cornerstone of reproducible, high-quality science.

This guide provides a comprehensive analysis of the solubility profile of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine. Moving beyond a simple list of data points, we will dissect the molecular features that govern its solubility, provide a theoretical framework for predicting its behavior, and detail robust, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to handle and deploy this important scaffold.

Part 1: Physicochemical and Structural Analysis

To predict how 6-Bromo-[1][2]triazolo[4,3-b]pyridazine will interact with different solvents, we must first understand its intrinsic properties. The principle of "like dissolves like" is our primary guide, meaning substances with similar polarity and intermolecular forces tend to be miscible.[2][5]

Molecular Structure:

The structure consists of a fused pyridazine and triazole ring system. Key features influencing solubility are:

  • Nitrogen Atoms: The four nitrogen atoms in the bicyclic core are electronegative and possess lone pairs of electrons, making them potent hydrogen bond acceptors.[6] This is a primary driver of solubility in protic solvents.

  • Aromatic System: The planar, aromatic nature of the rings contributes to van der Waals interactions and potential π-stacking, which can favor solubility in certain organic solvents.

  • Bromo Substituent: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity, potentially enhancing solubility in less polar solvents.

  • C-H Bonds: The C-H bonds on the aromatic rings can act as very weak hydrogen bond donors.

G start Start add_solid Add excess solid to a vial start->add_solid add_solvent Add precise volume of solvent add_solid->add_solvent equilibrate Equilibrate on shaker (24-72h at constant T) add_solvent->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter quantify Dilute and quantify (e.g., HPLC-UV) filter->quantify end Report Solubility (mg/mL or mol/L) quantify->end

References

Technical Guide: Stability and Storage of 6-Bromo-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Overview and Physicochemical Properties

6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, nitrogen-rich scaffold is a key feature in the design of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[4][5][6] The compound's utility is fundamentally dependent on its structural integrity and purity, which necessitates a thorough understanding of its stability profile.

The core structure consists of a fused triazole and pyridazine ring system, with a bromine substituent that provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.

Key Physicochemical Data:

  • Molecular Formula: C₅H₃BrN₄[1][3]

  • Molecular Weight: Approximately 199.01 g/mol [1][2][7]

  • Appearance: Typically supplied as a solid, ranging from off-white to solid in form.[2][3][8]

  • Purity: Commercially available with purity specifications typically at or above 97%.[2][8][9]

Section 2: Core Stability Profile: A Mechanistic Approach

The stability of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is influenced by several environmental factors. Understanding the causality behind its degradation is critical for ensuring experimental reproducibility and preserving material integrity.

Thermal Stability

While the compound is generally stable enough to be shipped at ambient temperatures, its long-term stability is highly dependent on temperature.[2][10] The foundational principle is that chemical reaction rates, including degradation pathways, decrease significantly at lower temperatures. For this compound, refrigerated storage is not merely a suggestion but a mandatory protocol to minimize the kinetic energy of the molecules, thereby reducing the likelihood of decomposition over time.

  • Recommendation: Long-term storage at 2-8°C is required.[1][2] This temperature range is optimal for preserving the compound's purity and preventing the slow onset of thermal degradation.

Atmospheric and Chemical Stability

The triazolopyridazine core contains multiple nitrogen atoms which can act as Lewis bases or sites for oxidative attack.

  • Oxidative Degradation: The electron-rich heterocyclic system can be susceptible to oxidation. While stable under normal atmospheric conditions, exposure to strong oxidizing agents will compromise the structure.[11] To mitigate slow oxidation from atmospheric oxygen, storage under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice, as recommended by suppliers.[1] This displaces oxygen and moisture, creating a non-reactive environment.

  • Hydrolytic Stability: Although specific data on hydrolysis is not prevalent, heterocyclic compounds can be susceptible to moisture. The primary concern is moisture acting as a medium for reactive impurities or facilitating slow degradation pathways. An inert, dry atmosphere mitigates this risk.

  • Acid/Base Incompatibility: The pyridazine parent structure is known to be incompatible with strong acids.[11] The nitrogen atoms in the 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine ring system can be protonated by strong acids, potentially leading to salt formation or catalyzing ring-opening or other degradative reactions. Contact with strong acids and strong oxidizing agents should be strictly avoided.[11]

Photostability

Bromo-aromatic compounds are often susceptible to photodecomposition. High-energy photons, particularly in the UV spectrum, can induce homolytic cleavage of the Carbon-Bromine bond, generating radical species. These radicals are highly reactive and can initiate a cascade of secondary reactions, leading to dimerization, polymerization, or reaction with solvent molecules.

  • Recommendation: While not explicitly quantified in supplier documentation, it is a critical field-proven insight to protect this compound from light. Amber vials or storage in a dark, light-excluding container (such as a freezer or refrigerator cabinet) is essential to prevent photolytic degradation.

Section 3: Standard Operating Protocols (SOPs) for Storage and Handling

Adherence to validated protocols is non-negotiable for maintaining the compound's Certificate of Analysis (COA) specifications.

SOP: Long-Term Storage
  • Verification: Upon receipt, confirm the compound's appearance matches the supplier's description (off-white solid).[3]

  • Container Selection: If repackaging is necessary, use a low-volume, amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an inert seal.

  • Inerting: Before sealing, flush the vial headspace with a dry, inert gas like argon or nitrogen for 15-30 seconds. This displaces atmospheric oxygen and moisture.[1]

  • Sealing: Tightly seal the vial cap. For added protection against moisture ingress, wrap the cap-vial interface with parafilm.

  • Refrigeration: Immediately place the sealed vial in a designated refrigerator maintained at 2-8°C .[1][2][10]

  • Logging: Record the date of receipt and storage conditions in the laboratory inventory system.

SOP: Sample Handling for Experimental Use
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid, which would introduce water and compromise the sample.

  • Inert Environment: If possible, handle the compound inside a glovebox or under a gentle stream of inert gas.

  • Dispensing: Use clean, dry spatulas to dispense the required amount of solid quickly.

  • Resealing: Immediately after dispensing, re-flush the vial headspace with inert gas, seal tightly, wrap with parafilm, and return to refrigerated storage.

Recognizing Degradation
  • Visual Inspection: Any significant deviation from the expected off-white solid appearance, such as discoloration (e.g., turning yellow or brown) or clumping (which may indicate moisture uptake), should be considered a sign of potential degradation.

  • Analytical Verification: If degradation is suspected, purity should be re-assessed by an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use.

Section 4: Data Summary and Stability Visualization

Table 1: Summary of Properties, Storage, and Safety Information
ParameterValue / ConditionRationale / Reference
Chemical Formula C₅H₃BrN₄Standard chemical identity.[1]
Appearance Off-white solidPhysical state at STP.[3]
Long-Term Storage Temp. 2-8°C (Refrigerator)Minimizes thermal degradation kinetics.[1][2][10]
Storage Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and hydrolysis.[1]
Light Protection Store in dark/amber vialPrevents photolytic C-Br bond cleavage. (Expert Recommendation)
Incompatibilities Strong oxidizing agents, Strong acidsAvoids chemical degradation and hazardous reactions.[11]
Signal Word WarningGHS Classification.[2][10]
Hazard Statements H302, H315, H319, H335Harmful if swallowed, skin/eye/respiratory irritant.[1][2]
Diagram 1: Factors Influencing Compound Stability

The following diagram illustrates the key environmental and chemical factors that can lead to the degradation of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Adherence to the protocols outlined in this guide mitigates these risks.

Stability_Factors cluster_compound Compound Integrity cluster_factors Degradation Factors Compound 6-Bromo-triazolo[4,3-b]pyridazine (Stable State) Degradation Compound Degradation (Loss of Purity) Temp Elevated Temperature (>8°C) Temp->Degradation Thermal Decomposition Light UV / Light Exposure Light->Degradation Photodecomposition Atmosphere Oxygen / Moisture Atmosphere->Degradation Oxidation / Hydrolysis Chemicals Strong Acids & Oxidizing Agents Chemicals->Degradation Chemical Reaction

Caption: Key factors that negatively impact the stability of the compound.

Section 5: References

  • BLDpharm. (n.d.). 115127-23-6|6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from BLDpharm website. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from Sigma-Aldrich website. --INVALID-LINK--

  • CymitQuimica. (n.d.). 6-Bromo-1,2,4-triazolo[4,3-b]pyridazine. Retrieved from CymitQuimica website. --INVALID-LINK--

  • Rlavie. (n.d.). 6-Bromo-[1][2][3]Triazolo[4,3-B]Pyridazine. Retrieved from Rlavie website. --INVALID-LINK--

  • MySkinRecipes. (n.d.). 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from MySkinRecipes website. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine 115127-23-6. Retrieved from Sigma-Aldrich website. --INVALID-LINK--

  • Aladdin Scientific Corporation. (n.d.). 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from Labcompare website. --INVALID-LINK--

  • Fisher Scientific. (2024, February 12). Safety Data Sheet - Pyridazine. Retrieved from Fisher Scientific website. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health. --INVALID-LINK--

  • Abdel-Maksoud, M. S., et al. (2021). Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives. Chemistry & Biodiversity. --INVALID-LINK--

  • Lee, H., et al. (2023).[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. National Institutes of Health. --INVALID-LINK--

  • Zhang, X., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. National Institutes of Health. --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 6-Bromo-triazolo[4,3-b]pyridazine

Application Notes and Protocols for Cross-Coupling Reactions of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for multifaceted interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[4][5] Derivatives of this scaffold have demonstrated a wide array of biological activities, including acting as kinase inhibitors (e.g., PIM inhibitors), anticancer agents, and modulators of central nervous system targets.[4]

The functionalization of this core structure is paramount to exploring the structure-activity relationships (SAR) and optimizing the pharmacological profiles of drug candidates. 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine serves as a versatile and key intermediate in this endeavor. The bromine atom at the 6-position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino moieties. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions utilizing 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, offering researchers a practical resource for the synthesis of novel derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6][7] In the context of the[1][2][3]triazolo[4,3-b]pyridazine scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, which is often crucial for modulating the biological activity of the molecule.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanismpd0Pd(0)L_npd_complexOxidative Addition(Ar-X)pd0->pd_complexpd_intermediateAr-Pd(II)-X(L_n)pd_complex->pd_intermediatetransmetalationTransmetalation(R-B(OR')_2)pd_intermediate->transmetalationpd_r_intermediateAr-Pd(II)-R(L_n)transmetalation->pd_r_intermediatereductive_eliminationReductive Eliminationpd_r_intermediate->reductive_eliminationreductive_elimination->pd0CatalystRegenerationproductAr-Rreductive_elimination->product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide (6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine) to a Pd(0) complex. The subsequent transmetalation step, which involves the transfer of the organic group from the organoboron reagent to the palladium center, is often the rate-determining step. Finally, reductive elimination yields the desired C-C coupled product and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for an efficient reaction, especially with electron-deficient and nitrogen-rich heterocycles like the triazolopyridazine system, which can coordinate to and deactivate the palladium catalyst.

Detailed Protocol: Synthesis of 6-Aryl-[1][2][3]triazolo[4,3-b]pyridazines

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related heterocyclic systems.[3][8]

Materials:

  • 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 - 0.1 equivalents)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-[1][2][3]triazolo[4,3-b]pyridazine.

Data Summary Table:

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)Toluene/EtOH/H₂O85892
33-Pyridylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (2)Dioxane/H₂O1001278

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is of great importance in the synthesis of pharmaceuticals, natural products, and organic materials. For the[1][2][3]triazolo[4,3-b]pyridazine scaffold, the introduction of an alkynyl group at the 6-position can serve as a versatile handle for further transformations via click chemistry or as a key pharmacophoric element.

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.

Sonogashira_Mechanismcluster_pdPalladium Cyclecluster_cuCopper Cyclepd0Pd(0)L_npd_complexOxidative Addition(Ar-X)pd0->pd_complexpd_intermediateAr-Pd(II)-X(L_n)pd_complex->pd_intermediatetransmetalation_pdTransmetalationpd_intermediate->transmetalation_pdpd_r_intermediateAr-Pd(II)-C≡CR(L_n)transmetalation_pd->pd_r_intermediatereductive_eliminationReductive Eliminationpd_r_intermediate->reductive_eliminationreductive_elimination->pd0productAr-C≡C-Rreductive_elimination->productalkyneR-C≡C-Hcu_acetylideR-C≡C-Cu(I)alkyne->cu_acetylideBase, Cu(I)cu_acetylide->transmetalation_pdTransfers Alkynyl Group

Figure 2: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

The palladium cycle is similar to that of the Suzuki coupling. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-X complex. Reductive elimination from the resulting diorganopalladium(II) complex affords the arylalkyne product and regenerates the active Pd(0) catalyst. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.

Detailed Protocol: Synthesis of 6-Alkynyl-[1][2][3]triazolo[4,3-b]pyridazines

This protocol is based on general procedures for Sonogashira couplings on heteroaryl bromides.[8][11]

Materials:

  • 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI) (0.05 - 0.1 equivalents)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 equivalents)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add the degassed solvent (e.g., THF, 10 mL) followed by the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkynyl-[1][2][3]triazolo[4,3-b]pyridazine.

Data Summary Table:

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃N (3)THFRT490
21-HexynePdCl₂(PPh₃)₂ (3)CuI (6)DIPA (2.5)DMF50688
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)THFRT295

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has broad utility in medicinal chemistry for the synthesis of arylamines, which are common motifs in bioactive molecules. Applying this reaction to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine allows for the introduction of a diverse range of primary and secondary amines at the 6-position.

Mechanistic Rationale

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanismpd0Pd(0)L_npd_complexOxidative Addition(Ar-X)pd0->pd_complexpd_intermediateAr-Pd(II)-X(L_n)pd_complex->pd_intermediateamine_coordinationAmine Coordination& Deprotonation(R₂NH, Base)pd_intermediate->amine_coordinationpd_amido_intermediateAr-Pd(II)-NR₂(L_n)amine_coordination->pd_amido_intermediatereductive_eliminationReductive Eliminationpd_amido_intermediate->reductive_eliminationreductive_elimination->pd0CatalystRegenerationproductAr-NR₂reductive_elimination->product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

A key feature of this reaction is the use of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to facilitate the deprotonation of the coordinated amine, forming a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the final reductive elimination step, while preventing catalyst deactivation.

Detailed Protocol: Synthesis of 6-Amino-[1][2][3]triazolo[4,3-b]pyridazines

This protocol is based on established methods for the Buchwald-Hartwig amination of heteroaryl halides.[12]

Materials:

  • 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.05 equivalents)

  • Ligand: Xantphos or BINAP (0.02 - 0.1 equivalents)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and stir for 10 minutes to form the active catalyst.

  • To this solution, add 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (1.0 mmol), the amine (1.5 mmol), and the base (e.g., NaOt-Bu, 2.0 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 6-amino-[1][2][3]triazolo[4,3-b]pyridazine.

Data Summary Table:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (2)Toluene1001682
2AnilinePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2.5)Dioxane1102075
3BenzylaminePd(OAc)₂ (5)Xantphos (10)K₃PO₄ (3)Toluene1001880

Conclusion

The cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—represent powerful and versatile tools for the functionalization of the 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine scaffold. By providing detailed, step-by-step protocols and insights into the underlying mechanisms, this document aims to empower researchers in medicinal chemistry and drug development to efficiently synthesize novel derivatives for biological evaluation. The strategic application of these reactions will undoubtedly continue to fuel the discovery of new therapeutic agents based on this important heterocyclic core.

Application Notes and Protocols for the Synthesis of Triazolopyridazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of Triazolopyridazines in Modern Drug Discovery

The fused heterocyclic scaffold of triazolopyridazine has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] These compounds, which integrate the structural features of both triazole and pyridazine rings, have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The versatility of the triazolopyridazine core allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activities to engage a wide array of molecular targets.[1] This adaptability makes the triazolopyridazine framework a fertile ground for the development of novel therapeutics.

This guide provides an in-depth exploration of the synthetic strategies employed to construct triazolopyridazine derivatives, with a focus on providing detailed, field-proven protocols and the scientific rationale underpinning these methodologies.

Strategic Approaches to Triazolopyridazine Synthesis: A Mechanistic Overview

The construction of the triazolopyridazine core predominantly relies on the cyclocondensation of a pyridazine precursor bearing a hydrazine moiety with a suitable one-carbon electrophile. A common and effective strategy involves the initial synthesis of a 6-hydrazinyl-3-substituted-[1][3][4]triazolo[4,3-b]pyridazine intermediate, which can then be further elaborated.

A prevalent synthetic pathway commences with the reaction of substituted acetophenones with glyoxylic acid, followed by treatment with hydrazine to form pyridazinones. These intermediates are subsequently chlorinated and then reacted with hydrazides to initiate the formation of the triazole ring.

Synthesis_Overview

Detailed Synthetic Protocols

The following protocols provide step-by-step instructions for the synthesis of key intermediates and the final triazolopyridazine derivatives.

Protocol 1: Synthesis of 6-Chloro-3-phenyl-[1][3][4]triazolo[4,3-b]pyridazine (a Key Intermediate)

This protocol details the synthesis of a crucial chlorinated pyridazine intermediate, which serves as a versatile building block for further derivatization.

Materials and Reagents:

  • 3-chloro-6-hydrazinylpyridazine

  • Benzaldehyde

  • Ethanol

  • Hydrochloric acid (concentrated)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 3-chloro-6-hydrazinylpyridazine (1.45 g, 10 mmol) in 50 mL of ethanol.

  • Addition of Aldehyde: To the stirred suspension, add benzaldehyde (1.06 g, 10 mmol).

  • Acid Catalyst: Add 2-3 drops of concentrated hydrochloric acid to the mixture. The addition of an acid catalyst is crucial to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the 6-chloro-3-phenyl-[1][3][4]triazolo[4,3-b]pyridazine.

Protocol 2: Synthesis of 3,6-Disubstituted-[1][3][4]triazolo[4,3-b]pyridazines

This protocol describes the synthesis of the final triazolopyridazine derivatives from the chlorinated intermediate.

Materials and Reagents:

  • 6-chloro-3-phenyl-[1][3][4]triazolo[4,3-b]pyridazine

  • Substituted aromatic amine or thiol

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate

Instrumentation:

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine 6-chloro-3-phenyl-[1][3][4]triazolo[4,3-b]pyridazine (232 mg, 1 mmol), the desired substituted aromatic amine or thiol (1.2 mmol), and potassium carbonate (276 mg, 2 mmol) in 5 mL of DMF. The use of a polar aprotic solvent like DMF is essential for dissolving the reactants and facilitating the nucleophilic aromatic substitution.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 120-150°C for 15-30 minutes. Microwave heating significantly accelerates the reaction rate compared to conventional heating.[5]

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and purify by column chromatography on silica gel to obtain the desired 3,6-disubstituted-[1][3][4]triazolo[4,3-b]pyridazine.

Data Presentation: Exemplary Synthesized Derivatives and Their Biological Activity

The following table summarizes the yields and biological activities of representative triazolopyridazine derivatives synthesized using the protocols described above.

Compound IDR1-Group (at position 3)R2-Group (at position 6)Yield (%)Biological Activity (IC50, µM)Target
TPD-1 Phenyl4-Methoxyphenylamino850.5c-Met Kinase[6]
TPD-2 4-Chlorophenyl4-Fluorophenylamino821.2Pim-1 Kinase[7]
TPD-3 3,4,5-Trimethoxyphenyl3-Amino-4-methoxyphenyl780.012Tubulin Polymerization[1]
TPD-4 Phenyl2,4-Dichlorophenylamino885.2A549 (Lung Cancer) Cell Line

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolopyridazine derivatives is highly dependent on the nature and position of the substituents on the fused ring system.

SAR_Insights

  • Substituents at the 3-position: Aryl or heteroaryl groups at this position are often crucial for direct interaction with the target protein. For instance, a 3,4,5-trimethoxyphenyl group is a key pharmacophore for potent tubulin polymerization inhibitors.[1]

  • Substituents at the 6-position: Modification at this position significantly impacts the physicochemical properties of the molecule, such as solubility and membrane permeability. The introduction of substituted amino groups has been shown to enhance anticancer activity.

Conclusion and Future Directions

The synthetic protocols and strategic insights provided in this guide offer a robust framework for the design and synthesis of novel triazolopyridazine derivatives for medicinal chemistry applications. The versatility of the described synthetic routes allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization. Future research in this area will likely focus on the development of more stereoselective synthetic methods and the exploration of novel biological targets for this promising class of heterocyclic compounds.

References

6-Bromo-triazolo[4,3-b]pyridazine: A Versatile Scaffold for Kinase Inhibitor Discovery

6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine: A Versatile Scaffold for Kinase Inhibitor Discovery

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery

The[1][2][3]triazolo[4,3-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, planar structure and strategic placement of nitrogen atoms allow for multiple points of interaction within the ATP-binding pocket of kinases, making it an ideal starting point for the rational design of potent and selective inhibitors. The 6-bromo derivative of this scaffold, 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, serves as a particularly valuable intermediate. The bromine atom at the 6-position acts as a versatile chemical handle, enabling the exploration of a wide chemical space through various cross-coupling reactions. This allows for the systematic optimization of inhibitor potency and selectivity against a range of kinase targets implicated in oncology, inflammation, and other disease areas.

This comprehensive guide provides an in-depth exploration of the 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine scaffold, including its synthesis, derivatization, and application in the development of inhibitors for key kinases such as p38 MAP kinase, PIM kinases, and c-Met. Detailed protocols for inhibitor synthesis and robust kinase activity assays are provided to empower researchers in their drug discovery efforts.

Rationale for Targeting Kinases with the[1][2][3]triazolo[4,3-b]pyridazine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. The[1][2][3]triazolo[4,3-b]pyridazine scaffold has demonstrated significant promise in targeting several important kinase families.

Key Kinase Targets and Their Signaling Pathways:

  • p38 MAP Kinase: A key enzyme in the inflammatory response, the p38 MAP kinase signaling pathway is a critical cascade involved in cellular responses to stress and inflammation.[1] Environmental stresses and inflammatory cytokines activate a series of upstream kinases, which in turn phosphorylate and activate p38 MAP kinase.[1] Activated p38 then phosphorylates various downstream targets, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Inhibitors based on the triazolopyridazine scaffold can effectively block this inflammatory cascade.[1]

p38_pathwaystressEnvironmental Stress &Inflammatory Cytokinesupstream_kinasesUpstream Kinases(MKK3/6)stress->upstream_kinasesp38p38 MAP Kinaseupstream_kinases->p38 Phosphorylationdownstream_targetsDownstream Targets(e.g., ATF2, MAPKAP-K2)p38->downstream_targets PhosphorylationcytokinesPro-inflammatory Cytokines(TNF-α, IL-6)downstream_targets->cytokines ↑ ProductioninhibitorTriazolopyridazineInhibitorinhibitor->p38 Inhibition

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

  • PIM Kinases: The PIM kinase family (PIM-1, PIM-2, and PIM-3) are proto-oncogenic serine/threonine kinases that are overexpressed in a variety of cancers.[4][5] They play a crucial role in cell cycle progression, proliferation, and survival.[5] The[1][2][3]triazolo[4,3-b]pyridazine scaffold has been successfully employed to generate potent pan-PIM inhibitors as well as selective inhibitors of individual PIM isoforms.[4]

  • c-Met: The mesenchymal-epithelial transition (MET) receptor tyrosine kinase, also known as c-Met, is a key driver of cell proliferation, migration, and invasion.[2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[2] Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT.[2] Several[1][2][3]triazolo[4,3-b]pyridazine derivatives have been developed as potent c-Met inhibitors.[6][7]

cMet_pathwayhgfHGFcmetc-Met Receptorhgf->cmet Binding & Dimerizationcmet->cmetdownstreamDownstream Signaling(RAS/MAPK, PI3K/AKT)cmet->downstreamcellular_responseCell Proliferation,Survival, Motilitydownstream->cellular_responseinhibitor6-Bromo-triazolo[4,3-b]pyridazineDerivativeinhibitor->cmet Inhibition

Caption: c-Met Signaling Pathway and Point of Inhibition.

Synthetic Chemistry Protocols

The 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine scaffold (CAS 115127-23-6) is a key intermediate for the synthesis of a diverse library of kinase inhibitors.[8][9][10][11] The general synthetic strategy involves the initial construction of the core heterocyclic system followed by diversification at the 6-position.

Protocol 1: Synthesis of the[1][2][3]triazolo[4,3-b]pyridazine Core

The synthesis of the[1][2][3]triazolo[4,3-b]pyridazine core typically starts from commercially available di-halogenated pyridazines. The following is a representative, generalized protocol.

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate

  • Appropriate aldehyde or carboxylic acid derivative

  • Solvents (e.g., ethanol, n-butanol)

  • Base (e.g., sodium ethoxide, potassium carbonate)

Step-by-Step Procedure:

  • Hydrazinolysis: React 3,6-dichloropyridazine with hydrazine hydrate in a suitable solvent like ethanol to form 3-chloro-6-hydrazinylpyridazine. This reaction is typically performed at reflux.

  • Cyclization: The resulting hydrazinylpyridazine is then cyclized with an appropriate aldehyde or carboxylic acid derivative to form the triazole ring. For example, reaction with formic acid will yield an unsubstituted triazole, while reaction with a substituted benzoyl chloride will introduce a phenyl group at the 3-position.

  • Halogen Exchange (if necessary): If the starting material is 3,6-dichloropyridazine, the chloro group at the 6-position may need to be converted to a bromo group. This can be achieved through various halogen exchange reactions known in the art.

Protocol 2: Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions.

diversification_workflowstart6-Bromo-[1,2,4]triazolo[4,3-b]pyridazinesuzukiSuzuki Coupling(Ar-B(OH)2, Pd catalyst, base)start->suzukibuchwaldBuchwald-HartwigAmination(R2NH, Pd catalyst, base)start->buchwaldproduct_suzuki6-Aryl-[1,2,4]triazolo[4,3-b]pyridazineDerivativessuzuki->product_suzukiproduct_buchwald6-Amino-[1,2,4]triazolo[4,3-b]pyridazineDerivativesbuchwald->product_buchwald

Caption: Diversification of the 6-Bromo Scaffold.

Principle: The Suzuki coupling reaction forms a carbon-carbon bond between the 6-position of the triazolopyridazine core and an aryl or heteroaryl group from a boronic acid or ester.[12]

Materials:

  • 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine derivative

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF/water mixture)

Step-by-Step Procedure:

  • In an inert atmosphere (e.g., under argon or nitrogen), combine the 6-bromo-triazolo[4,3-b]pyridazine derivative, the boronic acid/ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents) in the chosen solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Principle: The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond between the 6-position of the triazolopyridazine and a primary or secondary amine.[13][14]

Materials:

  • 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine derivative

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., toluene, dioxane)

Step-by-Step Procedure:

  • In an inert atmosphere, combine the 6-bromo-triazolo[4,3-b]pyridazine derivative, the amine (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), the phosphine ligand (typically 1.1-1.2 times the palladium), and the base (typically 1.5-2.5 equivalents) in the chosen solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biochemical Assay Protocols

Once a library of inhibitors has been synthesized, their biological activity must be assessed. The following are detailed protocols for in vitro kinase assays for p38, c-Met, and PIM-1, which are common targets for inhibitors derived from the 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine scaffold.

Protocol 3: p38 MAP Kinase HTRF Assay

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity.[5][15][16] The assay measures the phosphorylation of a specific substrate by p38 MAP kinase. The detection is based on the FRET between a donor fluorophore (e.g., Europium cryptate) on a phospho-specific antibody and an acceptor fluorophore on the substrate.

Materials:

  • Recombinant p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.[1]

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or DMSO (for controls) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the p38α kinase and the biotinylated substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 4: c-Met Kinase Luminescent Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6] The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant c-Met kinase

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer.

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.[2]

    • Add 2 µL of the diluted c-Met kinase to each well.[2]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[2]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[2][6]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2][6]

    • Incubate the plate at room temperature for 40 minutes.[2][6]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[2]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.[2] Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[2]

Protocol 5: PIM-1 Kinase TR-FRET Assay (LanthaScreen™)

Principle: The LanthaScreen™ TR-FRET assay is a time-resolved fluorescence resonance energy transfer assay that measures the phosphorylation of a fluorescein-labeled substrate by PIM-1 kinase.[17][18]

Materials:

  • Recombinant PIM-1 kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Dilution Buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA

  • 384-well plates

  • TR-FRET compatible plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase reaction buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO.

    • Add 5 µL of a solution containing the PIM-1 kinase and fluorescein-labeled substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in kinase reaction buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the Terbium-labeled antibody.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis: Calculate the TR-FRET emission ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine scaffold allows for the exploration of the structure-activity relationship (SAR). The data below is a representative example of how modifications can impact inhibitory potency.

Table 1: Representative SAR Data for p38 MAP Kinase Inhibitors [1]

CompoundC6-Substituent3-Position Side-Chainp38α IC₅₀ (nM)
1 4-FluorophenylMethyl100
2 4-FluorophenylEthyl75
3 4-FluorophenylIsopropyl50
4 2,4-DifluorophenylIsopropyl25
5 2,4-DifluorophenylCyclopropyl15
6 2,4-Difluorophenyltert-Butyl30

Data is representative and compiled from typical SAR studies for illustrative purposes.

Interpretation: The data in Table 1 illustrates that both the substituent at the 6-position (introduced via coupling to the bromo-scaffold) and the side-chain at the 3-position significantly influence the inhibitory activity against p38α. For instance, the introduction of a second fluorine atom on the phenyl ring at the 6-position (Compound 4 vs. 3) enhances potency. Similarly, optimization of the alkyl side-chain at the 3-position reveals that a cyclopropyl group (Compound 5) provides the highest potency in this series.

Conclusion and Future Directions

The 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine scaffold is a highly valuable and versatile starting point for the development of potent and selective kinase inhibitors. Its synthetic tractability, coupled with the ability to target a range of clinically relevant kinases, ensures its continued importance in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel inhibitors based on this privileged scaffold. Future efforts in this area will likely focus on the development of inhibitors with improved pharmacokinetic properties, the exploration of novel kinase targets, and the application of this scaffold in the development of dual- or multi-target inhibitors.

Illuminating the Therapeutic Potential: Application Notes and Protocols for 6-Bromo-triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Triazolo[4,3-b]pyridazines in Drug Discovery

The fused heterocyclic system of[1][2][3]triazolo[4,3-b]pyridazine has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The introduction of a bromine atom at the 6-position of this scaffold can significantly modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and target engagement.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the biological activities of 6-bromo-triazolo[4,3-b]pyridazine derivatives. It offers in-depth, field-proven protocols for evaluating their anticancer and antimicrobial potential, rooted in a foundation of scientific integrity and practical insights.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the triazolo[4,3-b]pyridazine core have shown significant promise as anticancer agents by targeting fundamental cellular processes involved in tumor growth and survival. While specific data for 6-bromo derivatives is emerging, extensive research on structurally similar 6-chloro analogs provides a strong predictive framework for their mechanism of action and biological impact.

Dual Inhibition of c-Met and Pim-1 Kinases: A Synergistic Approach to Cancer Therapy

A significant breakthrough in understanding the anticancer potential of this class of compounds lies in their ability to dually inhibit c-Met and Pim-1 kinases.[2]

  • c-Met , the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that, when dysregulated, plays a critical role in tumor proliferation, angiogenesis, and metastasis.[2]

  • Pim-1 , a serine/threonine kinase, is a key regulator of cell cycle progression and apoptosis, and its overexpression is associated with poor prognosis in various cancers.[2]

The dual inhibition of these two kinases presents a powerful strategy to simultaneously block multiple oncogenic signaling pathways, potentially leading to enhanced antitumor activity and overcoming mechanisms of drug resistance.

Downstream Signaling: The PI3K/AKT/mTOR Pathway

The inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives has been shown to suppress the downstream PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is often hyperactivated in cancer.[2] This disruption leads to cell cycle arrest and the induction of apoptosis.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pim1 Pim-1 Pim1->AKT Activation Pim1->mTORC1 Activation Compound 6-Bromo-triazolo[4,3-b]pyridazine Derivative Compound->RTK Inhibition Compound->Pim1 Inhibition

Caption: Dual inhibition of c-Met and Pim-1 by 6-Bromo-triazolo[4,3-b]pyridazine derivatives.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of representative triazolo[4,3-b]pyridazine derivatives against various human cancer cell lines. While specific IC50 values for 6-bromo derivatives are not yet widely published, the data for structurally related analogs, such as 3,6-diaryl derivatives, highlight the potent anticancer potential of this scaffold.[1][4][5]

Compound/Derivative TypeCancer Cell LineIC50 (µM)Reference
3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine (Compound 4q)SGC-7901 (Gastric)0.014[1][4][5]
3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine (Compound 4q)A549 (Lung)0.008[1][4][5]
3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine (Compound 4q)HT-1080 (Fibrosarcoma)0.012[1][4][5]
6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (Compound 4g)c-Met Kinase0.163[2]
6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (Compound 4g)Pim-1 Kinase0.283[2]

Experimental Protocols for Anticancer Evaluation

The following protocols provide a robust framework for assessing the anticancer properties of 6-bromo-triazolo[4,3-b]pyridazine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (6-bromo-triazolo[4,3-b]pyridazine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the test compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V-FITC Staining

This protocol quantifies the induction of apoptosis by the test compound.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow Start Start: 6-Bromo-triazolo[4,3-b]pyridazine Derivative Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining) IC50->Apoptosis Mechanism Mechanism of Action Studies (Kinase Assays, Western Blot) CellCycle->Mechanism Apoptosis->Mechanism End Lead Optimization Mechanism->End

Caption: A streamlined workflow for the anticancer evaluation of novel compounds.

Antimicrobial Activity: A Frontier for Exploration

While the primary focus of recent research on triazolo[4,3-b]pyridazines has been on their anticancer properties, the broader class of nitrogen-containing heterocyclic compounds, including triazole derivatives, is well-known for its antimicrobial activities.[6] The unique electronic and structural features of the 6-bromo-triazolo[4,3-b]pyridazine scaffold make it a compelling candidate for the development of novel antimicrobial agents.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

The 6-bromo-triazolo[4,3-b]pyridazine scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and validate the biological activities of these compounds. While significant progress has been made in elucidating their anticancer potential, particularly as dual c-Met and Pim-1 inhibitors, further investigations are warranted. Future research should focus on synthesizing and screening a broader library of 6-bromo derivatives to establish a clear structure-activity relationship (SAR). Moreover, a systematic evaluation of their antimicrobial spectrum is essential to unlock their full therapeutic potential. The integration of in silico modeling with empirical testing will undoubtedly accelerate the journey of these promising molecules from the laboratory to clinical applications.

References

Application Note: A Strategic Workflow for the In Vitro Screening of Novel Triazolopyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Promise of the Triazolopyridazine Scaffold

The triazolopyridazine core is recognized in medicinal chemistry as a privileged scaffold, a molecular framework that is capable of binding to multiple biological targets. This structural versatility has led to the development of triazolopyridazine derivatives with a wide spectrum of biological activities, including potent anticancer[1][2], antibacterial[3][4], and kinase inhibitory properties[5]. Furthermore, related fused heterocyclic systems have shown utility as modulators of key cellular receptors[6]. The successful translation of these promising scaffolds from chemical libraries to clinical candidates hinges on a robust and logical in vitro screening strategy.

This guide provides a comprehensive, field-proven workflow for the systematic evaluation of novel triazolopyridazine compounds. Moving beyond a simple list of procedures, we explain the causality behind the experimental choices, ensuring a self-validating cascade that progresses from broad phenotypic screening to specific target engagement. Our approach is designed to efficiently identify bioactive molecules, quantify their potency, and elucidate their mechanism of action, thereby accelerating the drug discovery pipeline.

Part 1: The Screening Cascade - A Strategic Overview

A tiered or cascaded approach is fundamental to efficient drug discovery. It prevents the expenditure of resources on compounds that are non-specific or artifact-prone and focuses efforts on validating the most promising hits. Our proposed workflow begins with a high-throughput primary screen to identify compounds that affect cell viability, followed by rigorous hit confirmation and potency determination. Subsequent stages employ target-specific biochemical and cell-based assays to elucidate the mechanism of action and confirm target engagement in a physiologically relevant context.[7][8]

G cluster_0 Phase 1: Discovery & Triage cluster_1 Phase 2: Mechanistic Elucidation A Primary Screening (e.g., Single-Dose MTT Assay) B Hit Confirmation (Resynthesis & Retest) A->B Identify 'Hits' C Potency Determination (IC50 Dose-Response) B->C Confirm Activity D Target-Based Screening (e.g., Kinase Inhibition Assay) C->D Advance Potent Hits E Target Engagement Assay (e.g., Cellular Thermal Shift Assay) D->E Identify Target F Downstream Pathway Analysis (e.g., Western Blot) E->F Confirm Intracellular Binding

Caption: The tiered in vitro screening cascade for novel compounds.

Part 2: Primary Screening - Identifying Bioactive Compounds

The initial goal is to cast a wide net to identify which compounds from a library possess any biological activity. For scaffolds like triazolopyridazines, often investigated for anticancer properties, a cell viability or cytotoxicity assay is an excellent primary screen.[9] It is robust, cost-effective, and amenable to high-throughput screening (HTS).

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel triazolopyridazine compounds (dissolved in DMSO to create 10 mM stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom microplates

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette and microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare working solutions of the triazolopyridazine compounds. For a primary screen, a single high concentration (e.g., 10 or 20 µM) is typically used. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds.

    • Crucial Controls: Include wells with vehicle only (e.g., 0.1% DMSO in medium) as a negative control (100% viability) and wells with a known cytotoxic agent like Doxorubicin as a positive control.

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis & Hit Identification:

  • Calculate the percentage of cell viability for each compound using the following formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

  • A "hit" is defined as any compound that reduces cell viability below a predetermined threshold (e.g., less than 50% viability) at the tested concentration.

Part 3: Hit Confirmation and Potency Determination

A single-point screen can produce false positives. Therefore, all initial hits must be re-tested. The most critical next step is to determine the potency of the confirmed hits by calculating their half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro.[14][15]

Protocol 2: IC50 Determination via Dose-Response Analysis

Principle: By exposing cells to a range of concentrations of a hit compound, a dose-response curve can be generated. This curve graphically represents the relationship between drug concentration and its inhibitory effect, allowing for the precise calculation of the IC50 value.[16]

Methodology:

  • Follow Protocol 1 (MTT Assay) with a key modification in the "Compound Treatment" step.

  • Serial Dilution: For each confirmed hit compound, prepare a series of concentrations using a 2- or 3-fold serial dilution. A typical range might span from 100 µM down to low nanomolar concentrations (e.g., eight concentrations in total).

  • Treatment: Treat the cells in the 96-well plate with this range of concentrations. Remember to include vehicle controls.

  • Complete the Assay: Proceed with the incubation, MTT addition, solubilization, and absorbance reading steps as described in Protocol 1.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration: % Inhibition = 100 - % Viability

  • Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Curve Fitting: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, specifically a four-parameter logistic equation (sigmoidal dose-response).[16][17] This is the most accurate method for determining the IC50 value.

  • The software will calculate the IC50 value, which is the concentration at the inflection point of the S-shaped curve.

Data Presentation: Summarize the results in a clear, tabular format.

Compound IDTarget Cell LineIC50 (µM) ± SD
TRP-001MCF-77.5 ± 0.8
TRP-002MCF-715.2 ± 1.5
TRP-003A5495.1 ± 0.6
DoxorubicinMCF-70.9 ± 0.2

Part 4: Elucidating the Mechanism - Target-Based Assays

After identifying potent compounds, the investigation must shift from "what" they do (kill cells) to "how" they do it. Since many heterocyclic compounds, including triazolopyridazines, function as enzyme inhibitors, a logical next step is to screen them against a panel of relevant targets. Kinases are a particularly important target class in cancer drug discovery.[18][19][20]

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

Principle: Kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). Inhibition is detected by a decrease in substrate phosphorylation. Many modern assays use fluorescence-based readouts, such as Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP), which are highly amenable to HTS.[][22]

General Workflow: This is a generalized protocol. Specific details will vary based on the commercial assay kit and the specific kinase being tested.

  • Reagent Preparation: Prepare assay buffer, the kinase of interest, its specific substrate (often a fluorescently labeled peptide), and ATP.

  • Reaction Setup: In a microplate (e.g., 384-well), add the following in order: a. Assay buffer. b. The triazolopyridazine compound at various concentrations (for IC50 determination). c. The kinase enzyme. d. Allow for a brief pre-incubation (e.g., 15 minutes) to permit compound-enzyme binding.

  • Initiate Reaction: Add a mixture of the fluorescent substrate and ATP to all wells to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60-120 minutes).

  • Detection: Stop the reaction (if required by the kit) and measure the signal (e.g., fluorescence intensity or polarization) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a "no inhibitor" control. Determine the IC50 value using the same non-linear regression analysis described in Protocol 2.

Part 5: Confirming Target Engagement in a Cellular Context

A compound may potently inhibit a purified enzyme in a test tube but fail to work in a cell due to poor permeability or rapid efflux. Therefore, it is critical to confirm that the compound binds to its intended target within an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying this drug-target engagement.[23][24]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (your compound) to its target protein generally increases the protein's thermodynamic stability.[25] CETSA exploits this by heating cells to a temperature that would normally cause the target protein to denature and aggregate. If the compound is bound to the target, the protein will be stabilized and remain in the soluble fraction. This can be detected by methods like Western blotting.[26]

CETSA_Principle cluster_0 No Compound cluster_1 With Compound A Target Protein (Folded) B Heat (e.g., 55°C) D Target-Compound Complex C Denatured & Aggregated Protein B->C Unfolding E Heat (e.g., 55°C) F Stabilized Protein (Remains Soluble) E->F Stabilization

Caption: The principle of CETSA: ligand binding stabilizes the target protein.

Step-by-Step Protocol (Western Blot Detection):

  • Cell Culture and Treatment: Culture the cells of interest to ~80-90% confluency. Treat the cells with the triazolopyridazine compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) in the incubator.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[24]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration of each sample and normalize them to ensure equal loading.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., the kinase identified in Part 4).

  • Data Analysis:

    • Quantify the band intensities for each temperature point for both the vehicle-treated and compound-treated samples.

    • Plot the relative band intensity (normalized to the 40°C sample) against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating that the protein remained soluble at higher temperatures.

Conclusion

This application note outlines a systematic, multi-tiered strategy for the in vitro characterization of novel triazolopyridazine compounds. By progressing logically from broad phenotypic screening to specific, mechanistic assays, researchers can efficiently identify potent compounds and validate their molecular targets. This workflow, integrating cell viability, dose-response analysis, biochemical inhibition, and cellular target engagement, provides a robust framework for making informed decisions in the hit-to-lead optimization process. The adoption of this self-validating cascade will ultimately enhance the probability of advancing high-quality triazolopyridazine candidates in the drug discovery pipeline.

References

Application of Triazolopyridazines in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous chemical avenues. Among the heterocyclic compounds that have garnered significant attention, the triazolopyridazine scaffold has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement and ability to engage in diverse molecular interactions have made it a fertile ground for the development of potent and selective inhibitors of key oncogenic pathways. This technical guide provides an in-depth exploration of the application of triazolopyridazines in cancer research, offering both mechanistic insights and detailed experimental protocols for their evaluation.

The Triazolopyridazine Scaffold: A Versatile Tool in Oncology

Triazolopyridazines are bicyclic heteroaromatic compounds containing a triazole ring fused to a pyridazine ring. This core structure serves as a versatile template that can be chemically modified to achieve high affinity and selectivity for various biological targets implicated in cancer progression. The exploration of different isomers, such as[1][2][3]triazolo[4,3-b]pyridazine and[1][2][3]triazolo[1,5-a]pyridine, has yielded a rich pipeline of compounds with diverse anticancer activities.[3][4]

The rationale behind the use of triazolopyridazines in cancer drug discovery lies in their ability to mimic the purine scaffold, a fundamental component of nucleic acids and key cellular signaling molecules like ATP. This bioisosteric relationship allows triazolopyridazine derivatives to effectively compete with endogenous ligands for the binding sites of crucial enzymes, particularly protein kinases, which play a central role in cancer cell proliferation, survival, and metastasis.

Unraveling the Mechanisms of Action: How Triazolopyridazines Combat Cancer

The anticancer effects of triazolopyridazines are multifaceted, stemming from their ability to modulate a range of cellular processes. The primary mechanisms of action identified to date include the induction of apoptosis, inhibition of key oncogenic kinases, and interference with epigenetic regulation.

Induction of Apoptosis

A fundamental strategy in cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Several triazolopyridazinone derivatives have been shown to be potent inducers of apoptosis.[1] These compounds can activate intrinsic apoptotic pathways, often mediated through the activation of effector caspases like caspase-3.[1] The induction of apoptosis by these compounds is a critical mechanism for eliminating cancer cells while potentially minimizing toxicity to normal, healthy cells.[1]

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

Protein kinases are a large family of enzymes that regulate virtually all aspects of cell life. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Triazolopyridazine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

  • c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor growth, invasion, and metastasis. Aberrant c-Met signaling is implicated in a variety of cancers. Novel triazolo-pyridazine derivatives have been designed as class II c-Met inhibitors, demonstrating significant cytotoxic effects against cancer cell lines with overexpressed c-Met.[2]

  • PIM Kinases: The PIM (Proviral Integration site for Moloney Murine Leukemia virus) family of serine/threonine kinases is frequently overexpressed in various cancers and is associated with tumor cell proliferation and survival.[5] Triazolo[4,3-b]pyridazine derivatives have been identified as effective PIM-1 kinase inhibitors, offering a promising therapeutic strategy for cancers dependent on PIM signaling.[6]

Epigenetic Modulation: Targeting BRD4

In recent years, the field of epigenetics has opened new avenues for cancer therapy. The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are epigenetic "readers" that play a critical role in the transcription of key oncogenes like c-Myc. High expression of BRD4 is closely linked to the development of various cancers.[7] Novel triazolopyridazine derivatives have been developed as potent BRD4 inhibitors, demonstrating excellent anti-cancer activity in preclinical models.[7]

Wnt/β-catenin Pathway Inhibition: Targeting Tankyrase

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in many cancers, particularly colorectal cancer. Tankyrase (TNKS) is an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of TNKS leads to the stabilization of Axin and subsequent downregulation of β-catenin signaling. A novel triazolopyridine derivative has been identified as a potent TNKS inhibitor, demonstrating antitumor activity in colorectal cancer models.[8]

Experimental Protocols: A Practical Guide for the Researcher

The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer properties of triazolopyridazine derivatives. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the triazolopyridazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Triazolopyridazine AMCF-71.23 ± 0.18[2]
Triazolopyridazine BA5491.06 ± 0.16[2]
Cisplatin (Control)MCF-715.5 ± 2.1
Cisplatin (Control)A54924.15[9]
Apoptosis Detection: Acridine Orange/Ethidium Bromide (AO/EB) Staining

AO/EB staining is a simple and reliable method to distinguish between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Principle: Acridine orange (AO) is a vital dye that stains both live and dead cells, emitting green fluorescence. Ethidium bromide (EB) only enters cells with compromised membranes and stains the nucleus red.

Protocol:

  • Cell Treatment: Seed cells in a 24-well plate and treat with the triazolopyridazine compound at its IC₅₀ concentration for 24-48 hours.

  • Staining: Prepare a staining solution of AO (100 µg/mL) and EB (100 µg/mL) in PBS.

  • Cell Harvesting and Staining: Harvest the cells by trypsinization, wash with PBS, and resuspend in 100 µL of PBS. Add 10 µL of the AO/EB staining solution to the cell suspension.

  • Microscopic Examination: Immediately place 10 µL of the stained cell suspension on a microscope slide and observe under a fluorescence microscope.

  • Cell Scoring: Count at least 200 cells and categorize them into four groups:

    • Viable cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

    • Late apoptotic cells: Orange-red nucleus with condensed or fragmented chromatin.

    • Necrotic cells: Uniformly orange-red nucleus.

Visualization of Experimental Workflow:

G cluster_0 Cell Preparation and Treatment cluster_1 Staining and Visualization cluster_2 Data Analysis a Seed Cells in 24-well Plate b Treat with Triazolopyridazine a->b c Harvest and Stain with AO/EB b->c d Fluorescence Microscopy c->d e Categorize and Count Cells (Viable, Apoptotic, Necrotic) d->e

Caption: Workflow for AO/EB Apoptosis Assay.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of triazolopyridazine compounds against a specific kinase of interest (e.g., c-Met, PIM-1).

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using methods like ELISA, fluorescence polarization, or radiometric assays.

Protocol (ELISA-based):

  • Plate Coating: Coat a 96-well plate with a substrate specific to the target kinase (e.g., poly(Glu, Tyr) for many tyrosine kinases).

  • Kinase Reaction: In a separate tube, prepare the kinase reaction mixture containing the recombinant kinase, ATP, and the triazolopyridazine inhibitor at various concentrations.

  • Incubation: Transfer the kinase reaction mixture to the coated plate and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plate to remove the reaction mixture.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Visualization of Signaling Pathway Inhibition:

G cluster_0 Upstream Signaling cluster_1 c-Met Receptor cluster_2 Downstream Pathway HGF HGF cMet c-Met HGF->cMet Binds & Activates Downstream Proliferation, Survival, Invasion cMet->Downstream Phosphorylates & Activates Inhibitor Triazolopyridazine Inhibitor Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met Signaling Pathway.

Future Perspectives and Conclusion

The triazolopyridazine scaffold has proven to be a highly fruitful starting point for the development of novel anticancer agents. The diverse mechanisms of action, ranging from kinase inhibition to epigenetic modulation, highlight the versatility of this chemical entity. The continued exploration of structure-activity relationships, coupled with advanced computational modeling, will undoubtedly lead to the discovery of even more potent and selective triazolopyridazine-based cancer therapeutics.[5][10] The protocols outlined in this guide provide a solid foundation for researchers to effectively screen and characterize these promising compounds, paving the way for their potential translation into clinical applications.

References

Developing Antitubulin Agents from Triazolo[4,3-b]pyridazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and biological evaluation of novel antitubulin agents based on the triazolo[4,3-b]pyridazine scaffold. These compounds represent a promising class of anticancer agents that target microtubule dynamics, a clinically validated strategy in oncology.

Introduction: The Rationale for Triazolo[4,3-b]pyridazines as Tubulin Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport.[1] Their dynamic instability is a key target for anticancer drugs.[2] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[3][4]

The natural product Combretastatin A-4 (CA-4) is a potent inhibitor of tubulin polymerization that binds to the colchicine site.[2] However, its clinical utility is limited by its poor aqueous solubility and the easy isomerization of its cis-stilbene bridge to the less active trans-isomer. A key strategy in modern drug design is to replace such labile linkers with rigid heterocyclic scaffolds. The[2][5][6]triazolo[4,3-b]pyridazine core has emerged as a promising bioisostere for the cis-stilbene bridge of CA-4.[2][7] This rigid scaffold locks the pharmacophoric aryl rings in a favorable conformation for binding to the colchicine site on β-tubulin, thereby enhancing biological activity and overcoming the limitations of CA-4.[2]

This guide will detail the synthetic route to access these compounds and provide robust protocols for their biological characterization.

Chemical Synthesis of 3,6-Diaryl-[2][5][6]triazolo[4,3-b]pyridazines

The synthesis of the target 3,6-diaryl-[2][5][6]triazolo[4,3-b]pyridazines is a multi-step process that can be efficiently monitored by thin-layer chromatography.[8] The general synthetic scheme is outlined below.

Synthesis_Workflow A 3,6-Dichloropyridazine B 6-Chloro-3-hydrazinylpyridazine A->B Hydrazine hydrate C 6-Chloro-3-(2-(arylmethylene)hydrazinyl)pyridazine B->C Aromatic aldehyde D 6-Chloro-3-aryl-[1,2,4]triazolo[4,3-b]pyridazine C->D Oxidative cyclization (e.g., I2, NaHCO3) E Target: 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine D->E Suzuki Coupling (Arylboronic acid, Pd catalyst)

Caption: General synthetic workflow for 3,6-diaryl-[2][5][6]triazolo[4,3-b]pyridazines.

Protocol 2.1: Synthesis of a Representative Compound (e.g., Compound 4q from[2])

This protocol describes the synthesis of a highly potent analogue, where Ring A is a 3,4,5-trimethoxyphenyl group and Ring B is a 3-amino-4-methoxyphenyl group.[2]

Step 1: Synthesis of 6-Chloro-3-hydrazinylpyridazine

  • To a solution of 3,6-dichloropyridazine in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitate by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Synthesis of the Hydrazone Intermediate

  • Dissolve 6-chloro-3-hydrazinylpyridazine and 3,4,5-trimethoxybenzaldehyde in ethanol.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 6-8 hours.

  • Collect the resulting precipitate by filtration, wash with ethanol, and dry.

Step 3: Oxidative Cyclization to form the Triazolo[4,3-b]pyridazine Core

  • Suspend the hydrazone intermediate in dichloromethane.

  • Add sodium bicarbonate followed by iodine in portions.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 4: Suzuki Coupling to Introduce the Second Aryl Ring

  • To a solution of the 6-chloro-3-(3,4,5-trimethoxyphenyl)-[2][5][6]triazolo[4,3-b]pyridazine in a mixture of toluene, ethanol, and water, add (3-amino-4-methoxyphenyl)boronic acid, sodium carbonate, and a palladium catalyst (e.g., Pd(PPh3)4).

  • Heat the mixture to reflux under a nitrogen atmosphere for 12-16 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the desired 3,6-diaryl-[2][5][6]triazolo[4,3-b]pyridazine.

Biological Evaluation: A Validating Workflow

The biological evaluation of these novel compounds follows a hierarchical approach, starting with cell-based assays to determine their antiproliferative activity, followed by mechanistic studies to confirm their interaction with tubulin.

Biological_Evaluation_Workflow A Primary Screening: Antiproliferative Activity (MTT Assay) B Mechanism of Action: In Vitro Tubulin Polymerization Assay A->B Active Compounds C Cellular Target Engagement: Immunofluorescence Microscopy B->C Confirmed Tubulin Inhibitors D Cell Cycle Analysis C->D E Lead Compound Identification D->E

Caption: A hierarchical workflow for the biological evaluation of antitubulin agents.

Antiproliferative Activity

Cytotoxicity assays are fundamental in the initial stages of drug discovery to screen for compounds that are toxic to cancer cells.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]

Protocol 3.1.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-1080, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., CA-4) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to a purple formazan product.[11]

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

CompoundSGC-7901 IC50 (µM)A549 IC50 (µM)HT-1080 IC50 (µM)
Compound 4q 0.0140.0080.012
CA-4 (Control) 0.0090.0110.012
Data adapted from reference[2].
In Vitro Tubulin Polymerization Assay

To confirm that the observed cytotoxicity is due to the inhibition of tubulin polymerization, an in vitro assay using purified tubulin is essential.[1][6] This assay monitors the assembly of tubulin into microtubules, which can be measured by an increase in turbidity or fluorescence.[1][3]

Protocol 3.2.1: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP and glycerol.[3] Prepare 10x stocks of test compounds, a known inhibitor (e.g., Nocodazole), and a vehicle control.

  • Assay Setup: In a pre-warmed 96-well plate, add the 10x test compound or control to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity every minute for 60-90 minutes.[1]

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization to the vehicle control. Calculate the IC50 value for tubulin polymerization inhibition.

Cellular Microtubule Network Visualization

Immunofluorescence microscopy provides direct visual evidence of the compound's effect on the microtubule network within cells.[4][12]

Mechanism_of_Action cluster_0 Cellular Events A Triazolo[4,3-b]pyridazine Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Arrest E->F G Apoptosis F->G

Caption: Mechanism of action for triazolo[4,3-b]pyridazine-based antitubulin agents.

Protocol 3.3.1: Immunofluorescence Staining of α-Tubulin

  • Cell Culture and Treatment: Grow cells (e.g., A549) on glass coverslips in a 24-well plate. Treat the cells with the test compound at its IC50 concentration for 16-24 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde in PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Untreated cells should display a well-organized, filamentous microtubule network, while treated cells are expected to show a disrupted and diffuse tubulin staining pattern.[2][4]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the aryl rings (A and B) on the triazolo[4,3-b]pyridazine scaffold has provided valuable insights into the structure-activity relationship.

Ring A SubstitutionRing B SubstitutionKey FindingsReference
3,4,5-trimethoxyphenyl3-amino-4-methoxyphenylThe 3,4,5-trimethoxy substitution on Ring A is crucial for potent activity, mimicking the A-ring of CA-4. The 3-amino-4-methoxy substitution on Ring B significantly enhances potency.[2]
3,4,5-trimethoxyphenylVaried substitutionsThe electronic properties of substituents on Ring B influence activity. Electron-donating groups at the para-position generally lead to higher potency.[2][13]
Varied A and B ringsN/AThe planarity and aromaticity of the B-ring are critical for high activity.[14]

Molecular modeling studies have shown that these compounds fit well into the colchicine binding site of tubulin.[2] Key interactions often involve hydrogen bonds between the substituents on the aryl rings and amino acid residues such as Cysβ241 and Metβ259.[2]

Conclusion and Future Directions

The[2][5][6]triazolo[4,3-b]pyridazine scaffold serves as an excellent rigid core for the design of potent antitubulin agents that overcome the limitations of natural products like CA-4. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of novel analogues. Future work should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and potential for clinical development.

References

Application Notes and Protocols for the Functionalization of theTriazolo[4,3-b]pyridazine Core

Application Notes and Protocols for the Functionalization of the[1][2][3]Triazolo[4,3-b]pyridazine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolo[4,3-b]pyridazine Scaffold - A Privileged Core in Medicinal Chemistry

The[1][2]triazolo[4,3-b]pyridazine ring system is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an attractive pharmacophore for a diverse range of biological targets. Derivatives of this core have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer properties. The strategic functionalization of the triazolopyridazine core is therefore a critical aspect of drug discovery and development, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of key synthetic protocols for the functionalization of the[1][2]triazolo[4,3-b]pyridazine core. The methodologies detailed herein are designed to be robust and versatile, providing researchers with a practical toolkit for the synthesis of novel derivatives. The protocols are grounded in established chemical principles and supported by references to peer-reviewed literature.

Strategic Approaches to Functionalization

The functionalization of the triazolopyridazine core can be broadly categorized into three main strategies, each offering unique advantages for accessing diverse chemical space:

  • Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors: This classical yet powerful method involves the displacement of a halide, typically chlorine, at the C6 position with a variety of nucleophiles. The electron-deficient nature of the pyridazine ring facilitates this reaction.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern palladium catalysis offers a versatile platform for the introduction of aryl, heteroaryl, and alkyl groups. This includes both the well-established Suzuki-Miyaura coupling of a C6-chloro precursor and the more direct C-H activation/arylation of the core itself.

  • Photoredox-Mediated C-H Functionalization: This cutting-edge approach utilizes visible light to generate radical intermediates under mild conditions, enabling the introduction of a wide range of functional groups through C-H bond activation.

The following sections will provide detailed, step-by-step protocols for each of these key functionalization strategies.

Protocol 1: Synthesis of the Key Intermediate: 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The synthesis of 6-chloro-[1][2]triazolo[4,3-b]pyridazine is a crucial first step, as this intermediate serves as a versatile precursor for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. An efficient method involves the reaction of 3-chloro-6-hydrazinopyridazine with a suitable one-carbon synthon, followed by cyclization.

Experimental Protocol: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine-3-amine

This protocol describes the synthesis of a 3-amino substituted 6-chloro-[1][2]triazolo[4,3-b]pyridazine, which can be further modified if desired.

Materials:

  • 3-Chloro-6-hydrazinopyridazine

  • Cyanogen bromide

  • Suitable solvent (e.g., ethanol, isopropanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • To a solution of 3-chloro-6-hydrazinopyridazine (1.0 eq) in a suitable solvent, add cyanogen bromide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent system to afford the pure 6-chloro-[1][2]triazolo[4,3-b]pyridazin-3-amine.[3]

Protocol 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C6-chloro substituent on the triazolopyridazine core is susceptible to nucleophilic attack, providing a straightforward method for introducing a variety of functional groups, particularly amines. The electron-withdrawing nature of the fused triazole ring and the pyridazine nitrogens activates the C6 position for SNAr.[4][5][6]

Experimental Protocol: General Procedure for Amination of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

This protocol is adapted from the amination of the analogous 8-chloro-[1][2]triazolo[4,3-a]pyrazine and can be applied to a wide range of primary and secondary amines.[5]

Materials:

  • 6-Chloro-[1][2]triazolo[4,3-b]pyridazine derivative (e.g., from Protocol 1)

  • Amine (primary or secondary, 2.0 eq)

  • Suitable solvent (e.g., DMF, DMSO, or a greener solvent like 2-methyltetrahydrofuran)

  • Microwave vial or sealed tube

  • Magnetic stirrer

  • Microwave reactor or oil bath

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • In a microwave vial, combine the 6-chloro-[1][2]triazolo[4,3-b]pyridazine derivative (1.0 eq) and the desired amine (2.0 eq).

  • Add the chosen solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C for 30-120 minutes. Alternatively, the reaction can be heated in a sealed tube in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the desired 6-amino-[1][2]triazolo[4,3-b]pyridazine derivative.[5]

Table 1: Representative Examples of SNAr on 8-chloro-[1][2]triazolo[4,3-a]pyrazine (Analogous System) [5]

EntryAmine ReagentProductYield (%)
1Piperidine8-(Piperidin-1-yl)-[1][2]triazolo[4,3-a]pyrazine92
2(2R,6S)-2,6-Dimethylmorpholine(2R,6S)-4-([1][2]Triazolo[4,3-a]pyrazin-8-yl)-2,6-dimethylmorpholine99
3Di-n-butylamineN,N-Dibutyl-[1][2]triazolo[4,3-a]pyrazin-8-amine73
42-(Trifluoromethyl)anilineN-(2-(Trifluoromethyl)phenyl)-[1][2]triazolo[4,3-a]pyrazin-8-amine75

Protocol 3: Palladium-Catalyzed C-H Arylation

Direct C-H arylation is a powerful and atom-economical method for the functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. For the triazolopyridazine system, regioselective arylation can be achieved under palladium catalysis.[7][8]

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation

This protocol is based on conditions reported for the arylation of related fused N-heterocyclic systems and may require optimization for specific triazolopyridazine substrates.[6][9][10]

Materials:

  • [1][2]Triazolo[4,3-b]pyridazine derivative (e.g., 3,6-diphenyl-[1][2]triazolo[4,3-b]pyridazine)

  • Aryl bromide or iodide (1.5-3.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Phosphine ligand (e.g., PCy₃·HBF₄, 10 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Additive (e.g., pivalic acid, 30 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (argon or nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the[1][2]triazolo[4,3-b]pyridazine derivative (1.0 eq), aryl halide (1.5-3.0 eq), palladium catalyst (5 mol%), phosphine ligand (10 mol%), base (3.0 eq), and additive (30 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the arylated[1][2]triazolo[4,3-b]pyridazine.[6][9][10]

C_H_Arylation_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up & PurificationstartCombine Reactants:- Triazolopyridazine- Aryl Halide- Pd Catalyst & Ligand- Base & Additive- SolventreactHeat underInert Atmospherestart->reactworkupAqueous Work-up& Extractionreact->workuppurifyColumnChromatographyworkup->purifycharacterizeCharacterization(NMR, MS, etc.)purify->characterize

Workflow for Palladium-Catalyzed C-H Arylation.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly reliable and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. Starting from the 6-chloro-[1][2]triazolo[4,3-b]pyridazine intermediate, a wide range of aryl and heteroaryl boronic acids can be coupled to introduce diversity at the C6 position.[11][12][13][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on conditions developed for the Suzuki coupling of other chloropyridazines and related heterocycles and may be adapted for the triazolopyridazine core.[11][15]

Materials:

  • 6-Chloro-[1][2]triazolo[4,3-b]pyridazine derivative (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Microwave vial or round-bottom flask with reflux condenser

  • Inert gas supply (argon or nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • To a microwave vial or round-bottom flask, add the 6-chloro-[1][2]triazolo[4,3-b]pyridazine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • If using conventional heating, flush the flask with an inert gas, attach a reflux condenser, and heat the mixture to 80-110 °C for 4-24 hours.

  • If using microwave irradiation, seal the vial and heat to 130-150 °C for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-[1][2]triazolo[4,3-b]pyridazine.[11][15]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles

SubstrateCatalyst/LigandBaseSolventTemperature/TimeReference
6-ChloropyridazinonesCombiPhos Pd6Cs₂CO₃1,4-Dioxane135-140 °C (MW), 30 min[15]
6-Chloroimidazo[1,2-b]pyridazinePd(OAc)₂/PPh₃K₂CO₃Toluene/EtOH140 °C (MW), 15 min[11]
2,4-DichloropyrimidinesPd(PPh₃)₄K₂CO₃1,4-Dioxane100-140 °C (MW), 15 min[14]

Protocol 5: Photoredox-Mediated C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under exceptionally mild conditions. This methodology relies on the generation of radical intermediates through single-electron transfer processes, enabling novel transformations that are often complementary to traditional methods. For N-heterocycles like triazolopyridazine, photoredox catalysis can facilitate the introduction of various functional groups via C-H activation.[1][2][4][7]

Conceptual Workflow for Photoredox C-H Functionalization

Photoredox_CyclePCPhotocatalyst (PC)PC_starExcited PC*PC->PC_starVisible Light (hν)PC_star->PCSETSubstrateTriazolopyridazine(Substrate)Substrate_RadicalSubstrate Radical CationSubstrate->Substrate_RadicalOxidation by PCRadical_SourceRadical PrecursorFunctional_RadicalFunctional GroupRadical (R•)Radical_Source->Functional_RadicalReduction orOxidation by PCProductFunctionalizedTriazolopyridazineSubstrate_Radical->Product+ R•Functional_Radical->Product

Generalized Photocatalytic Cycle for C-H Functionalization.
Experimental Protocol: General Procedure for Photoredox-Mediated Functionalization

This is a generalized protocol based on literature procedures for the functionalization of N-heterocycles and should be optimized for the specific triazolopyridazine substrate and desired functional group.

Materials:

  • [1][2]Triazolo[4,3-b]pyridazine derivative

  • Radical precursor (e.g., alkyl carboxylate for alkylation, diazonium salt for arylation)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃, or an organic dye, 1-5 mol%)

  • Solvent (degassed, e.g., acetonitrile, DMF, DMSO)

  • Reaction vessel transparent to visible light (e.g., borosilicate glass vial)

  • Light source (e.g., blue LED lamp)

  • Magnetic stirrer

  • Inert gas supply (argon or nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vial, combine the[1][2]triazolo[4,3-b]pyridazine derivative (1.0 eq), the radical precursor (1.5-3.0 eq), and the photocatalyst (1-5 mol%).

  • Add the degassed solvent and seal the vial.

  • Degas the reaction mixture by sparging with an inert gas for 10-15 minutes.

  • Place the vial at a fixed distance from the light source and begin irradiation with vigorous stirring. A cooling fan may be necessary to maintain room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, turn off the light source.

  • Dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the functionalized triazolopyridazine.

Conclusion

The protocols outlined in this guide provide a robust and versatile framework for the functionalization of the[1][2]triazolo[4,3-b]pyridazine core. By leveraging a combination of classic and modern synthetic methodologies, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and photoredox catalysis, researchers can efficiently access a wide range of novel derivatives. The strategic application of these methods will undoubtedly continue to fuel the discovery of new therapeutic agents based on this privileged heterocyclic scaffold. It is essential to note that the reaction conditions provided are general and may require optimization for specific substrates and desired transformations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-triazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. The information provided herein is a synthesis of established chemical principles and field-proven insights.

I. Reaction Overview: The Synthetic Pathway

The synthesis of 6-Bromo-triazolo[4,3-b]pyridazine typically proceeds through a two-step process:

  • Hydrazinolysis: Substitution of a chlorine atom in a dichloropyridazine precursor with hydrazine to form a hydrazinopyridazine intermediate.

  • Cyclization: Ring closure of the hydrazinopyridazine with a suitable one-carbon source to form the fused triazole ring.

A common starting material for this synthesis is 3,6-dichloropyridazine. The overall reaction scheme is a fundamental pathway for constructing the triazolo[4,3-b]pyridazine scaffold.[1][2]

II. Troubleshooting Guide: Addressing Low Yield and Impurities

Low yield is a frequent challenge in multi-step organic syntheses. This section provides a systematic approach to identifying and resolving common issues in the synthesis of 6-Bromo-triazolo[4,3-b]pyridazine.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of 6-Bromo-triazolo[4,3-b]pyridazine purity_check Assess Purity of Starting Materials & Reagents start->purity_check hydrazinolysis_issues Troubleshoot Hydrazinolysis Step purity_check->hydrazinolysis_issues If starting materials are pure sub_purity Impure 3,6-dichloropyridazine or Hydrazine? purity_check->sub_purity cyclization_issues Troubleshoot Cyclization Step hydrazinolysis_issues->cyclization_issues If hydrazinolysis is successful sub_hydrazinolysis Incomplete reaction? Side product formation? hydrazinolysis_issues->sub_hydrazinolysis purification_issues Optimize Purification cyclization_issues->purification_issues If cyclization is the issue sub_cyclization Inefficient ring closure? Degradation of product? cyclization_issues->sub_cyclization success Improved Yield and Purity purification_issues->success sub_purification Product loss during workup? Co-eluting impurities? purification_issues->sub_purification

Caption: A systematic workflow for troubleshooting low yields.

Issue 1: Low Yield in the Hydrazinolysis of 3-Bromo-6-chloropyridazine

The initial step of reacting 3-bromo-6-chloropyridazine with hydrazine is critical. Incomplete reaction or the formation of side products can significantly reduce the overall yield.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The nucleophilic substitution may be slow under the chosen reaction conditions.Increase Reaction Time and/or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). Refluxing in a suitable solvent like ethanol or n-butanol for an extended period (e.g., 6-8 hours) can drive the reaction to completion.[2]
Di-substitution Excess hydrazine or prolonged reaction times at high temperatures can lead to the substitution of both the chloro and bromo groups, forming dihydrazinopyridazine.Control Stoichiometry: Use a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting material without promoting di-substitution. Lower Reaction Temperature: If di-substitution is observed, consider running the reaction at a lower temperature for a longer duration.
Poor Solubility of Starting Material If the 3-bromo-6-chloropyridazine is not fully dissolved, the reaction will be heterogeneous and slow.Solvent Selection: Choose a solvent in which the starting material has good solubility at the reaction temperature. Ethanol, isopropanol, or n-butanol are common choices.
Issue 2: Inefficient Cyclization to Form the Triazole Ring

The cyclization of the bromo-hydrazinopyridazine intermediate is the key ring-forming step. Low efficiency here directly translates to a poor final yield.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inefficient Ring Closure The cyclization reaction, often performed with an orthoester or formic acid, may not be proceeding to completion.Optimize Cyclizing Agent and Conditions: Triethyl orthoformate in the presence of an acid catalyst is a common choice. Heating at reflux is typically required. The choice of solvent can also be critical; higher boiling point solvents may be necessary.
Degradation of Reactant or Product The reaction conditions, particularly high temperatures and strong acids, can lead to the degradation of the starting material or the final product.Temperature Control: Carefully control the reaction temperature. If degradation is suspected (e.g., formation of dark, insoluble materials), try running the reaction at a lower temperature for a longer period. Choice of Acid: Use a milder acid catalyst if possible.
Side Reactions The bromo substituent can be susceptible to nucleophilic attack under certain conditions, leading to byproducts.Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. Careful Selection of Reagents: Ensure that all reagents are of high purity and free from contaminants that could promote side reactions.
Issue 3: Product Loss and Impurities During Work-up and Purification

A significant amount of product can be lost during the isolation and purification steps.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Product Solubility The product may have some solubility in the aqueous phase during extraction or in the recrystallization solvent, leading to losses.Optimize Extraction and Recrystallization: During aqueous work-up, ensure the pH is adjusted to minimize the solubility of the product. For recrystallization, carefully select a solvent system that provides good recovery. A solvent/anti-solvent system may be beneficial.
Co-eluting Impurities During column chromatography, impurities may have similar polarity to the product, making separation difficult.Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to improve separation. Using a high-quality silica gel is also important.
Product Instability The product may be unstable on silica gel or under the purification conditions.Alternative Purification Methods: If the product is unstable on silica, consider other purification techniques such as recrystallization or preparative HPLC.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for the synthesis of 6-Bromo-triazolo[4,3-b]pyridazine?

A1: While yields can vary depending on the specific protocol and scale, a moderate to good yield (in the range of 50-75%) is generally considered achievable with an optimized procedure. Some literature reports on analogous triazolo[4,3-b]pyridazine syntheses show yields in the 70-75% range.[2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Visualizing the spots under a UV lamp will allow you to track the consumption of the starting material and the formation of the product.

Q3: I am observing the formation of a significant amount of a dark, insoluble material in my reaction. What could be the cause?

A3: The formation of dark, insoluble materials often indicates degradation of either the starting materials or the product. This can be caused by excessive heat, the presence of strong acids or bases, or oxidative side reactions. Consider lowering the reaction temperature, using a milder catalyst, and running the reaction under an inert atmosphere.

Q4: Are there any alternative synthetic routes to 6-Bromo-triazolo[4,3-b]pyridazine?

A4: Yes, alternative routes exist. For instance, a Lewis acid-mediated inverse-electron-demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl enol ether can provide functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol.[3] While this may require different starting materials, it could be a viable alternative if the traditional route proves problematic.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrazine and its derivatives are toxic and should be handled with extreme care. Dichloropyridazines and brominating agents can be corrosive and irritating. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-hydrazinylpyridazine
  • To a solution of 3-bromo-6-chloropyridazine (1.0 eq) in ethanol (10 mL/g of starting material), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • The product will often precipitate out of solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the 6-bromo-3-hydrazinylpyridazine intermediate.

Protocol 2: Cyclization to 6-Bromo-triazolo[4,3-b]pyridazine
  • Suspend the 6-bromo-3-hydrazinylpyridazine (1.0 eq) in triethyl orthoformate (5-10 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--4][5][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI.

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--4][5][7]triazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH.

  • --INVALID-LINK--4][5][7] Triazolo[4,3-b]pyridazines Derivatives. ResearchGate.

  • --INVALID-LINK--

  • --INVALID-LINK--4][5][7]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate.

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Synthesis of Functionalized Triazolopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of functionalized triazolopyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing and modifying this important heterocyclic scaffold. Drawing from established literature and extensive field experience, this resource provides in-depth, troubleshooting-focused answers to the common challenges encountered in the lab. Our goal is to explain not just what to do, but why you're doing it, empowering you to make informed decisions and overcome synthetic hurdles.

Section 1: Core Scaffold Synthesis - The Cyclization Step

The formation of the fused triazolopyridazine ring system is the foundational step. Success here is critical, yet often plagued by issues of low yield and poor selectivity.

FAQ 1: My oxidative cyclization of a 2-pyridylhydrazone to form the triazolopyridazine core is resulting in low yields and multiple side products. What are the likely causes and how can I optimize this reaction?

Expert Analysis: Low yields in oxidative cyclizations are frequently due to one of three factors: (1) inefficient oxidation of the hydrazone intermediate, (2) degradation of the starting material or product under harsh reaction conditions, or (3) competing side reactions. The choice of oxidant and reaction conditions is paramount. While various oxidants can be used, many require high temperatures or are not compatible with sensitive functional groups[1].

Troubleshooting Protocol:

  • Evaluate the Oxidant: If you are using a harsh or non-specific oxidant, consider switching to a milder, more selective system. N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF has been shown to be highly effective for this transformation, often proceeding smoothly at 0 °C to room temperature. This avoids the degradation associated with high-temperature methods[1].

  • Check Intermediate Stability: The key intermediate is a chlorohydrazone which, upon loss of HCl, generates a nitrilimine that cyclizes. Ensure your starting hydrazone is pure. Impurities can interfere with the initial chlorination step.

  • Solvent and Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) after the addition of NCS, then allowed to warm to room temperature. This controlled profile prevents rapid, exothermic reactions that can lead to decomposition[1].

  • Workup Procedure: The product can often be isolated by simple filtration after the reaction is complete. A subsequent wash and recrystallization can significantly improve purity. For instance, after filtration, dissolving the crude solid in hot water and adding a weak base like triethylamine (Et3N) can induce the crystallization of a pure product[1].

Section 2: Post-Synthesis Functionalization - C-H Activation & Cross-Coupling

Introducing substituents onto the pre-formed triazolopyridazine core is essential for exploring structure-activity relationships (SAR). However, the electron-deficient nature of the pyridazine ring and the presence of multiple nitrogen atoms create significant challenges for common C-H functionalization and cross-coupling reactions.

FAQ 2: I'm attempting a palladium-catalyzed C-H functionalization on my triazolopyridazine, but the reaction is failing or giving trace product. Is my catalyst being poisoned?

Expert Analysis: Yes, catalyst poisoning is the most probable cause. The Lewis basic nitrogen atoms in the triazolopyridazine scaffold are notorious for strongly coordinating to palladium catalysts (e.g., Pd(II) species). This coordination can either completely shut down the catalytic cycle or direct the C-H activation to an undesired position, leading to complex product mixtures or reaction failure[2][3]. This is a fundamental limitation in the application of C-H activation in heterocycle-based medicinal chemistry[2][3].

Troubleshooting Workflow & Solutions:

The key is to design a catalytic system that avoids or bypasses the strong coordination of the catalyst to the ring nitrogens.

G start C-H Functionalization Fails q1 Is Catalyst Poisoning Suspected? start->q1 sol1 Strategy 1: In Situ Catalyst Generation q1->sol1 Yes sol2 Strategy 2: Modify Directing Group q1->sol2 Yes end Successful Functionalization sol1->end details1 Use a Pd(0) precursor with a directing group (e.g., N-methoxy amide) that also acts as an anionic ligand. Air is used as the oxidant to generate the active Pd(II) species in situ, anchoring it near the target C-H bond. sol1->details1 sol2->end details2 Employ N-amino or N-alkoxy activating groups on the heterocyclic core. These can override the innate directing preference of the ring nitrogens and achieve high regioselectivity. sol2->details2

Caption: Troubleshooting catalyst poisoning in C-H functionalization.

Experimental Protocol (Based on Overcoming Poisoning):

A recommended approach involves the use of a simple N-methoxy amide directing group, which promotes the in situ generation of the active Pd(II) catalyst from a Pd(0) source using air as the oxidant[2][3].

  • Substrate Preparation: Synthesize the triazolopyridazine bearing an N-methoxy amide group adjacent to the C-H bond targeted for functionalization.

  • Reaction Setup: In a reaction vessel, combine the substrate, a Pd(0) precursor (e.g., Pd2(dba)3), a suitable boronic acid (if performing a Suzuki-type coupling), a base (e.g., K2CO3), and a solvent like toluene.

  • Execution: Heat the reaction mixture under an air atmosphere (using a balloon or an air pump). The N-methoxy amide group serves as both a directing group and a ligand to generate the reactive PdX2 species locally, preventing it from being sequestered by the ring nitrogens[2][3].

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify by column chromatography.

FAQ 3: My Suzuki cross-coupling reaction to functionalize a chloro-triazolopyridazine is sluggish and gives low conversion. How can I improve it?

Expert Analysis: While C-Cl bonds are generally reactive in Suzuki couplings, the electron-donating character of the triazolopyridinylidene scaffold can influence the catalytic cycle. Furthermore, standard catalyst systems may not be optimal. The choice of ligand, base, and solvent system is critical for achieving high yields. Recent studies have shown that specialized N-heterocyclic carbene (NHC) ligands can be particularly effective for these challenging substrates[4][5].

Troubleshooting and Optimization Table:

ParameterStandard ConditionOptimized Condition for TriazolopyridazinesRationale
Catalyst Pd(PPh3)4Pd(OAc)2 / SPhos or a custom Pd-TriPy NHC complexBulky, electron-rich phosphine ligands (like SPhos) or specialized NHC ligands promote the oxidative addition to the C-Cl bond and enhance catalyst stability[4].
Base Na2CO3K3PO4 or Cs2CO3Stronger, non-aqueous bases are often more effective in these systems, facilitating the transmetalation step[4].
Solvent Toluene/H2O1,4-Dioxane/H2O (5:1) or dry THFA more polar aprotic solvent system can improve the solubility of reagents and intermediates[6].
Temperature 80 °C100-110 °CIncreased temperature is often required to activate the C-Cl bond, especially with less reactive boronic acids[6].

Experimental Protocol (Optimized Suzuki Coupling):

  • To a solution of the chloro-triazolopyridazine (1 equiv) in a 5:1 mixture of 1,4-dioxane and water, add the corresponding boronic acid (2 equiv)[6].

  • Add a strong base such as DIPEA (2 equiv) or K3PO4[6].

  • De-gas the mixture with argon for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(dppf)Cl2 (0.05 equiv)[6].

  • Heat the resulting mixture at 100 °C overnight under an argon atmosphere.

  • After cooling, extract the product with an organic solvent like ethyl acetate, dry the organic layers, and purify by flash chromatography[6].

Section 3: Purification and Characterization

Even with a successful reaction, isolating and characterizing the desired product can be a significant challenge, particularly when dealing with isomers.

FAQ 4: My reaction has produced a mixture of regioisomers, and they are proving very difficult to separate by standard column chromatography. What strategies can I use?

Expert Analysis: The synthesis of substituted triazoles from unsymmetrical precursors frequently leads to the formation of regioisomers (e.g., N(1) vs. N(2) alkylation), which often have very similar polarities, making them co-elute on silica gel[7][8]. Overcoming this requires either preventing the formation of one isomer (regioselective synthesis) or employing more advanced separation techniques.

Strategies for Resolution:

  • Regiocontrol in Synthesis (The Best Defense):

    • Steric Hindrance: The regioselectivity of alkylation can sometimes be controlled by steric effects. Bulky substituents on the triazole ring may favor alkylation at the less hindered nitrogen atom[8].

    • Catalyst Control: In cycloaddition reactions (like azide-alkyne cycloadditions), the choice of catalyst can dictate the regiochemical outcome. For instance, iron(III)-catalyzed reactions can show high regioselectivity for 1,5-disubstituted triazoles, whereas uncatalyzed thermal reactions might yield a mixture of 1,4 and 1,5 isomers[9].

  • Advanced Separation Techniques:

    • High-Performance Liquid Chromatography (HPLC): This is often the most effective method. Using a chiral stationary phase (CSP) column can even resolve enantiomers[10]. For achiral regioisomers, a high-resolution reverse-phase or normal-phase column with a finely tuned solvent gradient can often achieve separation where flash chromatography fails.

    • Fractional Crystallization: If the isomers are crystalline and have different solubilities in a particular solvent system, fractional crystallization can be an effective, scalable purification method. This involves carefully dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly, letting the less soluble isomer crystallize out first.

    • Salt Formation and Separation: If the isomers have different pKa values or form salts with different physical properties, converting the mixture to a salt (e.g., a hydrochloride or tosylate salt), separating the diastereomeric salts by crystallization, and then neutralizing to recover the free base can be a powerful technique[11][12].

G start Isomeric Mixture Obtained q1 Can synthesis be modified for regioselectivity? start->q1 sol1 Modify Reaction: - Steric Control - Catalyst Choice q1->sol1 Yes q2 Are isomers separable by standard methods? q1->q2 No end Pure Isomer Isolated sol1->end sol2 Employ Advanced Separation: - HPLC (Chiral or Achiral) - Fractional Crystallization - Salt Formation q2->sol2 No q2->end Yes sol2->end

Caption: Decision workflow for resolving isomeric mixtures.

References

Technical Support Center: Purification of 6-Bromo-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 6-Bromo-triazolo[4,3-b]pyridazine (CAS No. 115127-23-6). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to adapt and overcome experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and characterization challenges.

Q1: My crude product is a dark, oily residue instead of the expected off-white solid. What went wrong?

A1: This is a frequent issue and typically points to one of two causes:

  • Incomplete Reaction or Excess Reagents: The synthesis of the triazolopyridazine ring system can sometimes be incomplete, leaving starting materials or reaction intermediates.[1][2] Many of the precursors, such as substituted hydrazines, can be oily.

  • Formation of Polymeric Byproducts: Under certain reaction conditions (e.g., excessive heat, prolonged reaction times), nitrogen-rich heterocyclic compounds can polymerize, resulting in intractable tars.

First Steps: Before attempting purification, it's crucial to get a preliminary assessment. Dissolve a small sample of the crude oil in a suitable solvent (like Dichloromethane or Ethyl Acetate) and run a Thin-Layer Chromatography (TLC) plate. This will help you visualize the number of components and determine if a target spot corresponding to the product is present.

Q2: What are the most probable impurities I should expect in my crude 6-Bromo-triazolo[4,3-b]pyridazine?

A2: The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: For instance, if synthesizing from a precursor like 3,6-dichloropyridazine, you might have residual chloro-intermediates.[3]

  • Reagents: Reagents used for cyclization, such as ferric chloride or oxidizing agents, may persist.[2]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove and may require high vacuum drying.

  • Positional Isomers: Depending on the precursors, small amounts of other isomers may form during the cyclization process.

Q3: What analytical methods are essential for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity analysis. The proton NMR should show clean signals in the aromatic region corresponding to the triazolopyridazine core.

  • Mass Spectrometry (MS): To confirm the molecular weight (199.01 g/mol for C₅H₃BrN₄).[4][5]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (often expected to be ≥97%).[6]

  • Melting Point: A sharp melting point range indicates high purity. While specific literature values for this exact compound are not consistently reported, a narrow range is a key indicator.

Part 2: Troubleshooting Purification Workflows

The purification strategy for 6-Bromo-triazolo[4,3-b]pyridazine typically follows a logical flow. The diagram below outlines the decision-making process.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final Validation Crude Crude Product (Solid or Oil) TLC Run Diagnostic TLC Crude->TLC Decision Product is Major Component? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization  Yes Chromatography Column Chromatography Decision->Chromatography  No / Complex Mixture Purity_Check Purity Assessment (NMR, MS, HPLC) Recrystallization->Purity_Check Chromatography->Purity_Check Final_Product Pure Product Purity_Check->Final_Product

Caption: General purification workflow for 6-Bromo-triazolo[4,3-b]pyridazine.

Guide 1: Purification by Recrystallization

Recrystallization is the method of choice when the target compound is the major component and is thermally stable. It is efficient, scalable, and cost-effective. For related triazolopyridazine derivatives, ethanol is often a successful solvent.[1]

Q: How do I select the right solvent for recrystallization?

A: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Protocol: Solvent Screening

  • Place ~20-30 mg of your crude material into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition.

  • A good candidate solvent will show minimal dissolution.

  • Heat the tubes that showed poor solubility. The solvent is suitable if all the solid dissolves upon heating.

  • Allow the heated tubes to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a successful choice.

Solvent CandidateRationale & Expected OutcomePolarity
Ethanol Often effective for analogous structures; good solubility differential.[1]Polar Protic
Isopropanol Slightly less polar than ethanol; may offer better crystal formation.Polar Protic
Ethyl Acetate Medium polarity; good for removing non-polar impurities.Polar Aprotic
Toluene Non-polar; useful if the product is less polar than impurities.Non-polar
Ethyl Acetate/Hexane A co-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until turbidity appears.Variable

Q: My product "crashes out" as a fine powder or oil during cooling. What should I do?

A: This indicates that the solution has become supersaturated too quickly.

  • Causality: Rapid cooling does not allow for proper crystal lattice formation. Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solute.

  • Solution:

    • Re-heat the solution until the compound redissolves completely.

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that cools gradually.

    • If it oils out again, add a small amount of a "better" solvent (one in which it is more soluble) to the hot solution before cooling to disrupt the oiling process.

Guide 2: Purification by Column Chromatography

This is the most powerful method for separating complex mixtures or removing closely related impurities. The key is developing an effective mobile phase system using TLC.

Q: My compound streaks badly on the TLC plate and doesn't move from the baseline. How can I fix this?

A: This is a classic problem for nitrogen-containing heterocycles on standard silica gel.

  • Causality: The triazolopyridazine core is basic due to its nitrogen lone pairs. These interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing irreversible adsorption or significant tailing.

  • Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common and highly effective choice is triethylamine (TEA).[3]

Protocol: Developing a Mobile Phase for Column Chromatography

  • Prepare the Eluent: Start with a moderately polar system, such as 30-50% Ethyl Acetate in Hexane. Prepare a second batch of this eluent containing ~1% triethylamine.

  • Spot the TLC: On a single TLC plate, spot your crude material on two separate lanes.

  • Develop the Plate: Run one lane in the neutral eluent and the other in the TEA-modified eluent.

  • Analyze: You should observe that the spot in the TEA-modified eluent is much sharper, less streaky, and has a higher Rf value.

  • Optimize: Adjust the ratio of Ethyl Acetate to Hexane to achieve an Rf value for your target compound of 0.25 - 0.35 . This Rf provides the best balance for good separation on a column.[7]

TLC_Troubleshooting cluster_streak Problem: Streaking / Tailing Start Crude Spot on TLC Problem Spot streaks heavily Rf ≈ 0 Start->Problem Cause Basic compound (amine-like) interacts with acidic silica gel Problem->Cause leads to Solution Add 1% Triethylamine (TEA) to the mobile phase Cause->Solution suggests

Caption: Troubleshooting basic compounds on silica gel TLC.

Q: I've run my column but my fractions are all mixed. How can I improve the separation?

A: This suggests that the chosen mobile phase is too polar or the column was not packed correctly.

  • Causality: If the eluent is too strong (too polar), all components will travel down the column quickly and close together, resulting in poor resolution. An improperly packed column will have channels and cracks, leading to an uneven solvent front and broad, mixed bands.

  • Solutions:

    • Re-optimize the Mobile Phase: Aim for a larger ΔRf between your product and the nearest impurities on the TLC plate. A less polar mobile phase (e.g., more hexane) will increase the interaction with the silica and improve separation.

    • Improve Column Packing: Ensure you are packing a "slurry" of silica gel in the mobile phase, which helps create a dense, uniform stationary phase. Never let the top of the silica bed run dry, as this will cause cracking.[7]

    • Consider a Gradient: If you have both very non-polar and very polar impurities, a gradient elution can be effective. Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexane) to elute the non-polar impurities, then gradually increase the polarity (e.g., to 50% EtOAc/Hexane) to elute your product and then the more polar impurities.

References

Technical Support Center: Synthesis of Triazolo[4,3-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic routes and improve product yield and purity.

Introduction: The Synthetic Challenge

The[1][2][3]triazolo[4,3-b]pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[4] The most common synthetic route involves the cyclization of a 3-hydrazinopyridazine derivative. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and complicate purification. This guide will address the most prevalent issues and provide you with the knowledge to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common problems encountered during the synthesis of triazolo[4,3-b]pyridazines in a question-and-answer format.

FAQ 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield of my target triazolo[4,3-b]pyridazine, or the reaction is not proceeding at all. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your 3-hydrazinopyridazine precursor and the cyclizing agent (e.g., orthoesters, carboxylic acids, etc.). Impurities can introduce competing side reactions. It is advisable to use freshly purified reagents.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. While heat is often required for cyclization, excessive temperatures can lead to the degradation of starting materials or products. Experiment with a temperature gradient to find the optimal balance.

    • Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products. Protic solvents like ethanol or acetic acid are commonly used, but aprotic solvents such as DMF or toluene might be beneficial in certain cases.

  • Incomplete Cyclization: The intermediate hydrazone may not be fully cyclizing. This can be checked by TLC or LC-MS analysis of the reaction mixture. If an intermediate is accumulating, consider increasing the reaction time or temperature, or adding a catalyst.

  • Degradation of 3-Hydrazinopyridazine: 3-Hydrazinopyridazine can be unstable under certain conditions. For instance, in the presence of strong acids or bases, or at elevated temperatures, it may decompose.

FAQ 2: Presence of an Unexpected Isomer in the Product Mixture

Question: My characterization data (NMR, melting point) suggests the presence of an isomer. What is this unexpected product and how can I avoid its formation?

Answer: The most common isomeric byproduct in the synthesis of[1][2][3]triazolo[4,3-b]pyridazines is the thermodynamically more stable[1][2][3]triazolo[1,5-b]pyridazine, formed via a Dimroth rearrangement .[3]

The Dimroth rearrangement is a well-documented isomerization of many nitrogen-containing heterocycles.[2] In the context of triazolopyridazines, the generally accepted mechanism proceeds through the following steps, often catalyzed by acid or base:[1][5]

  • Protonation/Deprotonation: The reaction is initiated by protonation or deprotonation of a nitrogen atom in the heterocyclic system.

  • Ring Opening: The pyridazine or triazole ring opens to form a reactive intermediate.

  • Tautomerization and Bond Rotation: The intermediate undergoes tautomerization and rotation around single bonds.

  • Ring Closure: The molecule re-cyclizes to form the more stable [1,5-b] isomeric ring system.

Dimroth Rearrangement Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine Protonation/Deprotonation Protonation/Deprotonation Triazolo[4,3-b]pyridazine->Protonation/Deprotonation Acid/Base Ring Opening Ring Opening Protonation/Deprotonation->Ring Opening Tautomerization Tautomerization Ring Opening->Tautomerization Ring Closure Ring Closure Tautomerization->Ring Closure Triazolo[1,5-b]pyridazine Triazolo[1,5-b]pyridazine Ring Closure->Triazolo[1,5-b]pyridazine Oxidative_Cyclization cluster_main Main Reaction Pathway cluster_side Side Reactions Pyridazinyl Hydrazone Pyridazinyl Hydrazone Desired Product Triazolo[4,3-b]pyridazine Pyridazinyl Hydrazone->Desired Product Oxidative Cyclization Over-oxidation Products Over-oxidation Products Pyridazinyl Hydrazone->Over-oxidation Products Excess Oxidant Dimerization Products Dimerization Products Pyridazinyl Hydrazone->Dimerization Products Radical Intermediates Other Heterocycles Other Heterocycles Pyridazinyl Hydrazone->Other Heterocycles Alternative Cyclization Oxidant Oxidant

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 6-Bromo-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving the 6-Bromo-triazolo[4,3-b]pyridazine scaffold. The electron-deficient nature of this heteroaromatic system presents unique challenges that require careful consideration of catalyst, ligand, base, and solvent choice. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter during your experiments.

Part 1: Troubleshooting Common Issues

This section addresses the most frequent and critical problems encountered during the cross-coupling process, starting with the most common: low or no product yield.

Q1: My reaction shows low to no conversion of 6-Bromo-triazolo[4,3-b]pyridazine. What are the primary causes and how can I troubleshoot this?

Low or nonexistent yield is a multifaceted problem. A systematic approach is essential for diagnosis. The triazolo[4,3-b]pyridazine core is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle kinetically challenging.[1][2]

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low / No Yield Observed reagent_check Step 1: Verify Reagent Integrity (Substrates, Solvents, Base) start->reagent_check atmosphere_check Step 2: Confirm Inert Atmosphere (Degassing, N2/Ar Purge) reagent_check->atmosphere_check Reagents OK catalyst_check Step 3: Evaluate Catalyst System (Precatalyst, Ligand, Activation) atmosphere_check->catalyst_check Atmosphere OK conditions_check Step 4: Re-evaluate Reaction Conditions (Temperature, Concentration, Time) catalyst_check->conditions_check Catalyst System OK success Problem Resolved conditions_check->success Conditions Optimized

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Troubleshooting Steps:

  • Reagent and Solvent Integrity: This is the most common and easily rectified source of failure.

    • Moisture and Oxygen: Palladium(0) catalytic species are highly sensitive to oxygen, and many organometallic reagents (especially boronic acids and organozinc reagents) are sensitive to moisture. Solvents must be anhydrous, and it is best practice to use freshly opened bottles of reagents or purify/dry them before use.[3]

    • Base Quality: The choice and quality of the base are critical. For instance, carbonate and phosphate bases can be hygroscopic. Ensure they are finely powdered and dried before use.

    • Substrate Purity: Verify the purity of your 6-Bromo-triazolo[4,3-b]pyridazine and the coupling partner. Impurities can act as catalyst poisons.

  • Inert Atmosphere: The catalytic cycle relies on maintaining the palladium in its active Pd(0) oxidation state.[4]

    • Degassing: Ensure all solvents are rigorously degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles (most effective) or sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.

    • Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Use glassware that has been oven or flame-dried to remove adsorbed moisture.

  • Catalyst System Evaluation: This is the core chemical challenge, especially for an electron-deficient heterocycle.

    • Precatalyst Reduction: Many common precatalysts are stable Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). These require in situ reduction to the active Pd(0) species to initiate the catalytic cycle.[5][6] If this reduction is inefficient, the reaction will not start. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this potential failure point.[7][8]

    • Ligand Choice: This is arguably the most critical parameter. The C-Br bond on the electron-deficient triazolopyridazine ring is resistant to oxidative addition. Standard ligands like PPh₃ may be insufficient.[1] You need a ligand that increases the electron density at the palladium center, thereby promoting oxidative addition.

      • Recommendation: Employ sterically hindered, electron-rich alkylphosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are designed for this purpose.[1][2]

Q2: My reaction starts but stalls before completion, and I observe palladium black precipitating. What is happening?

The formation of palladium black is a visual indicator of catalyst deactivation, where active, soluble Pd(0) complexes aggregate into inactive, bulk palladium metal.

Causality:

  • Ligand Dissociation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. These "ligandless" Pd(0) species are highly unstable and prone to aggregation.

  • Insufficient Ligand: The ratio of ligand to palladium is crucial. An insufficient amount of ligand leaves the palladium center coordinatively unsaturated and vulnerable to deactivation pathways.

  • Wrong Ligand Type: Some ligands are not robust enough for the required reaction conditions. Bidentate (two-point binding) ligands like dppf or Xantphos can offer greater stability to the metal center compared to monodentate ligands, preventing dissociation and subsequent aggregation.[9]

Troubleshooting Strategies:

  • Increase Ligand-to-Palladium Ratio: For monodentate ligands, try increasing the ratio from 1:1 or 2:1 (Ligand:Pd) to 4:1. This pushes the equilibrium towards the ligated, stable palladium complex.

  • Switch to a More Robust Ligand:

    • Bulky Monodentate Ligands: The steric bulk of ligands like XPhos or SPhos not only enhances catalytic activity but also provides a stable coordination sphere around the palladium, preventing aggregation.

    • Chelating Bidentate Ligands: For certain applications, ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can provide a very stable catalyst system.[7][9]

  • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition. If you observe precipitation, try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer period.

Q3: My mass spectrum shows significant amounts of debrominated starting material and/or homocoupled products. How can I suppress these side reactions?

These are common side reactions in cross-coupling chemistry that compete with the desired product formation.

  • Protodebromination: This is the replacement of the bromine atom on your substrate with a hydrogen atom.

    • Cause: Often caused by trace water or other protic impurities reacting with catalytic intermediates. It can also occur via a competing reductive pathway.

    • Solution: Rigorously exclude water and ensure all reagents are anhydrous. Using a stronger, non-nucleophilic base might also help.

  • Homocoupling: This is the unwanted reaction of your coupling partner with itself (e.g., two boronic acids coupling in a Suzuki reaction).

    • Cause: This is particularly common in Suzuki reactions and is often promoted by the presence of oxygen, which can facilitate the homocoupling pathway. It can also occur if the transmetalation step is slow compared to other pathways.

    • Solution:

      • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under a robust inert atmosphere.[3]

      • Controlled Addition: In some cases, slow addition of the boronic acid or other organometallic reagent can help maintain its low concentration, disfavoring the bimolecular homocoupling reaction.

      • Optimize Base and Solvent: The choice of base and solvent can influence the relative rates of transmetalation versus homocoupling.

Part 2: Optimization Guides for Specific Coupling Reactions

The 6-Bromo-triazolo[4,3-b]pyridazine core can participate in various C-C and C-N bond-forming reactions. Below are optimized starting points for the most common transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a versatile method for creating aryl-aryl or aryl-heteroaryl bonds.[10][11] For an electron-deficient bromide, facilitating the oxidative addition and transmetalation steps is key.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Expert Insights
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Buchwald PrecatalystPd(OAc)₂ is cost-effective but requires in situ reduction. Pd₂(dba)₃ is a reliable Pd(0) source.[8] Buchwald precatalysts are highly efficient as they generate the active L-Pd(0) species cleanly and rapidly.[12]
Ligand SPhos, XPhos, or CataCXium AThese electron-rich, bulky phosphine ligands are essential to accelerate the slow oxidative addition of the electron-deficient C-Br bond.[1][12] A Pd:Ligand ratio of 1:2 is a good starting point.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is often effective and cost-efficient. Cs₂CO₃ provides higher solubility in some organic solvents and can accelerate transmetalation.[7]
Solvent Toluene/H₂O, Dioxane/H₂O, or 2-MeTHFA mixture of an organic solvent with water is standard. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Temperature 80 - 110 °CStart around 100 °C. Higher temperatures may be needed but watch for catalyst decomposition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction flask, add 6-Bromo-triazolo[4,3-b]pyridazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • In a separate vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add degassed solvent (e.g., Dioxane and Water, 4:1 v/v) to the catalyst/ligand mixture and swirl to dissolve.

  • Using a syringe, transfer the catalyst solution to the reaction flask containing the solids.

  • Place the reaction flask in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for forming C-N bonds to an aromatic core.[5][9][13] The choice of ligand generation and base is critical for success.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale & Expert Insights
Pd Precatalyst Pd₂(dba)₃ or a G3/G4 Buchwald PrecatalystThese are highly reliable precatalysts for C-N coupling. Buchwald precatalysts are often superior for challenging substrates.
Ligand XPhos, RuPhos, or BrettPhosThese ligands are specifically designed for C-N coupling. BrettPhos is particularly effective for coupling with primary amines.[5] The choice depends on the steric and electronic properties of the amine coupling partner.
Base NaOt-Bu, KOt-Bu, or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine. Sodium tert-butoxide is a common and effective choice. LHMDS can be used for more sensitive substrates.[13]
Solvent Toluene, Dioxane, or 2-MeTHFAnhydrous, non-protic polar aprotic solvents are required. Toluene is a very common choice.
Temperature 80 - 110 °CThese reactions are typically run at elevated temperatures to facilitate the reductive elimination step.
Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[14][15][16]

Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X PdII_Alkynyl L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkynyl Cu-C≡CR TM_label Transmetalation PdII_Alkynyl->Pd0 RE_label Reductive Elimination product Product PdII_Alkynyl->product Ar-C≡CR OA_label Oxidative Addition

Caption: General Catalytic Cycle for Cross-Coupling.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommendationRationale & Expert Insights
Pd Precatalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄These are the classic, most widely used catalysts for Sonogashira reactions and are generally very effective.[16][17]
Co-catalyst Copper(I) Iodide (CuI)The copper co-catalyst is crucial for activating the alkyne via the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14][15]
Ligand PPh₃ (often included in the precatalyst)Triphenylphosphine is generally sufficient for Sonogashira couplings, as the oxidative addition of aryl bromides is less challenging under these conditions compared to other coupling types.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)An amine base is required. It serves to deprotonate the terminal alkyne and neutralize the H-X acid formed during the reaction.
Solvent THF or DMFAnhydrous polar aprotic solvents are standard.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under milder conditions than Suzuki or Buchwald-Hartwig reactions.

References

Technical Support Center: Troubleshooting Sonogashira Reactions with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonogashira cross-coupling reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during these powerful C-C bond-forming reactions. The following content, structured in a question-and-answer format, provides in-depth technical guidance, field-proven insights, and validated protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Sonogashira reaction with a brominated heterocycle is showing low to no conversion. What are the primary causes and how can I troubleshoot this?

A1: Low or no conversion in Sonogashira reactions with brominated heterocycles is a frequent challenge, often stemming from the inherent electronic properties of the substrates and the sensitivity of the catalytic system. Brominated heterocycles can be less reactive than their iodinated counterparts, and the heteroatom(s) can influence the reaction in several ways.[1][2] Here is a systematic approach to troubleshooting this issue:

1. Catalyst System Evaluation:

  • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be sufficiently active for less reactive brominated heterocycles.[3] Consider switching to a more robust catalyst system. Palladium precatalysts complexed with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often exhibit superior performance by promoting the rate-limiting oxidative addition step.[4][5][6]

  • Catalyst Deactivation: The reaction mixture turning black is a common indicator of palladium black precipitation, signifying catalyst death.[7] This can be caused by:

    • Oxygen Contamination: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7][8]

    • Heteroatom Coordination: The lone pair of electrons on nitrogen or sulfur atoms in the heterocycle can coordinate to the palladium center, leading to catalyst inhibition.[9] Employing bulky ligands can sterically hinder this interaction.

    • High Temperatures: While heating is often necessary for brominated substrates, excessive temperatures can accelerate catalyst decomposition.[7][9]

2. Reaction Conditions Optimization:

  • Temperature: Aryl bromides generally require higher reaction temperatures than aryl iodides to facilitate oxidative addition.[1] A systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended. However, be mindful of potential catalyst decomposition at elevated temperatures.[10]

  • Solvent Selection: The choice of solvent can significantly impact reaction outcomes.

    • Polar Aprotic Solvents: DMF and DMSO are often effective for Sonogashira reactions, particularly with challenging substrates, as they can help to solubilize reagents and stabilize catalytic intermediates.[11][12]

    • Non-Polar Solvents: Toluene or dioxane are also commonly used and may be preferable in some cases to minimize side reactions.[11]

  • Base Selection: The base plays a crucial role in the deprotonation of the terminal alkyne.

    • Amine Bases: Triethylamine (Et₃N) or diisopropylamine (DIPA) are standard choices and can often serve as both the base and a co-solvent.[13]

    • Inorganic Bases: For some systems, particularly in copper-free protocols, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be more effective.[11][12][14]

Below is a troubleshooting workflow to guide your optimization efforts:

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?

A2: The formation of a diyne byproduct through Glaser homocoupling is a classic side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1][7][8] The copper acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization.[8][15] Here are several strategies to suppress this undesired pathway:

1. Rigorous Exclusion of Oxygen:

  • This is the most critical factor. Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through them for an extended period.[7][8]

  • Maintain a positive pressure of an inert gas throughout the entire course of the reaction.

2. Modification of the Catalytic System:

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate the rate of homocoupling.[7][8] Titrate down the amount of CuI to the minimum effective level (e.g., 0.5-2 mol%).

  • Slow Addition of Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can help to maintain a low steady-state concentration of the copper acetylide intermediate, thus kinetically disfavoring the bimolecular homocoupling reaction.[7]

  • Implement a Copper-Free Protocol: The most definitive way to eliminate copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[1][16] These methods have been well-developed and often rely on the use of specific palladium catalysts with bulky, electron-rich ligands and sometimes require higher temperatures or different base/solvent combinations.[11][17][18]

Table 1: Comparison of Conventional vs. Copper-Free Sonogashira Protocols

FeatureConventional SonogashiraCopper-Free Sonogashira
Co-catalyst CuI (typically 1-5 mol%)None
Key Side Reaction Glaser HomocouplingCan have slower reaction rates
Oxygen Sensitivity HighModerate
Typical Ligands PPh₃Bulky phosphines (XPhos), NHCs
Typical Bases Amine bases (Et₃N, DIPA)Amine or Inorganic bases (Cs₂CO₃)
Q3: My brominated heterocycle is undergoing dehalogenation. What causes this and how can I prevent it?

A3: Dehalogenation, or hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom. This can be a significant issue, especially with electron-rich or sterically hindered heterocycles. The mechanism can be complex, but it is often promoted by certain reagents and conditions.

Potential Causes:

  • Base-Mediated Decomposition: Some strong bases, particularly at elevated temperatures, can promote dehalogenation.

  • Palladium Hydride Species: The formation of palladium hydride species in the catalytic cycle, which can arise from various sources (e.g., impurities in amine bases, reaction with solvent), can lead to reductive cleavage of the C-Br bond.

  • Reaction with Amine Base: The amine base itself can sometimes act as a hydride source, leading to dehalogenation.

Preventative Measures:

  • Choice of Base: If dehalogenation is observed with an amine base like Et₃N, consider switching to a sterically hindered amine base (e.g., diisopropylethylamine - DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃.[11]

  • Temperature Control: Avoid excessively high reaction temperatures, as this can exacerbate dehalogenation.

  • Reagent Purity: Ensure high purity of all reagents, especially the amine base and solvent, to minimize potential sources of palladium hydride formation. Distillation of the amine base may be necessary.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of a Brominated Heterocycle

This protocol is a starting point and may require optimization for your specific substrate.

  • Reaction Setup: To an oven-dried Schlenk flask, add the brominated heterocycle (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand such as XPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Reagent Addition: Under a positive pressure of inert gas, add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) and a degassed base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Caption: Workflow for copper-free Sonogashira.

References

stability issues of 6-Bromo-triazolo[4,3-b]pyridazine in solution

Technical Support Center: 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

A Guide to Ensuring Solution Stability in Your Research

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (CAS No. 115127-23-6). This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential stability issues when working with this compound in solution. Understanding and controlling the stability of your reagents is paramount for reproducible and reliable experimental outcomes.

Introduction

6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is a vital heterocyclic building block used in the synthesis of a wide range of biologically active molecules, including potent kinase inhibitors for cancer therapy and other drug candidates.[4][5][6][7] Its unique structure, featuring a fused triazolopyridazine core, offers a rigid scaffold for creating targeted therapeutics.[8] However, like many bromo-substituted heteroaromatic compounds, its stability in solution can be influenced by various factors such as solvent choice, pH, light, and temperature. This guide provides practical, field-proven insights to help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine?

The choice of solvent is critical and depends on your experimental needs. For short-term storage and use in reactions, several common organic solvents are suitable.

  • Commonly Used Solvents: Based on synthetic procedures found in the literature, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and alcohols like ethanol have been successfully used.[9] Dimethyl sulfoxide (DMSO) is also a common choice for creating high-concentration stock solutions for biological screening.

  • Expert Advice: Always use anhydrous, high-purity solvents. The presence of water or other nucleophilic impurities can promote degradation. For long-term storage, it is always best to store the compound in its solid form at the recommended refrigerator temperature (2-8°C).[2][10] Prepare solutions fresh whenever possible.

Q2: My solution of the compound has turned yellow/brown. What does this indicate?

A change in color, typically to yellow or brown, is a common visual indicator of compound degradation. This often results from the formation of minor, highly conjugated byproducts that absorb visible light. While the bulk of your compound may still be intact, the presence of these impurities can interfere with sensitive assays or downstream reactions. We strongly recommend verifying the purity of the solution using an analytical method like HPLC or LC-MS (see Protocol 2) before proceeding.

Q3: Is 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine sensitive to acidic or basic conditions?

Yes, extremes in pH can compromise the stability of the compound.

  • Acidic Conditions: The triazolopyridazine core contains several nitrogen atoms that can be protonated. While mild acidic conditions may be tolerated or required for certain reactions, strong acids can lead to hydrolysis or other forms of degradation.

  • Basic Conditions: The compound is particularly susceptible to degradation under basic conditions. The pyridazine ring system can be sensitive to strong bases. More importantly, the bromine atom can be displaced by strong nucleophiles, including hydroxide ions, leading to the formation of hydroxylated impurities. This is a form of nucleophilic aromatic substitution.

For optimal stability in aqueous buffers, maintain a pH as close to neutral (pH 6-7.5) as your experimental protocol allows.

Q4: Should I protect my solutions from light?

Absolutely. Bromo-substituted aromatic and heteroaromatic compounds are known to be susceptible to photodecomposition.[11][12] Exposure to light, especially UV or high-intensity visible light, can induce cleavage of the carbon-bromine (C-Br) bond through a photolytic radical mechanism. This leads to the formation of the debrominated parent compound,[1][2][3]triazolo[4,3-b]pyridazine, and other radical-derived impurities.

Best Practices for Handling:

  • Prepare and store solutions in amber glass vials or tubes.

  • If using clear containers (e.g., microplates), protect them from light by wrapping them in aluminum foil.

  • Minimize the exposure of your solutions to ambient lab lighting during experiments.

Q5: I see an unexpected peak in my LC-MS analysis. What could it be?

If you observe an unexpected peak, particularly after solution storage or a reaction, it is likely a degradation product. Based on the compound's structure, here are the most probable impurities to check for:

Potential Degradation ProductMolecular Weight ( g/mol )Mass Difference from ParentLikely Cause
[1][2][3]Triazolo[4,3-b]pyridazine120.12-78.9 (loss of Br, gain of H)Photodegradation, reductive conditions
6-Hydroxy-[1][2][3]triazolo[4,3-b]pyridazine136.11-62.9 (Br replaced by OH)Hydrolysis (especially under basic conditions)
6-Methoxy-[1][2][3]triazolo[4,3-b]pyridazine150.14-48.87 (Br replaced by OMe)Solvolysis in methanol

Note: The table lists neutral masses. In your LC-MS, you will observe these as [M+H]⁺ or other adducts.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Inconsistent experimental results or loss of bioactivity. Compound degradation in stock or working solutions.1. Prepare fresh solutions from solid material before each experiment. 2. Perform a purity check on your stock solution using HPLC/LC-MS (Protocol 2). 3. Ensure proper storage conditions (refrigerated, protected from light).
Low or no yield in a synthetic reaction. 1. Degradation of the starting material prior to the reaction. 2. Incompatibility with reaction conditions (e.g., strong base, prolonged heating).1. Confirm the purity of the solid compound upon receipt. 2. Add the compound to the reaction mixture as late as is practical. 3. If possible, perform the reaction at a lower temperature and under an inert atmosphere (e.g., Nitrogen, Argon).
Appearance of new spots on TLC or peaks in HPLC/LC-MS. Solution instability due to solvent, pH, light, or temperature.1. Review the "Potential Degradation Pathways" diagram below. 2. Use the mass differences in the FAQ table to tentatively identify impurities via LC-MS. 3. Follow the stability assessment protocol (Protocol 2) to identify the source of degradation.

Key Experimental Workflows & Diagrams

Diagram 1: Troubleshooting Workflow for Solution Instability

This flowchart provides a systematic approach to diagnosing and resolving stability issues.

GstartProblem Observed(e.g., Low Yield, Extra Peak)check_solid1. Verify Purity of Solid Material(Vendor COA, Internal QC)start->check_solidis_solid_okPurity OK?check_solid->is_solid_okcontact_vendorContact Vendor/Re-purify Materialis_solid_ok->contact_vendorNoprep_fresh2. Prepare Fresh Solution(Use Anhydrous Solvent, Amber Vial)is_solid_ok->prep_freshYesrun_control3. Run 'Time Zero' Analysis(HPLC/LC-MS, see Protocol 2)prep_fresh->run_controlincubate4. Incubate Solution UnderExperimental Conditions(Temp, Light, Duration)run_control->incubaterun_final5. Run Final Analysisincubate->run_finalis_stableStable?(Purity >95%)run_final->is_stableproceedProceed with Experimentis_stable->proceedYestroubleshootIsolate Variable:- Change Solvent- Adjust pH- Protect from Lightis_stable->troubleshootNotroubleshoot->prep_fresh

Technical Support Center: Stabilizing Triazolopyridazine Derivatives During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazolopyridazine derivatives. This guide is designed to provide you with in-depth technical assistance and field-proven insights to prevent the decomposition of these sensitive heterocyclic compounds during experimental workup. By understanding the underlying chemical principles, you can optimize your protocols, improve yields, and ensure the integrity of your target molecules.

Introduction: The Challenge of Triazolopyridazine Instability

The triazolopyridazine core is a valuable scaffold in medicinal chemistry. However, its electron-rich nature and the presence of multiple nitrogen atoms can render it susceptible to various degradation pathways, particularly under the conditions encountered during reaction workup and purification. This guide will address the common challenges of decomposition and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Stability

Question 1: My reaction mixture containing a triazolopyridazine derivative darkens or turns black during workup. What is likely happening?

Answer: The formation of dark-colored materials, often polymeric byproducts, is a common indicator of decomposition. This is frequently caused by oxidation or exposure to strong acids or bases. The electron-rich triazolopyridazine ring system can be susceptible to oxidation by atmospheric oxygen, residual oxidants from the reaction, or even trace metal impurities.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture before workup or to the extraction and chromatography solvents.

  • Temperature Control: Keep the reaction mixture and subsequent workup solutions cold (0 °C or below) to slow down the rate of decomposition.

Quenching the Reaction

Question 2: How can I quench my reaction without decomposing my triazolopyridazine product?

Answer: The quenching step is critical as it can introduce harsh pH changes or reactive species. Standard quenching with strong acids or bases should be avoided. The goal is to neutralize reactive reagents from the synthesis in a controlled and mild manner.

Recommended Quenching Protocols:

  • For Reactions with Metal Hydrides (e.g., LiAlH₄, NaBH₄):

    • Cool the reaction mixture to 0 °C.

    • Slowly add a saturated aqueous solution of sodium sulfate (Na₂SO₄) or Rochelle's salt (potassium sodium tartrate). These mild quenching agents will react with the excess hydride without causing drastic pH shifts.

  • For Reactions with Organometallic Reagents (e.g., Grignards, Organolithiums):

    • Cool the reaction mixture to 0 °C.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source to quench the organometallic species without exposing the product to strong acid.

  • For Reactions with Strong Bases (e.g., LDA, n-BuLi):

    • Quench at low temperature (-78 °C to 0 °C) with a saturated aqueous solution of NH₄Cl.

Workflow for Mild Quenching:

Reaction Reaction Mixture (Triazolopyridazine) Quench Mild Quenching (e.g., sat. aq. NH4Cl, 0 °C) Reaction->Quench Neutralize reactive species Extraction Extraction (e.g., EtOAc, cold) Quench->Extraction Isolate product into organic phase Drying Drying (Na2SO4 or MgSO4) Extraction->Drying Remove residual water Concentration Concentration (Reduced Pressure, Low Temp.) Drying->Concentration Remove solvent Purification Purification (Chromatography/Crystallization) Concentration->Purification Isolate pure product

Caption: Workflow for the workup of sensitive triazolopyridazine derivatives.

Extraction and Washing

Question 3: I'm losing a significant amount of my product during the extraction and washing steps. How can I improve my recovery?

Answer: Loss of product during extraction can be due to several factors, including unfavorable partitioning, emulsion formation, or degradation due to pH changes during washing.

Strategies for Efficient and Gentle Extraction:

  • pH Control with Buffers: Instead of washing with plain water, or strong acidic/basic solutions, use buffered aqueous solutions to maintain a neutral or slightly basic pH. A phosphate buffer (pH 7-8) is often a good choice. This is particularly important if your triazolopyridazine derivative has acidic or basic functional groups.[2]

  • Solvent Choice: Use a high-quality, peroxide-free extraction solvent. Ethers like diethyl ether and THF can accumulate peroxides which are potent oxidizing agents.[3] If using ethers, it's advisable to pass them through a plug of activated alumina just before use. Ethyl acetate is a common and generally safer alternative.

  • Back-Extraction: If your product has some water solubility, back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

  • Breaking Emulsions: Emulsions can be a problem, especially with chlorinated solvents like dichloromethane. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Purification

Question 4: My triazolopyridazine derivative seems to be decomposing on the silica gel column. What are my options?

Answer: Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[4][5] The observation of streaking, color changes on the column, or the isolation of new, unwanted byproducts are all signs of on-column decomposition.

Troubleshooting Column Chromatography:

ProblemPotential CauseRecommended Solution
Streaking/Tailing Compound is too polar or interacting strongly with acidic silanols.Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase to neutralize the acidic sites on the silica.
Color change on column Decomposition of the compound on the silica surface.Deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier. Alternatively, use a less acidic stationary phase like alumina (basic or neutral) or florisil.
Low Recovery Irreversible adsorption or decomposition.Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Consider running the column at a lower temperature (in a cold room).[6]

Alternative Purification Methods:

If your triazolopyridazine derivative is highly sensitive to silica gel, consider these alternatives:

  • Crystallization/Recrystallization: This is often the best method for purifying sensitive crystalline solids.[7][8] It avoids contact with stationary phases and can yield highly pure material. Experiment with different solvent systems to find one where your compound is soluble when hot but sparingly soluble when cold.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small quantities, this can be a quick way to purify a compound, minimizing its contact time with the stationary phase.

  • Reverse-Phase Chromatography: Using a C18-functionalized silica gel with mobile phases like acetonitrile/water or methanol/water can be a milder alternative for some compounds.

Experimental Protocol: Deactivating Silica Gel for Column Chromatography

  • Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexanes).

  • Add 1% triethylamine (by volume) to the slurry.

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica gel slurry.

  • Equilibrate the column with the mobile phase, which should also contain 0.1-1% triethylamine.

Logical Relationship of Purification Choices:

Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Try_Crystallization Attempt Crystallization/ Recrystallization Is_Solid->Try_Crystallization Yes Column_Chrom Column Chromatography Is_Solid->Column_Chrom No Success_Cryst Successful? Try_Crystallization->Success_Cryst Pure_Product Pure Product Success_Cryst->Pure_Product Yes Success_Cryst->Column_Chrom No Silica_Stable Is it stable on standard silica? Column_Chrom->Silica_Stable Standard_Column Standard Silica Gel Column Silica_Stable->Standard_Column Yes Modified_Column Modified Chromatography: - Deactivated Silica - Alumina - Reverse Phase Silica_Stable->Modified_Column No Standard_Column->Pure_Product Modified_Column->Pure_Product

Caption: Decision tree for purifying sensitive triazolopyridazine derivatives.

Solvent Removal

Question 5: Are there any precautions I should take when concentrating my purified triazolopyridazine derivative?

Answer: Yes, the solvent removal step can also be a source of decomposition if not performed carefully.

Best Practices for Solvent Removal:

  • Low Temperature: Use a rotary evaporator with a water bath set to a low temperature (typically ≤ 30-40 °C) to minimize thermal stress on the compound.[9]

  • Avoid High Vacuum: For volatile or thermally sensitive compounds, avoid using a high vacuum pump, which can lead to bumping or the evaporation of your product. Using the vacuum from a water aspirator is often sufficient and gentler.

  • Final Drying: To remove the last traces of solvent from a non-volatile compound, you can place the flask under a high vacuum for a short period. For more sensitive compounds, a stream of inert gas (nitrogen or argon) can be used to gently evaporate the residual solvent.

References

Technical Support Center: Large-Scale Synthesis of 6-Bromo-triazolo[4,3-b]pyridazine

Technical Support Center: Large-Scale Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (CAS No. 115127-23-6). As a pivotal heterocyclic scaffold in medicinal chemistry, its efficient and scalable synthesis is of paramount importance.[4][5] This document provides a detailed synthetic protocol, troubleshooting guidance for common experimental hurdles, and answers to frequently asked questions, all grounded in established chemical principles and practical, field-proven insights.

I. Synthetic Workflow Overview

The most common and scalable synthetic route to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine proceeds via a two-step sequence. The first step involves the nucleophilic substitution of a halogen on a dihalopyridazine with hydrazine to form a hydrazinopyridazine intermediate. The subsequent and final step is an acid-catalyzed cyclization to form the fused triazole ring system.

Synthetic_WorkflowStarting_Material3-Bromo-6-chloropyridazineIntermediate3-Bromo-6-hydrazinopyridazineStarting_Material->Intermediate Nucleophilic Aromatic Substitution HydrazineHydrazine HydrateHydrazine->IntermediateIntermediate_23-Bromo-6-hydrazinopyridazineCyclizing_AgentTriethyl Orthoformate / Formic AcidFinal_Product6-Bromo-[1,2,4]triazolo[4,3-b]pyridazineCyclizing_Agent->Final_ProductIntermediate_2->Final_Product Annulation

Figure 1: General two-step synthetic workflow for 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

II. Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the gram-scale synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Optimization may be required based on the specific equipment and purity of reagents used.

Step 1: Synthesis of 3-Bromo-6-hydrazinopyridazine (Intermediate)

Materials:

Reagent/SolventCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
3-Bromo-6-chloropyridazine88497-30-9193.4450.0 g1.0
Hydrazine Hydrate (~64%)7803-57-850.0625.0 mL~1.95
Ethanol (200 proof)64-17-546.07500 mL-

Procedure:

  • To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-6-chloropyridazine (50.0 g) and ethanol (500 mL).

  • Stir the mixture at room temperature to obtain a suspension.

  • Slowly add hydrazine hydrate (25.0 mL) to the suspension at room temperature over 15-20 minutes. Caution: The initial reaction can be exothermic. Monitor the temperature and cool with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the resulting precipitate by vacuum filtration, washing the filter cake with cold ethanol (2 x 50 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight to yield 3-bromo-6-hydrazinopyridazine as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by analysis (e.g., >95% by NMR or LC-MS).

Step 2: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (Final Product)

Materials:

Reagent/SolventCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
3-Bromo-6-hydrazinopyridazine64461-67-2189.0240.0 g1.0
Triethyl Orthoformate122-51-0148.19120 mL~3.0
Formic Acid (optional catalyst)64-18-646.031-2 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-bromo-6-hydrazinopyridazine (40.0 g) in triethyl orthoformate (120 mL).

  • Optional: Add a catalytic amount of formic acid (1-2 mL) to facilitate the reaction.

  • Heat the mixture to reflux (approximately 145-147 °C) and maintain for 3-5 hours. The solid should gradually dissolve as the reaction progresses.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Remove the excess triethyl orthoformate and other volatile components under reduced pressure using a rotary evaporator.

  • To the resulting solid/slurry, add a suitable anti-solvent like hexane or diethyl ether (100-150 mL) and stir for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing with the chosen anti-solvent (2 x 40 mL).

  • Dry the product under vacuum at 60 °C to yield 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine as an off-white to pale yellow solid.[2] Further purification can be achieved by recrystallization if necessary.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.

Troubleshooting_GuideLow_Yield_S1Low Yield in Step 1 (Hydrazinolysis)Causes:- Incomplete reaction- Loss of product during workup- Impure starting materialSolutions:- Increase reaction time/temperature- Ensure complete precipitation before filtration- Check purity of 3-bromo-6-chloropyridazineLow_Yield_S2Low Yield in Step 2 (Cyclization)Causes:- Incomplete reaction- Formation of byproducts (e.g., oxadiazole)- Thermal degradationSolutions:- Ensure anhydrous conditions- Add catalytic acid (formic acid)- Monitor temperature carefully- Use microwave irradiation for shorter reaction timesImpure_ProductImpure Final ProductCauses:- Unreacted starting materials- Formation of isomeric byproducts- Residual solventSolutions:- Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate)- Perform column chromatography (silica gel)- Ensure thorough drying under vacuumReaction_StallReaction Stalls or is SluggishCauses:- Insufficient heating- Poor quality reagents- Inefficient mixing in large scaleSolutions:- Verify internal reaction temperature- Use fresh, high-purity reagents- Ensure adequate mechanical stirring

Figure 2: Common issues and solutions in the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.
Detailed Troubleshooting Q&A

Question: My yield of the intermediate, 3-bromo-6-hydrazinopyridazine, is significantly lower than expected. What could be the cause?

Answer: Low yields in the hydrazinolysis step often stem from a few key areas:

  • Incomplete Reaction: Ensure the reaction has gone to completion by TLC or LC-MS. If starting material remains, consider increasing the reflux time or the equivalents of hydrazine hydrate.

  • Product Solubility: The hydrazino-intermediate has some solubility in ethanol, which increases with temperature. It is crucial to cool the reaction mixture thoroughly in an ice bath for an extended period (1-2 hours) before filtration to maximize precipitation.

  • Quality of Hydrazine Hydrate: Hydrazine hydrate concentration can vary. Using a lower-than-expected concentration will result in an insufficient molar equivalent. It is advisable to use a fresh, properly stored bottle of hydrazine hydrate.

Question: The final cyclization step is giving me a dark, impure product with a low yield. What are the likely side reactions?

Answer: This is a common issue in triazole synthesis. The most probable causes are:

  • Formation of 1,3,4-Oxadiazole Isomer: This is a frequent side reaction when cyclizing with hydrazides.[4] It arises from a competing cyclization pathway. To minimize this, ensure strictly anhydrous conditions, as water can promote this side reaction. Using triethyl orthoformate, which also acts as a water scavenger, is generally preferred over formic acid alone for large-scale synthesis.

  • Thermal Degradation: Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction closely and avoid unnecessarily long heating times once the starting material is consumed. For thermally sensitive substrates, microwave-assisted synthesis can sometimes provide a significant advantage by reducing reaction times.[6]

  • Incomplete Reaction: If the intermediate is not fully soluble in the reaction medium, the reaction rate can be slow. A higher boiling point solvent or a co-solvent might be necessary, but this requires careful optimization to avoid degradation.

Question: My final product is difficult to purify. It co-elutes with an impurity during column chromatography. What are my options?

Answer:

  • Recrystallization: This should be the first line of approach. A systematic screen of solvents is recommended. Common choices for compounds of this type include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.

  • Alternative Chromatography: If silica gel chromatography is not providing adequate separation, consider using a different stationary phase, such as alumina. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for high-purity material, although this may not be cost-effective for very large scales. A reported method for a similar compound used a methanol/water solvent system on a C18 column.[7]

  • Acid-Base Wash: If the impurity has a different acid/base character than your product, an aqueous acid/base wash during the workup might selectively remove it.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use 3,6-dibromopyridazine as a starting material instead of 3-bromo-6-chloropyridazine? A1: Yes, 3,6-dibromopyridazine can be used. However, the reactivity of the two bromine atoms is similar, which might lead to the formation of a di-hydrazine substituted byproduct. The chloro-substituent in 3-bromo-6-chloropyridazine is generally more labile towards nucleophilic aromatic substitution, which can offer better selectivity for the desired mono-substitution reaction.

Q2: What are the primary safety concerns when running this synthesis on a large scale? A2: The two main reagents of concern are hydrazine hydrate and phosphorus oxychloride (if used as an alternative for chlorination/cyclization).

  • Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen.[8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The initial reaction with the halopyridazine can be exothermic, so slow addition and cooling capabilities are essential on a large scale.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance.[9][10] It reacts violently with water to release toxic HCl gas.[10] All equipment must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere.

Q3: What is the mechanism of the final cyclization step? A3: The cyclization of the hydrazinopyridazine with triethyl orthoformate (or formic acid) is a classic example of forming a fused 1,2,4-triazole ring. The process can be summarized as follows:

  • The terminal nitrogen of the hydrazine attacks the electrophilic carbon of the orthoformate (or protonated formic acid).

  • This is followed by the elimination of ethanol (or water) to form a formylhydrazone intermediate.

  • An intramolecular cyclization then occurs, where the pyridazine ring nitrogen attacks the formyl carbon.

  • A final dehydration step yields the aromatic triazole ring.

Q4: Can this synthesis be performed in a one-pot procedure? A4: While a one-pot reaction is theoretically possible, it is generally not recommended for large-scale synthesis of this compound. The optimal reaction conditions (solvent, temperature) for the initial hydrazinolysis and the subsequent cyclization are significantly different. A two-step process with isolation of the intermediate allows for better control, purification, and ultimately, a higher overall yield of the final product with better purity.

V. References

  • The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. (n.d.). Wiley Online Library.

  • 6-Bromo-[1][2][3]Triazolo[4,3-B]Pyridazine. (n.d.). Rlavie.

  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. (2021). MDPI.

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). National Center for Biotechnology Information.

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (n.d.). National Institutes of Health.

  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). BenchChem.

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). National Center for Biotechnology Information.

  • 3-Bromo-6-hydrazinyl-4-isopropylpyridazine. (n.d.). BLD Pharm.

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI.

  • Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). (n.d.). Inchem.org.

  • 1,2,4-Triazolo[4,3-b]pyridazine, 6-bromo-. (n.d.). Lab-Chemicals.Com.

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023). ResearchGate.

  • 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. (n.d.). Sigma-Aldrich.

  • Help with Low Yield Synthesis. (n.d.). Reddit.

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (n.d.). National Center for Biotechnology Information.

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

  • Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. (n.d.). BenchChem.

  • Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][3][11]thiadiazine Scaffold. (n.d.). National Center for Biotechnology Information.

  • Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. (n.d.). BenchChem.

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

  • Preparation of 3-Bromo-1,2,4,5-tetrazine. (n.d.). Thieme Chemistry.

  • 3-BROMO-6-HYDRAZINYLPYRIDAZINE. (n.d.). ChemicalBook.

  • 115127-23-6|6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. (n.d.). BLDpharm.

  • 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. (n.d.). Sigma-Aldrich.

  • 6-​Bromo-​1,​2,​4-​triazolo[4,​3-​b]​pyridazine. (n.d.). CymitQuimica.

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate.

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (n.d.). Preprints.org.

  • phosphorus oxychloride. (n.d.). CAMEO Chemicals | NOAA.

  • 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine from Aladdin Scientific Corporation. (n.d.). Labcompare.

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov.

  • New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. (n.d.). ACS Publications.

  • b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (2023). National Center for Biotechnology Information.

common impurities in 6-Bromo-triazolo[4,3-b]pyridazine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-1,2,4-triazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compound for successful downstream applications.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that may arise during your work with 6-Bromo-1,2,4-triazolo[4,3-b]pyridazine, providing step-by-step guidance for identification and resolution.

Problem 1: My final product appears as an off-white to tan solid, but TLC analysis shows a persistent impurity spot close to the main product spot.

Possible Cause: This is often due to the presence of unreacted starting materials or a closely related intermediate, which have similar polarities to the final product. The most common culprits are residual 3,6-dibromopyridazine or the monosubstituted intermediate, 6-bromo-3-hydrazinopyridazine.

Troubleshooting Workflow:

  • Co-spotting on TLC: To identify the impurity, run a TLC plate spotting your crude product, the 3,6-dibromopyridazine starting material, and if available, the 6-bromo-3-hydrazinopyridazine intermediate in separate lanes. Develop the plate in a solvent system such as ethyl acetate/hexanes (e.g., 70:30 v/v). If one of the starting material spots matches the Rf value of your impurity, you have identified its origin.

  • Purification Strategy 1: Recrystallization:

    • Rationale: Recrystallization is an effective method for removing less soluble or more soluble impurities. The choice of solvent is critical.[1][2][3]

    • Protocol:

      • Select an appropriate solvent or solvent system. Good candidates for 6-Bromo-1,2,4-triazolo[4,3-b]pyridazine include ethanol, isopropanol, or a mixture of dichloromethane and hexanes.

      • Dissolve the crude product in the minimum amount of the hot solvent.

      • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

      • Filter the hot solution to remove any insoluble materials.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

  • Purification Strategy 2: Flash Column Chromatography:

    • Rationale: If recrystallization is ineffective due to very similar solubilities, flash column chromatography provides a higher degree of separation based on polarity differences.

    • Protocol:

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Load the sample onto the column.

      • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing the polarity).

      • Collect fractions and monitor by TLC to isolate the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

DOT Diagram: Purification Workflow

PurificationWorkflow Crude Crude Product (with impurities) Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Primary Method Column Flash Column Chromatography Crude->Column Alternative Recrystallization->Column Impurity Persists Pure Pure Product (>98%) Recrystallization->Pure Successful Waste Impurities in Mother Liquor/Fractions Recrystallization->Waste Column->Pure Successful Column->Waste

Caption: General purification workflow for 6-Bromo-1,2,4-triazolo[4,3-b]pyridazine.

Problem 2: The ¹H NMR spectrum of my product shows the expected aromatic signals, but there's also a broad singlet that integrates to one proton and is exchangeable with D₂O.

Possible Cause: This suggests the presence of a hydrolysis product, likely 6-bromo-[2][4]triazolo[4,3-b]pyridazin-3(2H)-one. This can occur if the compound is exposed to acidic or basic conditions, particularly at elevated temperatures, leading to the cleavage of the triazole ring.

Troubleshooting Workflow:

  • Confirm Hydrolysis:

    • Acquire a mass spectrum of the sample. The hydrolysis product will have a molecular weight corresponding to the addition of a water molecule and the loss of a nitrogen atom from the parent compound.

    • Re-run the ¹H NMR in a different solvent (e.g., DMSO-d₆) to see if the chemical shift of the broad singlet changes, which is characteristic of an N-H proton.

  • Removal Strategy:

    • Rationale: The hydrolysis product is typically more polar than the desired compound due to the presence of the amide-like functional group. This difference in polarity can be exploited for separation.

    • Protocol: Flash Column Chromatography:

      • Follow the protocol for flash column chromatography as described in Problem 1.

      • The more polar hydrolysis product will elute later than the desired 6-Bromo-1,2,4-triazolo[4,3-b]pyridazine.

      • Carefully monitor the fractions by TLC to ensure a clean separation.

  • Prevention:

    • During workup, avoid prolonged exposure to strong acids or bases.

    • Ensure the compound is stored in a dry, neutral environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of 6-Bromo-1,2,4-triazolo[4,3-b]pyridazine?

A1: The impurities primarily originate from the synthetic process itself. The common synthetic route involves the reaction of a 3,6-dihalopyridazine with a hydrazide. Therefore, the most common impurities are:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as 3,6-dibromopyridazine or 3-bromo-6-chloropyridazine.

    • Intermediates: Incomplete reaction can leave behind the monosubstituted intermediate, for instance, 6-bromo-3-hydrazinopyridazine.

  • Degradation Products:

    • Hydrolysis Products: As discussed in the troubleshooting section, exposure to moisture under acidic or basic conditions can lead to the formation of pyridazinone derivatives.

Impurity TypeCommon ExampleTypical Analytical Observation
Starting Material3,6-DibromopyridazineDistinct spot on TLC, characteristic signals in ¹H NMR.
Intermediate6-Bromo-3-hydrazinopyridazineA more polar spot on TLC compared to the starting material.
Degradation Product6-bromo-[2][4]triazolo[4,3-b]pyridazin-3(2H)-oneBroad, D₂O-exchangeable singlet in ¹H NMR; change in mass spec.

Q2: What is the recommended method for monitoring the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most effective and straightforward method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 1:1 or 7:3), to achieve good separation between the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot, indicates the progression of the reaction.

Q3: Are there any potential regioisomers I should be aware of during the synthesis?

A3: When starting from a symmetrically substituted pyridazine like 3,6-dibromopyridazine, the formation of regioisomers is not a concern for the triazole ring fusion. However, if an unsymmetrical dihalopyridazine is used as a starting material, the potential for regioisomeric products exists and would require careful characterization and purification to isolate the desired isomer.

Q4: What are the best practices for storing 6-Bromo-1,2,4-triazolo[4,3-b]pyridazine?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Given its potential for hydrolysis, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize contact with moisture.

DOT Diagram: Impurity Origins

ImpurityOrigins cluster_synthesis Synthetic Pathway cluster_degradation Degradation Pathway SM Starting Material (e.g., 3,6-Dibromopyridazine) Inter Intermediate (e.g., 6-Bromo-3-hydrazinopyridazine) SM->Inter Incomplete Reaction Impurity_Pool Common Impurities in Final Product SM->Impurity_Pool Unreacted Product Final Product 6-Bromo-triazolo[4,3-b]pyridazine Inter->Product Incomplete Cyclization Inter->Impurity_Pool Unreacted Product_Dec Final Product Hydrolysis Hydrolysis Product (Pyridazinone derivative) Product_Dec->Hydrolysis Moisture, Acid/Base Hydrolysis->Impurity_Pool Degradation

Caption: Origins of common impurities in 6-Bromo-1,2,4-triazolo[4,3-b]pyridazine.

References

Validation & Comparative

The Gold Standard: Definitive Structural Confirmation of 6-Bromo-triazolo[4,3-b]pyridazine Using Single-Crystal X-ray Crystallography

The Gold Standard: Definitive Structural Confirmation of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine Using Single-Crystal X-ray Crystallography

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the synthesis of novel heterocyclic compounds, absolute structural verification is paramount. This is particularly true for scaffolds like the[1][2][3]triazolo[4,3-b]pyridazine core, which holds significant interest in medicinal chemistry due to its diverse biological activities, including acting as PIM inhibitors and antitubulin agents.[4][5] The introduction of substituents, such as a bromine atom at the 6-position, further enhances the need for unequivocal characterization. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, demonstrating why single-crystal X-ray crystallography stands as the definitive method.

The Synthetic Challenge: The Inherent Ambiguity of Regioisomerism

The common synthetic routes to[1][2][3]triazolo[4,3-b]pyridazines often involve the condensation of a hydrazine or a related species with a substituted pyridazine. A frequently employed method is the reaction of a 3-chloro-6-bromopyridazine with hydrazine, followed by cyclization. This process, however, can potentially lead to the formation of a regioisomeric byproduct, 7-Bromo-[1][2][3]triazolo[1,5-b]pyridazine, alongside the desired 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

The subtle difference in the position of a single nitrogen atom between these two isomers can be exceptionally difficult to discern using routine spectroscopic methods, yet it can have profound implications for the molecule's biological activity and physicochemical properties.

Gcluster_synthesisSynthetic Pathwaycluster_productsPotential ProductsStart3-Chloro-6-bromopyridazine +HydrazineIntermediateHydrazinopyridazine IntermediateStart->IntermediateProduct_A6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine(Desired Product)Intermediate->Product_ACyclizationProduct_B7-Bromo-[1,2,4]triazolo[1,5-b]pyridazine(Isomeric Impurity)Intermediate->Product_BAlternative Cyclization

Caption: Synthetic route to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine highlighting the potential for isomeric byproduct formation.

The Limitations of Conventional Analytical Techniques

While indispensable for preliminary characterization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) often fall short in providing the definitive structural proof required to distinguish between regioisomers such as those in the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons in the two isomers are often remarkably similar, leading to overlapping signals and ambiguous spectra. While advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide insights into long-range couplings, these may not be sufficient to definitively assign the structure, especially with the small number of protons on the core scaffold.

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons, are also of limited use in this case due to the planar nature of the heterocyclic system and the lack of protons in close proximity to the key nitrogen atom that defines the isomerism.

Mass Spectrometry (MS):

  • Molecular Weight Determination: Both 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine and its potential isomer have the identical molecular formula (C₅H₃BrN₄) and therefore the same exact mass. Consequently, high-resolution mass spectrometry (HRMS) cannot differentiate between them.

  • Fragmentation Patterns: While tandem mass spectrometry (MS/MS) can reveal differences in fragmentation patterns, these can be subtle and may not provide a clear-cut distinction without authentic standards for both isomers, which are often unavailable.

The Unambiguous Solution: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a direct, three-dimensional map of the electron density within a molecule, revealing the precise spatial arrangement of every atom. This makes it the gold standard for absolute structure determination.[1] For 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, this technique offers an irrefutable solution to the problem of potential isomerism.

Key Advantages of X-ray Crystallography:

  • Direct Visualization: It provides a visual representation of the molecule, allowing for the unambiguous determination of atomic connectivity.

  • Absolute Configuration: For chiral molecules, it can determine the absolute stereochemistry.

  • Solid-State Conformation: It reveals the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: It provides valuable information about how molecules pack in a crystal lattice, which can be crucial for understanding physical properties.

The feasibility of obtaining high-quality crystals for X-ray diffraction analysis of triazolopyridazine derivatives has been demonstrated in the literature, underscoring the practicality of this approach for the structural confirmation of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.[1]

Experimental Workflow: From Powder to Structure

The successful application of single-crystal X-ray crystallography hinges on the ability to grow high-quality single crystals. The following provides a general workflow for achieving this for a small organic molecule like 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

GStartPurified CompoundCrystal_GrowthCrystal Growth(e.g., Slow Evaporation,Vapor Diffusion)Start->Crystal_GrowthCrystal_SelectionSelection of aHigh-Quality CrystalCrystal_Growth->Crystal_SelectionData_CollectionX-ray DiffractionData CollectionCrystal_Selection->Data_CollectionStructure_SolutionStructure Solutionand RefinementData_Collection->Structure_SolutionFinal_StructureUnambiguous3D StructureStructure_Solution->Final_Structure

Caption: A streamlined workflow for single-crystal X-ray crystallography.

Detailed Protocol for Crystal Growth

The critical step in this workflow is the growth of diffraction-quality single crystals. Several methods can be employed, with slow evaporation and vapor diffusion being the most common for small organic molecules.

1. Material Purity:

  • Ensure the 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

2. Solvent Screening:

  • Identify a suitable solvent or solvent system. The ideal solvent is one in which the compound has moderate solubility.

  • Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • A good starting point is to find a solvent that dissolves the compound when heated and in which the compound precipitates upon cooling.

3. Crystal Growth by Slow Evaporation:

  • Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

4. Crystal Growth by Vapor Diffusion:

  • This method is particularly effective when the compound is highly soluble in one solvent but insoluble in another miscible solvent.

  • Dissolve the compound in a small amount of the "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container that contains a larger volume of the "poor" solvent (the precipitant).

  • The vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystal growth.

5. Crystal Mounting and Data Collection:

  • Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully mount one on a goniometer head.

  • Collect the diffraction data using a single-crystal X-ray diffractometer.

6. Structure Solution and Refinement:

  • Process the collected data and solve the crystal structure using specialized software.

  • Refine the structural model to obtain the final, unambiguous structure of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Comparative Data Summary

Analytical TechniqueInformation ProvidedAbility to Distinguish IsomersConfidence in Structure
Single-Crystal X-ray Crystallography Precise 3D atomic arrangementDefinitive Unambiguous
NMR Spectroscopy (¹H, ¹³C, HMBC) Connectivity and electronic environmentOften Ambiguous High, but not absolute
Mass Spectrometry (MS, HRMS, MS/MS) Molecular weight and fragmentationNot possible by mass alone Low for isomeric differentiation

Conclusion

While NMR and MS are essential tools for the routine characterization of synthetic compounds, they can be inconclusive when faced with the challenge of distinguishing between closely related regioisomers, a common issue in the synthesis of substituted heterocyclic systems like 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Single-crystal X-ray crystallography provides the only direct and unambiguous method for determining the absolute structure of such molecules. For researchers in drug development, where structural certainty is non-negotiable, investing the time and effort to obtain a crystal structure is a critical step to ensure the integrity of their findings and the validity of subsequent biological data.

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-triazolo[4,3-b]pyridazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The functionalization of this heterocyclic system, particularly at the 6-position, is a key strategy in the development of novel therapeutic agents. The choice of the halogen at this position—typically bromine or chlorine—is a critical decision that significantly impacts the reactivity and, consequently, the synthetic routes available for diversification. This guide provides an in-depth comparison of the reactivity of 6-Bromo-triazolo[4,3-b]pyridazine and 6-Chloro-triazolo[4,3-b]pyridazine, supported by established principles in organic chemistry and analogous experimental data, to aid in the strategic design of synthetic pathways.

The Decisive Role of the Halogen: A Fundamental Overview

The difference in reactivity between the 6-bromo and 6-chloro analogs stems primarily from the inherent properties of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, which has profound implications for the kinetics of many common synthetic transformations.

In the realm of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[1] This trend is directly correlated with the C-X bond dissociation energies; the weaker C-Br bond allows for a more facile oxidative addition compared to the stronger C-Cl bond.[2] Consequently, 6-bromo-triazolo[4,3-b]pyridazine is generally expected to be more reactive than its 6-chloro counterpart in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.

For nucleophilic aromatic substitution (SNAr) reactions, the scenario is more nuanced. The reaction proceeds through a high-energy intermediate (a Meisenheimer complex), and the stability of this intermediate, as well as the ability of the halogen to act as a leaving group, are key factors. While the C-Cl bond is stronger, the higher electronegativity of chlorine can lead to a more electron-deficient carbon center, potentially favoring the initial nucleophilic attack. However, the better leaving group ability of bromide often compensates for this. The reactivity trend in SNAr reactions is highly dependent on the specific nucleophile, substrate, and reaction conditions.[3][4]

Comparative Reactivity in Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The higher reactivity of aryl bromides over chlorides is well-documented in this transformation.[5][6]

6-Bromo-triazolo[4,3-b]pyridazine is anticipated to undergo Suzuki-Miyaura coupling under milder conditions—lower temperatures, shorter reaction times, and potentially lower catalyst loadings—compared to the 6-chloro analog. This enhanced reactivity is a direct consequence of the lower activation energy for the oxidative addition of the palladium catalyst to the C-Br bond.

6-Chloro-triazolo[4,3-b]pyridazine , being less reactive, will likely require more forcing conditions to achieve comparable yields. This may include higher temperatures, longer reaction times, and the use of more specialized and robust catalytic systems, such as those employing sterically hindered phosphine ligands that are known to facilitate the activation of aryl chlorides.[7] The electron-deficient nature of the pyridazine ring does, however, facilitate the oxidative addition of palladium to the C-Cl bond to some extent.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active molecules. Similar to the Suzuki-Miyaura coupling, the reactivity trend generally favors the bromo-substituted substrate.[9][10]

6-Bromo-triazolo[4,3-b]pyridazine is expected to be the more reactive partner in Buchwald-Hartwig aminations. It will likely couple with a wider range of amines under milder conditions. The first-generation Buchwald-Hartwig catalyst systems were indeed more effective for aryl bromides.[10]

6-Chloro-triazolo[4,3-b]pyridazine will necessitate more advanced catalytic systems to achieve efficient amination. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig reaction to include less reactive aryl chlorides.[11] Therefore, successful amination of the 6-chloro derivative will be highly dependent on the choice of an appropriate ligand.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the relative reactivity of the 6-bromo and 6-chloro derivatives is less straightforward and is highly dependent on the nature of the nucleophile and the reaction conditions. The general principle is that the reaction is favored by electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer complex.[4] Both halogens act as activating groups in this context.

The reactivity trend for heteroaryl halides in SNAr is influenced by both the electronic nature of the heterocycle and the position of the halogen.[3] For many electron-deficient heterocycles, both chloro and bromo derivatives can be suitable substrates. The choice between the two may come down to factors such as the cost and availability of the starting materials, as well as the desired reaction conditions. In some cases, the chloro-derivative might be preferred for its lower cost, provided that suitable reaction conditions can be found to achieve the desired transformation.

Data Presentation

Feature6-Bromo-triazolo[4,3-b]pyridazine6-Chloro-triazolo[4,3-b]pyridazine
C-X Bond Strength WeakerStronger
Reactivity in Pd-catalyzed Cross-Coupling HigherLower
Typical Suzuki-Miyaura Conditions Milder temperatures, shorter reaction timesHigher temperatures, longer reaction times, specialized ligands
Typical Buchwald-Hartwig Conditions Milder conditions, broader amine scope with simpler catalystsRequires more advanced, sterically hindered ligands
Reactivity in SNAr Generally a good leaving groupGood activating group, but a poorer leaving group than bromide
Considerations Higher cost of starting materialLower cost of starting material, may require more optimization

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These are intended as starting points and may require optimization for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 6-halo-triazolo[4,3-b]pyridazine, boronic acid, base, and solvent in a reaction vessel. Degas Degas the mixture by bubbling with an inert gas (e.g., Argon). Start->Degas Catalyst Add the Palladium catalyst and ligand. Degas->Catalyst Heat Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter through celite and concentrate. Cool->Filter Extract Perform aqueous work-up and extraction. Filter->Extract Purify Purify the crude product by column chromatography. Extract->Purify End Obtain the purified product. Purify->End

Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-step Methodology:

  • To a reaction vial, add 6-halo-triazolo[4,3-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K2CO3 (2.0 equiv).

  • Add a solvent mixture, for example, dioxane/water (4:1).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh3)4 (0.05 equiv). For the 6-chloro derivative, a more active catalyst system like Pd2(dba)3 (0.025 equiv) with a ligand such as SPhos (0.1 equiv) may be necessary.

  • Seal the vial and heat the reaction mixture to 80-100 °C for the 6-bromo derivative, or 100-120 °C for the 6-chloro derivative, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Representative Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 6-halo-triazolo[4,3-b]pyridazine, amine, base, and solvent in a reaction vessel. Degas Degas the mixture by bubbling with an inert gas (e.g., Argon). Start->Degas Catalyst Add the Palladium catalyst and ligand. Degas->Catalyst Heat Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring. Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter through celite and concentrate. Cool->Filter Extract Perform aqueous work-up and extraction. Filter->Extract Purify Purify the crude product by column chromatography. Extract->Purify End Obtain the purified product. Purify->End

Caption: A general workflow for a Buchwald-Hartwig amination reaction.

Step-by-step Methodology:

  • To a reaction vial, add 6-halo-triazolo[4,3-b]pyridazine (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as NaOt-Bu or Cs2CO3 (1.5 equiv).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst, for instance, Pd2(dba)3 (0.02 equiv), and a suitable phosphine ligand. For the 6-bromo derivative, a ligand like BINAP (0.06 equiv) may be sufficient. For the 6-chloro derivative, a more electron-rich and bulky ligand such as XPhos or RuPhos (0.06 equiv) is recommended.

  • Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the crude product by column chromatography.

Conclusion

The choice between 6-Bromo- and 6-Chloro-triazolo[4,3-b]pyridazine as a synthetic precursor is a strategic one that should be guided by the desired reaction and the available resources. The 6-bromo derivative offers the advantage of higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder conditions and a potentially broader substrate scope. In contrast, the 6-chloro analog is often more cost-effective but typically requires more forcing conditions and specialized catalytic systems to achieve comparable results. For nucleophilic aromatic substitution reactions, the choice is less clear-cut and may depend on the specific nucleophile and reaction conditions. A thorough understanding of these reactivity differences is paramount for the efficient and successful synthesis of novel triazolo[4,3-b]pyridazine derivatives in drug discovery and development.

References

A Comparative Guide to the Synthesis of 6-Bromo-triazolo[4,3-b]pyridazine for Researchers and Drug Development Professionals

A Comparative Guide to the Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine for Researchers and Drug Development Professionals

The fused heterocyclic scaffold,[1][2][3]triazolo[4,3-b]pyridazine, is a cornerstone in medicinal chemistry, appearing in a multitude of compounds investigated for a wide range of therapeutic applications. The 6-bromo substituted analogue, 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, serves as a critical intermediate, offering a versatile handle for further chemical modifications through cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive comparison of the alternative synthetic routes to this valuable building block, complete with experimental insights and data to inform your selection of the most appropriate method for your research and development needs.

Introduction to the Synthetic Landscape

The synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine predominantly follows a well-established pathway involving the construction of the triazole ring onto a pre-existing pyridazine core. This approach is favored for its reliability and the commercial availability of key starting materials. However, variations in the choice of reagents and reaction conditions can significantly impact the overall efficiency, scalability, and environmental footprint of the synthesis. This guide will dissect the primary synthetic route and explore potential alternative strategies.

Primary Synthetic Route: A Step-by-Step Analysis

The most common and industrially relevant synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is a three-step process commencing from the readily available maleic anhydride.

Overall Synthetic Pathway

Primary Synthetic RouteMaleic_AnhydrideMaleic AnhydrideMaleic_HydrazideMaleic Hydrazide(Pyridazine-3,6-dione)Maleic_Anhydride->Maleic_HydrazideHydrazine HydrateDibromopyridazine3,6-DibromopyridazineMaleic_Hydrazide->DibromopyridazinePOBr3Hydrazinylpyridazine3-Bromo-6-hydrazinylpyridazineDibromopyridazine->HydrazinylpyridazineHydrazine HydrateTarget6-Bromo-[1,2,4]triazolo[4,3-b]pyridazineHydrazinylpyridazine->TargetTriethyl Orthoformate

Caption: The primary synthetic route to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Step 1: Synthesis of Maleic Hydrazide (Pyridazine-3,6-dione)

The synthesis begins with the reaction of maleic anhydride with hydrazine hydrate. This reaction is typically performed in water or a protic solvent like ethanol. The use of water as a solvent is a significant advantage in terms of cost, safety, and environmental impact.

Experimental Protocol:

  • To a solution of hydrazine monohydrate in water, add maleic anhydride portion-wise while stirring.

  • Heat the resulting slurry to reflux. The reaction mixture becomes homogeneous upon heating.

  • After refluxing for a specified period, cool the reaction mixture to room temperature.

  • The product, maleic hydrazide, precipitates out of the solution and can be isolated by filtration.

ParameterValue/ConditionReference
Starting Material Maleic Anhydride[4]
Reagent Hydrazine Monohydrate[4]
Solvent Water[4]
Temperature Reflux[4]
Reaction Time 16 hours[4]
Yield High[5]
Step 2: Bromination to 3,6-Dibromopyridazine

The second step involves the conversion of maleic hydrazide to 3,6-dibromopyridazine. This is a crucial step that introduces the bromine atoms onto the pyridazine ring. The most effective reagent for this transformation is phosphorus oxybromide (POBr₃).

Experimental Protocol:

  • Charge a flask with maleic hydrazide and freshly distilled phosphorus oxybromide.

  • Heat the homogeneous solution to 100°C.

  • After the reaction is complete, carefully pour the reaction mixture over a slurry of ice/water.

  • Neutralize the mixture to a pH of approximately 10 with a base, such as aqueous NaOH, at 0°C to precipitate the product.

  • Isolate the 3,6-dibromopyridazine by filtration and wash with water.

ParameterValue/ConditionReference
Starting Material Maleic Hydrazide[4]
Reagent Phosphorus Oxybromide (POBr₃)[4]
Temperature 100°C[4]
Reaction Time 3 hours[4]
Yield Good[4]

Causality Behind Experimental Choices: The use of phosphorus oxybromide is critical for the efficient conversion of the pyridazine-dione to the dibromo derivative. The reaction proceeds via the formation of a phosphoryl intermediate, which is then displaced by bromide ions. The reaction is performed neat or with a minimal amount of solvent and requires elevated temperatures to drive the reaction to completion. Careful quenching and neutralization are necessary to handle the corrosive reagents and isolate the product.

Step 3: Formation of 3-Bromo-6-hydrazinylpyridazine

The next step is the selective mono-substitution of a bromine atom in 3,6-dibromopyridazine with hydrazine. This reaction takes advantage of the different reactivity of the two bromine atoms.

Experimental Protocol:

  • Dissolve 3,6-dibromopyridazine in a suitable solvent, such as ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours.

  • Upon cooling, the product, 3-bromo-6-hydrazinylpyridazine, crystallizes out and can be collected by filtration.

ParameterValue/Condition
Starting Material 3,6-Dibromopyridazine
Reagent Hydrazine Hydrate
Solvent Ethanol
Temperature Reflux
Yield Moderate to Good
Step 4: Cyclocondensation to Form the Triazole Ring

The final step is the cyclocondensation of 3-bromo-6-hydrazinylpyridazine with a one-carbon synthon to form the fused triazole ring. Triethyl orthoformate is a commonly used reagent for this transformation, as it serves as both the carbon source and a dehydrating agent.

Experimental Protocol:

  • Suspend 3-bromo-6-hydrazinylpyridazine in triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterValue/Condition
Starting Material 3-Bromo-6-hydrazinylpyridazine
Reagent Triethyl Orthoformate
Catalyst p-Toluenesulfonic acid (catalytic)
Temperature Reflux
Yield Good to High

Mechanistic Insight: The reaction proceeds through the initial formation of a hydrazone intermediate from the reaction of the hydrazinyl group with triethyl orthoformate. This is followed by an intramolecular cyclization, where the pyridazine ring nitrogen attacks the electrophilic carbon of the intermediate. Subsequent elimination of ethanol drives the reaction to completion, yielding the aromatic triazolopyridazine ring system.

Reaction Mechanism: Triazole Ring Formation

Triazole Formationcluster_0Hydrazone Formationcluster_1Intramolecular Cyclizationcluster_2AromatizationHydrazinylpyridazine3-Bromo-6-hydrazinylpyridazineHydrazoneHydrazone IntermediateHydrazinylpyridazine->Hydrazone+ H⁺, - EtOHOrthoformateTriethyl OrthoformateOrthoformate->HydrazoneCyclized_IntermediateCyclized IntermediateHydrazone->Cyclized_IntermediateRing ClosureTarget_ProductThis compoundCyclized_Intermediate->Target_Product- EtOH, - H⁺

Caption: The mechanism of triazole ring formation via cyclocondensation.

Alternative Synthetic Strategies

While the primary route is well-established, it is important to consider alternative strategies that may offer advantages in specific contexts, such as the avoidance of hazardous reagents or the potential for a more convergent synthesis.

One-Pot Synthesis from 1,4-Diarylbuta-1,3-diynes

A one-pot, two-step methodology has been developed for the synthesis of 4,5-dibromo-3,6-diarylpyridazines from 1,4-diarylbuta-1,3-diynes. While this method does not directly produce the target molecule, it represents an interesting alternative for the construction of the dibromopyridazine core, which could then be converted to the desired product.

Reaction Scheme:

1,4-Diarylbuta-1,3-diyne + N-Bromosuccinimide (NBS) → Intermediate

Intermediate + Hydrazine Hydrate → 4,5-Dibromo-3,6-diarylpyridazine

Advantages:

  • One-Pot Procedure: Simplifies the experimental setup and reduces purification steps.

  • Readily Available Starting Materials: 1,4-diarylbuta-1,3-diynes can be synthesized through various coupling reactions.

Disadvantages:

  • Limited to Diarylpyridazines: This method is primarily suited for the synthesis of 3,6-diaryl substituted pyridazines.

  • Requires Further Functionalization: The resulting product would require additional steps to remove the aryl groups and introduce the desired functionality.

Comparative Analysis of Synthetic Routes

FeaturePrimary RouteAlternative Route (from Diynes)
Starting Materials Maleic Anhydride1,4-Diarylbuta-1,3-diynes
Number of Steps 41 (to a related core) + subsequent steps
Scalability Well-established and scalablePotentially scalable, but less documented
Reagent Safety Uses POBr₃ (corrosive)Uses NBS (less hazardous than POBr₃)
Versatility High, allows for various substituentsLimited to specific substitution patterns
Overall Yield GoodModerate to Good

Conclusion and Recommendations

For the routine synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, the primary synthetic route starting from maleic anhydride remains the most practical and well-documented approach. Its linear nature and the use of relatively inexpensive starting materials make it suitable for both laboratory-scale and larger-scale production. The key transformations are robust and have been extensively optimized.

The alternative one-pot synthesis from 1,4-diarylbuta-1,3-diynes, while innovative, is less direct for the synthesis of the title compound. However, it offers a valuable strategy for the construction of highly substituted dibromopyridazine cores and should be considered when such analogues are the target.

Researchers and drug development professionals should select the synthetic route that best aligns with their specific needs, considering factors such as the desired scale of the synthesis, available starting materials, and safety infrastructure. The detailed protocols and comparative analysis provided in this guide are intended to facilitate this decision-making process and empower the efficient synthesis of this important heterocyclic building block.

A Comparative Guide to the Biological Activity of Triazolopyridazine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of heterocyclic compounds, the triazolopyridazine scaffold presents a compelling starting point for the design of novel therapeutics. The arrangement of nitrogen atoms within this fused ring system gives rise to a variety of isomers, each with a unique electronic and steric profile that dictates its biological activity. This guide provides an in-depth, objective comparison of the performance of key triazolopyridazine isomers, supported by experimental data, to empower informed decisions in drug discovery programs.

The Significance of Isomeric Variation in Triazolopyridazines

The fusion of a triazole ring with a pyridazine ring can result in several isomeric cores, with the most extensively studied being the[1][2][3]triazolo[4,3-b]pyridazine and[1][2][3]triazolo[1,5-a]pyrimidine systems. While not a direct isomer of the former, the latter is a closely related bicyclic heteroaromatic system and its biological activities are often compared due to the similar arrangement of nitrogen atoms. The seemingly subtle difference in the position of a single nitrogen atom can profoundly impact a molecule's ability to interact with biological targets, influencing its efficacy and selectivity. This guide will focus primarily on the well-documented[1][2][3]triazolo[4,3-b]pyridazine scaffold, while drawing comparisons to other relevant isomers where data is available.

Anticancer Activity: A Tale of Two Scaffolds

Triazolopyridazine derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

The[1][2][3]triazolo[4,3-b]pyridazine Scaffold: A Privileged Motif in Oncology

The[1][2][3]triazolo[4,3-b]pyridazine core is a recurring motif in a multitude of potent anticancer compounds. Its rigid, planar structure provides an excellent platform for the strategic placement of substituents to optimize target engagement.

A notable example is a series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines that were designed as vinylogous analogues of the natural product combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. One of the most active compounds in this series, featuring a 3-amino-4-methoxyphenyl B-ring, demonstrated highly potent antiproliferative activity against SGC-7901, A549, and HT-1080 cancer cell lines with IC50 values of 0.014 µM, 0.008 µM, and 0.012 µM, respectively.[4]

Furthermore, derivatives of this scaffold have been investigated for their ability to inhibit NAD(P)H:quinone oxidoreductase 2 (NQO2), an enzyme implicated in the progression of certain cancers. Compounds bearing 2,5-dimethoxyphenyl, 2-furyl, 2-pyridyl, and 3,4,5-trimethoxyphenyl substituents at the 3-position of the triazole ring were found to be the most potent against the MCF-7 breast cancer cell line.[4]

Comparative Cytotoxicity Data
Isomeric ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
[1][2][3]triazolo[4,3-b]pyridazine3-amino-4-methoxyphenyl derivativeSGC-79010.014[4]
A5490.008[4]
HT-10800.012[4]
[1][2][3]triazolo[1,5-a]pyrimidineCompound H12MGC-8039.47[5]
HCT-1169.58[5]
MCF-713.1[5]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazineMM131HCT 1160.39-0.6[6]
PC-30.17-0.36[6]
BxPC-30.13-0.26[6]

Kinase Inhibition: Targeting Key Oncogenic Drivers

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Triazolopyridazine isomers have demonstrated significant potential as kinase inhibitors.

Dual c-Met and Pim-1 Inhibition by[1][2][3]triazolo[4,3-b]pyridazine Derivatives

The c-Met and Pim-1 kinases are crucial players in cancer cell signaling, and their dual inhibition is a promising therapeutic strategy.[7] A series of[1][2][3]triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated as dual c-Met/Pim-1 inhibitors.[7] One particularly potent compound, 4g , exhibited strong antiproliferative activity against a panel of 60 cancer cell lines and demonstrated potent inhibitory activity against both c-Met and Pim-1 with IC50 values of 0.163 µM and 0.283 µM, respectively.[7] Mechanistic studies revealed that this compound induced S-phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[7]

BRD4 Bromodomain Inhibition

The bromodomain and extraterminal (BET) family of proteins, particularly BRD4, are epigenetic readers that have emerged as key targets in cancer. A series of[1][2][3]triazolo[4,3-b]pyridazine derivatives have been identified as BRD4 bromodomain inhibitors with micromolar IC50 values.[8]

Comparative Kinase Inhibition Data
Isomeric ScaffoldTarget KinaseCompound/DerivativeIC50 (µM)Reference
[1][2][3]triazolo[4,3-b]pyridazinec-MetCompound 4g0.163[7]
Pim-1Compound 4g0.283[7]
c-MetCompound 12e0.090[9]
BRD4 BD1Compound 5Micromolar range[8]
[1][2][3]triazolo[1,5-a]pyrimidineBRD4 (BD1/BD2)WS-722< 5[10]
[1][2][11]triazolo[4,5-d]pyrimidineGCN2Compounds 1 & 2< 0.150[12]

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, triazolopyridazine isomers have also shown promise as antimicrobial agents.

####[1][2][3]triazolo[4,3-a]pyrazine Derivatives

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity.[13] Several compounds showed moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.[13] Notably, one compound exhibited superior antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, which is comparable to the first-line antibiotic ampicillin.[13]

Comparative Antimicrobial Activity Data
Isomeric ScaffoldBacterial StrainCompound/DerivativeMIC (µg/mL)Reference
[1][2][3]triazolo[4,3-a]pyrazineE. coliCompound 2e16[13]
S. aureusCompound 2e32[13]
[1][2][3]triazolo[1,5-a]pyrimidineGram-positive & Gram-negative bacteriaVarious derivatives0.25-2.0[14]

Key Signaling Pathways Targeted by Triazolopyridazine Isomers

The biological effects of triazolopyridazine isomers are often mediated through their interaction with specific signaling pathways that are crucial for cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a common feature in many cancers.[2][11][15][16] Several triazolopyridazine derivatives have been shown to modulate this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazolopyridazine Triazolopyridazine Isomers Triazolopyridazine->PI3K Inhibition Triazolopyridazine->Akt Inhibition Triazolopyridazine->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazolopyridazine isomers.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, migration, and invasion.[3][17][18][19] Dysregulation of the c-Met pathway is implicated in the development and progression of numerous cancers.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds to PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Proliferation Proliferation, Invasion, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT->Proliferation Triazolopyridazine [1,2,4]triazolo[4,3-b]pyridazine Derivatives Triazolopyridazine->cMet Inhibition

Caption: The c-Met signaling pathway and its inhibition by[1][2][3]triazolo[4,3-b]pyridazine derivatives.

The PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are overexpressed in a variety of cancers and play a crucial role in cell survival and proliferation.[1][20][21][22]

PIM_Kinase_Pathway Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD_inactivation Inactivation of BAD (pro-apoptotic) PIM1->BAD_inactivation Cell_Cycle_Progression Cell Cycle Progression PIM1->Cell_Cycle_Progression Survival Cell Survival BAD_inactivation->Survival Cell_Cycle_Progression->Survival Triazolopyridazine [1,2,4]triazolo[4,3-b]pyridazine Derivatives Triazolopyridazine->PIM1 Inhibition MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H Kinase_Inhibition_Assay_Workflow cluster_0 Reaction Setup cluster_1 Kinase Reaction and Detection A Prepare kinase reaction buffer B Add kinase and inhibitor A->B C Pre-incubate B->C D Add ATP and substrate C->D E Incubate D->E F Stop reaction and detect signal E->F Microbroth_Dilution_Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Analysis A Prepare serial dilutions of compound in broth B Prepare standardized bacterial inoculum A->B C Inoculate each well with bacteria B->C D Incubate at 37°C for 18-24h C->D E Visually assess bacterial growth D->E F Determine MIC E->F

References

The Strategic Advantage of 6-Bromo-triazolo[4,3-b]pyridazine in Modern Drug Discovery

The Strategic Advantage of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine in Modern Drug Discovery

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic building blocks available to medicinal chemists, the[1][2][3]triazolo[4,3-b]pyridazine moiety has emerged as a "privileged scaffold," particularly in the realm of kinase inhibitor design. This guide provides an in-depth comparison of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine with other heterocyclic building blocks, highlighting its synthetic versatility, inherent drug-like properties, and the superior pharmacological profiles it imparts to its derivatives.

The[1][2][3]Triazolo[4,3-b]pyridazine Core: A Foundation for Potent and Selective Kinase Inhibitors

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a planar, bicyclic heteroaromatic system that has been successfully utilized in the development of inhibitors for a range of kinases, including c-Met, Pim-1, and Bruton's tyrosine kinase (BTK).[2][4][5] Its rigid structure allows for a well-defined orientation of substituents, facilitating optimal interactions with the target protein's binding site. The strategic placement of nitrogen atoms in the ring system enables the formation of key hydrogen bonds, a crucial feature for potent kinase inhibition.

Synthetic Accessibility and Versatility: The Gateway to Chemical Diversity

A significant advantage of the 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine building block is its straightforward synthesis and amenability to a wide array of cross-coupling reactions. This allows for the rapid generation of diverse compound libraries, a cornerstone of modern lead optimization efforts.

Synthesis of the Core Scaffold

The synthesis of the parent 6-hydrazinyl-[1][2][3]triazolo[4,3-b]pyridazine is a key starting point for accessing the 6-bromo derivative and other analogues.

Experimental Protocol: Synthesis of 6-Hydrazinyl-[1][2][3]triazolo[4,3-b]pyridazine

  • Reaction: A mixture of 3,6-dichloropyridazine and hydrazine hydrate in a suitable solvent (e.g., ethanol) is heated under reflux.

  • Work-up: Upon cooling, the product precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization to afford the desired 6-hydrazinyl-[1][2][3]triazolo[4,3-b]pyridazine.

The subsequent conversion to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine can be achieved through a Sandmeyer-type reaction. This bromo-derivative serves as a versatile handle for introducing a wide range of substituents at the 6-position, primarily through palladium-catalyzed cross-coupling reactions.

Gcluster_synthesisSynthesis of 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine3,6-Dichloropyridazine3,6-Dichloropyridazine6-Hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine6-Hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine3,6-Dichloropyridazine->6-Hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine + Hydrazine Hydrate(Reflux)Hydrazine HydrateHydrazine HydrateSandmeyer ReactionSandmeyer Reaction6-Hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine->Sandmeyer ReactionThis compoundThis compoundSandmeyer Reaction->this compound

Caption: Synthetic route to 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Superior Performance in Cross-Coupling Reactions: A Comparative Perspective

The true power of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine lies in its exceptional performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental tools for the construction of C-C and C-N bonds, respectively, and are essential for elaborating the core scaffold with various substituents.

While direct, side-by-side comparative studies with a broad range of other bromoheterocycles are not extensively documented in a single publication, a comprehensive analysis of the available literature strongly suggests the superior reactivity and versatility of the 6-bromo-[1][2][3]triazolo[4,3-b]pyridazine scaffold. The electron-deficient nature of the pyridazine ring activates the C-Br bond towards oxidative addition to the palladium catalyst, often allowing for milder reaction conditions and broader substrate scope compared to more electron-rich heterocycles.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Efficiency

The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl substituents. The reaction of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine with a variety of boronic acids and esters proceeds with high efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

  • Reactants: 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv).

  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a suitable ligand.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Procedure: The reactants are combined in the solvent, and the mixture is degassed. The palladium catalyst is then added, and the reaction is heated to the desired temperature (typically 80-110 °C) until completion.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Building BlockTypical Reaction ConditionsObserved YieldsReference
6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°CGood to Excellent[7]
2-BromopyridineOften requires stronger bases and higher temperaturesModerate to Good[3]
5-BromopyrimidineSimilar to 2-bromopyridineModerate to Good[8]
3-BromothiopheneGenerally reactive, but can be prone to side reactionsVariable[7]

Table 1. General comparison of Suzuki-Miyaura coupling performance for various bromoheterocycles.

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is indispensable for installing amine functionalities, which are often crucial for establishing key interactions with biological targets. The 6-bromo-[1][2][3]triazolo[4,3-b]pyridazine scaffold readily undergoes this transformation with a diverse range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

  • Reactants: 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (1.0 equiv), Amine (1.1-1.5 equiv), Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos).

  • Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane).

  • Procedure: The reactants and base are combined in the solvent under an inert atmosphere. The palladium precursor and ligand are added, and the mixture is heated until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude material is then purified by chromatography.

Gcluster_derivatizationVersatile Derivatization of this compoundThis compoundThis compoundSuzuki-Miyaura CouplingSuzuki-Miyaura CouplingThis compound->Suzuki-Miyaura Coupling + R-B(OH)₂[Pd] catalystBuchwald-Hartwig AminationBuchwald-Hartwig AminationThis compound->Buchwald-Hartwig Amination + R₂NH[Pd] catalystAryl/Heteroaryl DerivativesAryl/Heteroaryl DerivativesSuzuki-Miyaura Coupling->Aryl/Heteroaryl DerivativesAmino DerivativesAmino DerivativesBuchwald-Hartwig Amination->Amino Derivatives

Caption: Key cross-coupling reactions for derivatization.

Impact on Pharmacological Properties: A Scaffold that Delivers

The inherent physicochemical properties of the[1][2][3]triazolo[4,3-b]pyridazine scaffold contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

  • Metabolic Stability: The fused aromatic system is generally resistant to metabolic degradation, leading to improved half-life and bioavailability.[4][5]

  • Solubility: The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, which can contribute to improved aqueous solubility, a critical parameter for oral drug delivery.

  • Target Engagement: As a rigid scaffold, it reduces the entropic penalty upon binding to the target protein, potentially leading to higher binding affinities. Its planarity and ability to participate in π-stacking and hydrogen bonding interactions make it an ideal anchor for engaging the hinge region of many kinases.

Several studies have reported that compounds incorporating the[1][2][3]triazolo[4,3-b]pyridazine scaffold exhibit excellent drug-like properties and potent in vivo efficacy.[4][5][9]

Conclusion: A Superior Building Block for Accelerated Drug Discovery

  • Synthetic Tractability: Its straightforward synthesis and exceptional reactivity in key cross-coupling reactions enable the rapid exploration of chemical space.

  • Privileged Structural Motif: The[1][2][3]triazolo[4,3-b]pyridazine core is a well-validated scaffold for potent and selective kinase inhibition.

  • Favorable Physicochemical Properties: It often imparts desirable drug-like properties, such as metabolic stability and good solubility, to the final compounds.

For researchers and drug development professionals, the strategic incorporation of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine into their synthetic programs offers a reliable and efficient pathway to novel and effective therapeutics. Its proven track record and versatile nature make it an invaluable tool in the quest for the next generation of medicines.

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazolopyridazine-Derived Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the triazolopyridazine scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with promising therapeutic potential across oncology, neuroscience, and immunology. The journey from a hit compound in a high-throughput screen to a clinical candidate is fraught with challenges, a primary one being the translation of efficacy from a controlled in vitro environment to a complex in vivo biological system. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs derived from triazolopyridazines, offering insights into the experimental methodologies, presenting comparative data, and exploring the critical factors that govern the correlation between these two essential stages of preclinical drug development.

The Triazolopyridazine Scaffold: A Versatile Pharmacophore

Triazolopyridazines are heterocyclic compounds characterized by a fused triazole and pyridine ring system. This structural motif offers a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to engage with a variety of biological targets. This versatility has led to the development of triazolopyridazine derivatives as potent inhibitors of kinases, modulators of CNS receptors, and anti-inflammatory agents.

I. Anticancer Efficacy: From Cell Lines to Xenograft Models

The anticancer potential of triazolopyridazine derivatives has been extensively explored, with many compounds demonstrating potent cytotoxic effects against a range of cancer cell lines. The transition from promising in vitro data to tangible in vivo tumor growth inhibition is a critical validation step.

A. In Vitro Assessment of Anticancer Activity

The initial evaluation of a compound's anticancer potential is typically performed using a panel of human cancer cell lines. The primary objective is to determine the concentration at which the compound elicits a desired biological effect, most commonly cell death or inhibition of proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the triazolopyridazine derivative for a specified duration (typically 24-72 hours).

  • MTT Addition: Following treatment, the media is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

B. In Vivo Evaluation of Anticancer Efficacy

Positive in vitro results pave the way for in vivo studies, which are crucial for assessing a compound's efficacy within a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for this purpose.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The triazolopyridazine derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary efficacy endpoint is often the inhibition of tumor growth, calculated as a percentage relative to the control group.

  • Toxicity Evaluation: The general health of the mice, including body weight and any signs of distress, is monitored to assess the compound's toxicity.

C. Comparative Efficacy Data: Anticancer Triazolopyridazines
Compound IDTarget/MechanismIn Vitro Efficacy (IC50)Cancer Cell LineIn Vivo Efficacy (Tumor Growth Inhibition)Animal ModelReference
Compound 1c AKT pathway inhibitor5.6 µMHCT-116 (Colon)45.3% at 50 mg/kgSarcoma S-180 mouse model[1]
Compound 13c EGFR, HER-2 inhibitor2.42 µMMCF-7 (Breast)Significant tumor growth inhibition (comparable to control)Not specified[2]
RDg EGFR inhibitor15.70 µMA549 (Lung)90% tumor inhibition at 5 mg/kgEhrlich ascites carcinoma mouse model[3]
D. Signaling Pathways Targeted by Anticancer Triazolopyridazines

Many triazolopyridazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers.

AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazolopyridazine Triazolopyridazine Derivative (e.g., Cpd 1c) Triazolopyridazine->AKT inhibits

Caption: The AKT signaling pathway and the inhibitory action of certain triazolopyridazine derivatives.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key drivers of cell growth and are frequently overexpressed in various cancers.

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Gene_Expression Altered Gene Expression RAS_RAF_MEK_ERK->Gene_Expression Cell_Cycle Cell Cycle Progression PI3K_AKT->Cell_Cycle Triazolopyridazine Triazolopyridazine Derivative (e.g., Cpd 13c, RDg) Triazolopyridazine->Dimerization inhibits

Caption: Simplified EGFR/HER-2 signaling and the inhibitory point for specific triazolopyridazines.

II. Anti-inflammatory Efficacy: From In Vitro Assays to Paw Edema Models

Triazolopyridazine derivatives have also shown promise as anti-inflammatory agents. The evaluation of their efficacy follows a similar trajectory from cell-based assays to animal models of inflammation.

A. In Vitro Assessment of Anti-inflammatory Activity

The anti-inflammatory properties of compounds can be initially assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators or the activity of enzymes involved in the inflammatory cascade.

Methodology:

  • Cell Culture: Immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), are cultured.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Compound Treatment: The cells are co-treated with the triazolopyridazine derivative at various concentrations.

  • Cytokine Measurement: The levels of the target cytokines in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC50 Determination: The IC50 value for the inhibition of cytokine production is calculated.

B. In Vivo Evaluation of Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation for evaluating the efficacy of anti-inflammatory drugs.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Drug Administration: The triazolopyridazine derivative or a reference drug (e.g., indomethacin) is administered to the rats.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection.

  • Efficacy Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

C. Comparative Efficacy Data: Anti-inflammatory Triazoles
Compound IDIn Vitro Target/AssayIn Vitro Efficacy (IC50)In Vivo Efficacy (% Edema Inhibition)Animal ModelReference
Compound A Not SpecifiedNot Specified91% at 3 hMouse[4]
Compound 9d P2X7R antagonistNot SpecifiedID50 = 94.35 ng/kg (carrageenan-induced)Mouse[5]
Compound 3 Not SpecifiedIC50 = 148.13 µg/mL (cytotoxicity)99.69% at 4 h (200 mg/kg)Rat[6][7]

III. The In Vitro-In Vivo Correlation (IVIVC): Understanding the Discrepancies

A strong correlation between in vitro potency and in vivo efficacy is the ideal scenario in drug development. However, discrepancies are common and understanding their underlying causes is crucial for lead optimization.

A. The Experimental Workflow for Establishing IVIVC

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_pk Pharmacokinetics in_vitro_assay In Vitro Assay (e.g., MTT, ELISA) ic50 Determine IC50/EC50 in_vitro_assay->ic50 correlation In Vitro-In Vivo Correlation (IVIVC) Analysis ic50->correlation animal_model Animal Model (e.g., Xenograft, Paw Edema) dose_response Dose-Response Study animal_model->dose_response efficacy Measure Efficacy (e.g., TGI, % Inhibition) dose_response->efficacy efficacy->correlation adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) adme->correlation influences

Caption: A conceptual workflow for establishing an in vitro-in vivo correlation.

B. Key Factors Influencing the In Vitro-In Vivo Gap
  • Pharmacokinetics (PK): This is arguably the most significant factor.

    • Absorption: Poor oral bioavailability can prevent the drug from reaching therapeutic concentrations at the target site.

    • Distribution: The drug may not effectively penetrate the target tissue (e.g., the blood-brain barrier for CNS drugs or solid tumors).

    • Metabolism: Rapid metabolism in the liver can lead to low systemic exposure of the active compound.

    • Excretion: Fast clearance of the drug from the body results in a short duration of action.

  • Pharmacodynamics (PD):

    • Target Engagement: The drug must reach and bind to its target in the in vivo setting with sufficient affinity and duration.

    • Off-Target Effects: The compound may interact with other biological molecules, leading to unforeseen toxicities or a different efficacy profile.

  • The Complexity of the Biological System:

    • Tumor Microenvironment: In cancer, the tumor microenvironment, including stromal cells, blood vessels, and the extracellular matrix, can influence drug penetration and efficacy, aspects that are absent in a 2D cell culture.

    • Immune System: The immune system can play a role in the overall therapeutic response, which is not captured in most in vitro assays or in immunocompromised animal models.

Conclusion: A Holistic Approach to Drug Development

The development of effective drugs from the triazolopyridazine scaffold, as with any chemical series, necessitates a comprehensive and integrated approach. While in vitro assays are indispensable for initial screening and mechanistic studies, they represent a simplified model of a complex biological system. In vivo studies provide a more realistic assessment of a compound's therapeutic potential and are critical for identifying candidates with favorable pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the factors that can lead to discrepancies between in vitro and in vivo data is paramount for making informed decisions and ultimately for the successful translation of promising compounds from the laboratory to the clinic.

References

structure-activity relationship (SAR) studies of triazolo[4,3-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Triazolo[4,3-b]pyridazine Derivatives

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its rigid, planar nature and versatile substitution points make it an attractive starting point for the design of targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various series of triazolo[4,3-b]pyridazine derivatives, drawing on experimental data to elucidate the molecular features governing their potency and selectivity against different biological targets.

The[1][2][3]triazolo[4,3-b]pyridazine Core

The fundamental structure features a fused triazole and pyridazine ring system. The key positions for substitution, which significantly influence biological activity, are typically C3, C6, C7, and C8. Understanding how modifications at these sites impact target engagement is the essence of SAR studies.

Caption: General structure of the[1][2][3]triazolo[4,3-b]pyridazine scaffold with key substitution points.

Targeting Protein Kinases: A Major Therapeutic Avenue

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The triazolopyridazine scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.

Dual c-Met/Pim-1 Kinase Inhibitors for Cancer Therapy

The c-Met and Pim-1 kinases are both significant targets in oncology.[1] Designing dual inhibitors can offer a synergistic antitumor effect. A key strategy involves incorporating the pharmacophoric elements of known inhibitors for both kinases onto the triazolopyridazine core.[1][4]

A study that synthesized a series of novel triazolo[4,3-b]pyridazine derivatives identified compound 4g as a potent dual inhibitor.[1][4] The SAR investigation revealed several key insights:

  • The C3 Position: Substitution with a bulky, electron-rich aromatic ring, such as the 2,5-dimethoxyphenyl group in compound 4g , was found to be crucial for potent activity.

  • The C6 Position: The presence of a piperazine linker connecting to another aromatic moiety, like the 1,3-benzodioxole group, was optimal for binding.

  • Comparison of Analogs: Compound 4g showed significantly more potent inhibitory activity against both c-Met and Pim-1 compared to its analog 4a , which lacked the optimal substitutions.[1][4]

Table 1: Comparison of Dual c-Met/Pim-1 Inhibitors

CompoundC3-SubstitutionC6-Substitution LinkerIC₅₀ c-Met (μM)IC₅₀ Pim-1 (μM)Mean GI% (Antiproliferative)
4g 2,5-DimethoxyphenylPiperazine-benzodioxole0.163 ± 0.010.283 ± 0.0155.84%
4a PhenylPiperazine-phenyl>10>1029.08%
ReferenceStaurosporine-0.255 ± 0.020.432 ± 0.03-

Data sourced from reference[1].

The superior performance of 4g was further validated in cellular assays. It induced cell cycle arrest at the S phase in MCF-7 breast cancer cells and increased apoptosis 29.61-fold compared to the control.[1][4] Mechanistically, compound 4g was shown to decrease the phosphorylation of downstream effectors in the PI3K/AKT/mTOR pathway.[1][4]

G cluster_pathway Simplified c-Met/Pim-1 Downstream Signaling cMet c-Met PI3K PI3K cMet->PI3K Pim1 Pim-1 Apoptosis Apoptosis Pim1->Apoptosis inhibits Compound4g Compound 4g (Triazolopyridazine Derivative) Compound4g->cMet inhibits Compound4g->Pim1 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of c-Met and Pim-1 by triazolopyridazine derivatives blocks the PI3K/AKT/mTOR pathway.

Selective Class II c-Met Inhibitors

While dual inhibitors are valuable, selective inhibitors are crucial for dissecting signaling pathways and minimizing off-target effects. Triazolo-pyridazine derivatives have been developed as selective Class II c-Met inhibitors, which bind to a deep hydrophobic pocket near the C-helix region of the kinase.[5]

In a comparative study, two series of compounds, one based on a triazolo-pyridazine core and another on a triazolo-pyrimidine core, were synthesized and evaluated.[5][6] The SAR analysis highlighted that activity was highly dependent on the aromatic azole unit attached to the core.

  • Optimal Moiety: The introduction of a 5-methylthiazole fragment proved most beneficial for activity.[5]

  • Most Promising Compound: Compound 12e , a triazolo-pyridazine derivative, exhibited the most significant cytotoxicity against A549, MCF-7, and HeLa cancer cell lines, with IC₅₀ values of 1.06, 1.23, and 2.73 μM, respectively.[5] Its inhibitory activity against the c-Met kinase (IC₅₀ = 0.090 μM) was comparable to the reference inhibitor Foretinib.[5]

  • Structural Causality: Molecular docking studies indicated that the 5-methylthiazole group of 12e fits snugly into the hydrophobic pocket of the c-Met kinase domain, forming key interactions that stabilize the binding.

Table 2: Comparison of Selective c-Met Inhibitors

CompoundCore ScaffoldKey Aromatic MoietyIC₅₀ c-Met Kinase (μM)IC₅₀ A549 Cells (μM)IC₅₀ MCF-7 Cells (μM)
12e Triazolo-pyridazine5-Methyl-2-pyridyl-thiazole0.0901.06 ± 0.161.23 ± 0.18
12d Triazolo-pyridazine5-Methyl-2-(4-fluorophenyl)-thiazole>0.112.8 ± 1.311.2 ± 1.1
19e Triazolo-pyrimidine5-Methyl-2-pyridyl-thiazole-3.52 ± 0.414.67 ± 0.53
ForetinibQuinoline-0.0191.12 ± 0.151.35 ± 0.21

Data sourced from reference[5].

These results demonstrate that the triazolo-pyridazine scaffold is a superior choice over the triazolo-pyrimidine core for this class of inhibitors and that substitutions on the appended thiazole ring are critical for achieving high potency.[5]

Triazolopyridazines as Antitubulin Agents

Shifting from kinase inhibition, the rigid triazolo[4,3-b]pyridazine scaffold has been ingeniously used to create potent antitubulin agents. This work was inspired by Combretastatin A-4 (CA-4), a natural product that inhibits tubulin polymerization but suffers from poor stability due to the isomerization of its cis-stilbene bridge.

The design strategy involves replacing the flexible and easily isomerized linker in CA-4 analogues with the chemically stable triazolo[4,3-b]pyridazine core, effectively locking the two aromatic rings (A-ring and B-ring) in a fixed, favorable conformation for tubulin binding.[7][8]

Caption: Design concept replacing a flexible linker with the rigid triazolopyridazine scaffold.

This approach led to the synthesis of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines with potent antiproliferative activity.[7]

  • Key Substitutions: The most active compounds featured a 3,4,5-trimethoxyphenyl unit as the A-ring, which is known to be essential for binding to the colchicine site on tubulin.[7]

  • Potent Analogue: Compound 4q , which has a 3-amino-4-methoxyphenyl moiety as its B-ring, displayed remarkable antiproliferative activity against SGC-7901, A549, and HT-1080 cancer cell lines, with IC₅₀ values of 0.014, 0.008, and 0.012 μM, respectively.[7][9] This potency is comparable to that of CA-4 itself.

  • Mechanism of Action: Further experiments confirmed that 4q effectively inhibits tubulin polymerization, disrupts microtubule dynamics, and arrests the cell cycle at the G2/M phase, consistent with the mechanism of other colchicine-site binding agents.[8]

Table 3: Antiproliferative Activity of Antitubulin Triazolopyridazines

CompoundB-Ring SubstitutionIC₅₀ SGC-7901 (μM)IC₅₀ A549 (μM)IC₅₀ HT-1080 (μM)
4q 3-Amino-4-methoxyphenyl0.0140.0080.012
4p 4-Methoxyphenyl0.380.250.32
CA-4 3-Hydroxy-4-methoxyphenyl0.0090.0110.012

Data sourced from reference[7].

The SAR clearly indicates that mimicking the electronic and steric properties of the B-ring of CA-4, specifically with amine and methoxy substitutions, is critical for high potency in this series.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, detailed experimental methodologies are essential.

General Synthesis Protocol for Triazolo[4,3-b]pyridazine Derivatives

The synthesis of these derivatives often follows a multi-step sequence. The following is a representative protocol for the synthesis of an intermediate common to many of the discussed compounds.[2][10]

G cluster_workflow General SAR Workflow Design Design Analogs (Vary R groups) Synthesis Chemical Synthesis & Purification Design->Synthesis Screening In Vitro Screening (e.g., Kinase Assay) Synthesis->Screening Hit_ID Identify Hits (Potent Compounds) Screening->Hit_ID Cell_Assay Cellular Assays (e.g., MTT, Apoptosis) Hit_ID->Cell_Assay SAR_Analysis Analyze SAR Data (Identify Trends) Cell_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Step 1: Synthesis of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine

  • A mixture of 3,6-dichloropyridazine and hydrazine hydrate is refluxed in ethanol to yield 3-chloro-6-hydrazinylpyridazine.

  • The resulting intermediate is then cyclized using an agent like triethyl orthoformate or a similar one-carbon donor under heat to form the fused triazole ring, yielding the 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine core. The progress of the reaction is monitored by thin-layer chromatography (TLC).[10]

Step 2: Nucleophilic Substitution at C6

  • The 6-chloro intermediate is dissolved in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • An amine, such as Boc-piperazine, is added to the mixture, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[2]

  • The reaction mixture is heated (e.g., to 150°C) overnight.[2]

  • After cooling, the product is isolated via extraction and purified using column chromatography to yield the C6-substituted product.

Step 3: Further Derivatization

  • Subsequent modifications, such as amide or urea bond formation, can be carried out on the functional groups introduced at the C6 position to generate the final library of compounds for screening.[10]

  • All final compounds must be fully characterized by NMR, FT-IR, and mass spectrometry to confirm their structure and purity.[9][10]

In Vitro Antiproliferative Activity (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized triazolopyridazine derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Conclusion

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a remarkably versatile platform for the development of targeted therapeutics. The extensive SAR studies highlighted in this guide demonstrate that specific substitutions at the C3 and C6 positions are the primary drivers of potency and selectivity. By rationally modifying these positions, researchers have successfully developed potent inhibitors of c-Met/Pim-1 kinases and highly effective antitubulin agents. The key takeaway for drug development professionals is the scaffold's ability to act as a rigidifying element, locking appended pharmacophores into bioactive conformations. Future work will likely explore this scaffold against an even broader range of biological targets, leveraging the deep well of existing SAR knowledge to accelerate the discovery of new medicines.

References

A Comparative Guide to the c-Met Inhibitory Activity of Triazolopyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a pivotal target.[1][2] Dysregulation of the c-Met signaling pathway is a key driver in the progression and metastasis of numerous human cancers.[1][2] This has spurred the development of small molecule inhibitors, with the triazolopyridazine scaffold showing significant promise. This guide provides an in-depth comparison of the c-Met inhibitory activity of different triazolopyridazine and structurally related compounds, supported by experimental data and detailed protocols for their evaluation. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand the nuances of these inhibitors and the methodologies to assess their efficacy.

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain.[1] This phosphorylation event initiates a cascade of downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which are fundamental for cell growth, survival, and motility.[3] In many cancers, aberrant c-Met activation, through mechanisms like gene amplification, mutation, or protein overexpression, leads to uncontrolled cell proliferation and metastasis.[1][2]

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met Gab1 Gab1 p_cMet->Gab1 recruits GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS recruits STAT3 STAT3 p_cMet->STAT3 activates PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Caption: Simplified c-Met Signaling Pathway.

A Comparative Analysis of Triazolopyridazine c-Met Inhibitors

The triazolopyridazine scaffold has proven to be a versatile core for the design of potent and selective c-Met inhibitors. Here, we compare several notable compounds, highlighting their inhibitory activities.

Compoundc-Met Enzymatic IC50 (nM)Cellular p-cMet IC50 (nM)Key Features & SelectivityReference
AMG 337 15 (in PC3 cells)Highly selective, ATP-competitive inhibitor. Binds only to c-Met in a panel of 402 human kinases.[3][4][5][6]
Compound 12e 90Not explicitly stated, but cytotoxic in µM rangeA promising class II c-Met inhibitor with significant cytotoxicity against various cancer cell lines.[1]
Compound 17l 26Not explicitly stated, but antiproliferative in µM rangeA dual c-Met/VEGFR-2 inhibitor with excellent kinase inhibitory activities.[7]
Compound 4g 163Not explicitly stated, but antiproliferative in µM rangeA dual c-Met/Pim-1 inhibitor with strong antiproliferative effects.[2]

Note: IC50 values are subject to variation based on experimental conditions. Direct comparison should be interpreted with caution.

Structure-Activity Relationship (SAR) and Binding Modes

The efficacy of triazolopyridazine inhibitors is intrinsically linked to their chemical structure and how they interact with the c-Met kinase domain.

Key Structural Insights:

  • The Triazolopyridazine Core: This heterocyclic system is crucial for binding to the hinge region of the c-Met kinase domain. The nitrogen atoms in the triazolo-pyridazine core of compound 12e, for instance, form a bidentate hydrogen bond with the key amino acid residue MET-1160 in the hinge.[1]

  • Substitutions on the Scaffold: Modifications to the core structure significantly impact potency and selectivity. For example, in the development of some triazolo-pyridazine/-pyrimidine derivatives, the introduction of a 5-methylthiazole fragment was found to be beneficial for activity.[1]

  • N-linked vs. O-linked Triazolopyridazines: Research has shown that N-linked triazolopyridazines can exhibit improved pharmacodynamic profiles compared to their O-linked counterparts, notably with reduced time-dependent inhibition of cytochrome P450 enzymes.[8]

Binding Mode of Triazolopyridazine Inhibitors:

Molecular docking studies and co-crystal structures have revealed that these inhibitors typically bind to the ATP-binding pocket of the c-Met kinase. For example, AMG 337 is an ATP-competitive inhibitor that binds to the inactive conformation of the MET activation loop.[5][6] Docking studies of compound 12e show a binding mode similar to the known inhibitor Foretinib, where the triazolo-pyridazine core interacts with the hinge region, and other moieties of the molecule form hydrogen bonds with key residues like ASP-1222 and LYS-1110.[1]

Binding_Mode cluster_cMet c-Met Kinase Domain Inhibitor Triazolopyridazine Inhibitor Triazolo-pyridazine Core Moiety 1 Moiety 2 Hinge Hinge Region (MET-1160) Inhibitor:core->Hinge H-bonds Residue1 ASP-1222 Inhibitor:moiety1->Residue1 H-bond Residue2 LYS-1110 Inhibitor:moiety2->Residue2 H-bond

Caption: Key interactions of triazolopyridazine inhibitors.

Experimental Protocols for Assessing c-Met Inhibition

To ensure scientific integrity and reproducibility, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the c-Met inhibitory activity of triazolopyridazine compounds.

In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the enzymatic activity of recombinant c-Met kinase and the inhibitory effect of test compounds.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the triazolopyridazine test compounds in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%).

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.

    • Add 2 µL of diluted recombinant c-Met kinase to each well.

  • Kinase Reaction Initiation: Add 2 µL of a pre-mixed substrate/ATP solution to each well to start the reaction. The final reaction volume will be 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fitting software.

Cellular c-Met Phosphorylation Assay (Western Blot)

This cell-based assay determines the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with activated c-Met (e.g., MKN-45, SNU-5)

  • Cell culture medium and supplements

  • Test compounds (solubilized in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Met (p-cMet) and anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Procedure:

  • Cell Treatment: Seed c-Met-activated cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-cMet and total c-Met overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-cMet and total c-Met. The inhibition of c-Met phosphorylation is determined by the reduction in the p-cMet signal relative to the total c-Met signal.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Phosphorylation Assay A1 Prepare Compound Dilutions A2 Add Compound, Kinase, and Substrate/ATP to Plate A1->A2 A3 Incubate A2->A3 A4 Add Detection Reagents A3->A4 A5 Measure Luminescence A4->A5 A6 Calculate IC50 A5->A6 B1 Treat Cells with Compound B2 Lyse Cells and Quantify Protein B1->B2 B3 SDS-PAGE and Western Blot B2->B3 B4 Probe with p-cMet and Total c-Met Antibodies B3->B4 B5 Detect and Quantify Bands B4->B5 B6 Determine Inhibition of Phosphorylation B5->B6

Caption: Experimental workflows for c-Met inhibitor evaluation.

Conclusion

The triazolopyridazine scaffold represents a highly promising framework for the development of potent and selective c-Met inhibitors. As demonstrated by compounds like AMG 337 and various novel derivatives, fine-tuning of the chemical structure allows for significant modulation of inhibitory activity and pharmacokinetic properties. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers in the field of oncology drug discovery to make informed decisions and conduct rigorous evaluations of this important class of therapeutic agents. The continued exploration of the structure-activity relationships within the triazolopyridazine class will undoubtedly lead to the development of next-generation c-Met inhibitors with enhanced efficacy and safety profiles.

References

A Researcher's Guide to Validating the Antimicrobial Activity of Novel Triazolopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising candidates, triazolopyridazine derivatives have emerged as a noteworthy class of heterocyclic compounds, demonstrating a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the antimicrobial performance of these novel derivatives against established alternatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively validate the potential of these compounds.

The Scientific Rationale: Why Triazolopyridazine Derivatives?

The triazolopyridazine core, a fused bicyclic heteroaromatic system, offers a unique three-dimensional structure that allows for diverse functionalization. This chemical versatility is key to its potential for potent and selective interaction with microbial targets. Several studies have indicated that these derivatives may exert their antimicrobial effects through mechanisms such as the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[1] This mode of action, if confirmed and elaborated, could provide an advantage over existing drug classes that face widespread resistance.

Comparative Efficacy: A Data-Driven Analysis

A critical step in validating any new antimicrobial agent is to benchmark its performance against current standards of care. The following tables summarize the in-vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity of selected novel triazolopyridazine derivatives in comparison to commonly used antibiotics.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Triazolopyridazine Derivatives

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Novel Triazolo[4,3-a]pyrazine Derivative (2e) 3216[1]
Ampicillin328[1]
Ciprofloxacin0.5 - 20.015 - 1[2]
Ceftriaxone1 - 8≤0.12 - 1[2]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Triazolo-Fused Derivatives

Compound/DrugCandida albicansAspergillus nigerReference
Novel Triazolothiadiazine Derivative Moderate ActivityModerate Activity[3]
Novel Triazolotetrazine Derivative (4g, 4i) Good ActivityNot Reported[4]
Fluconazole0.25 - 416 - >64[3]

Table 3: Cytotoxicity Profile (IC50 in µM) against Human Cell Lines

| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | HEK293 (Non-cancerous Kidney) | Reference | | :--- | :--- | :--- | :--- | | Novel Pyrazolo[5]triazolopyrimidine Derivative (1) | <50 | Not Reported | Not Reported |[6] | | Novel Pyrazole Derivative (6) | Not Reported | Not Reported | 23.5 µg/mL |[5] | | Doxorubicin (Chemotherapeutic) | ~1-5 | ~1-5 | ~5-10 |[6][7] |

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

The Causality Behind Experimental Choices: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, it is imperative to adhere to standardized protocols. The following experimental designs are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific needs of novel compound validation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[8] Its adoption allows for quantitative and comparable results.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Stock Solution:

    • Accurately weigh the novel triazolopyridazine derivative.

    • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO).

    • Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.[8]

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.[8]

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with 10 µL of the prepared microbial inoculum.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours for most bacteria.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Antimicrobial Susceptibility Testing

G prep_compound Prepare Compound Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment: Evaluating the Therapeutic Window

A potent antimicrobial agent is only viable if it exhibits minimal toxicity to host cells. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture mammalian cells (e.g., HEK293, HeLa, HepG2) in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolopyridazine derivatives in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conceptual Workflow for Cytotoxicity Assessment

G cell_culture Culture & Seed Cells compound_treatment Treat with Compound cell_culture->compound_treatment incubation Incubate compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Calculate IC50 mtt_assay->data_analysis

Caption: A standard workflow for assessing the cytotoxicity of novel compounds.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint

Understanding the relationship between the chemical structure of the triazolopyridazine derivatives and their biological activity is crucial for rational drug design and optimization. While a comprehensive SAR is beyond the scope of this guide, preliminary findings suggest that the nature and position of substituents on the triazolopyridazine ring significantly influence their antimicrobial potency.[9] For instance, the introduction of certain electron-withdrawing or lipophilic groups at specific positions has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[1]

Hypothetical Bacterial Signaling Pathway Inhibition

G DNA Bacterial DNA Gyrase DNA Gyrase/ Topoisomerase IV DNA->Gyrase supercoiling/ decatenation Replication DNA Replication & Repair Gyrase->Replication enables CellDeath Bacterial Cell Death Gyrase->CellDeath inhibition leads to Triazolo Triazolopyridazine Derivative Triazolo->Gyrase inhibits

Caption: A potential mechanism of action for triazolopyridazine derivatives.

Conclusion and Future Directions

The preliminary data on novel triazolopyridazine derivatives are promising, suggesting their potential as a new class of antimicrobial agents. Their activity against both Gram-positive and Gram-negative bacteria, coupled with a potentially favorable safety profile, warrants further investigation. Future studies should focus on:

  • Expanding the Antimicrobial Spectrum: Testing against a broader panel of clinically relevant and drug-resistant pathogens.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action.

  • Pharmacokinetic and In-vivo Efficacy Studies: Evaluating the absorption, distribution, metabolism, excretion, and in-vivo efficacy of the most promising candidates.

  • Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties based on SAR insights.

By adhering to rigorous and standardized validation protocols, the scientific community can effectively assess the therapeutic potential of triazolopyridazine derivatives and contribute to the development of the next generation of antimicrobial drugs.

References

Introduction: The Rise of Triazolopyridazines and the Role of In Silico Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of Triazolopyridazine-Based Inhibitors

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of triazolopyridazine-based inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach.

The triazolopyridazine scaffold has emerged as a significant "leitmotif" in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein classes.[1] These compounds have been investigated for their activity against critical therapeutic targets, including protein kinases like c-Met, Pim-1, and Janus kinase 1 (JAK1), as well as other important proteins such as the bromodomain-containing protein 4 (BRD4).[2][3][4][5] Given the therapeutic potential of this scaffold, efficient methods for identifying and optimizing lead compounds are of paramount importance.

Molecular docking, a powerful structure-based drug design technique, allows researchers to predict the preferred binding orientation of a small molecule (ligand) to its macromolecular target.[6][7] When applied comparatively across a series of derivatives, it provides invaluable insights into structure-activity relationships (SAR), helping to prioritize compounds for synthesis and experimental testing. This guide will detail a rigorous workflow for such a comparative study, using kinase inhibitors as a primary example.

The Scientific Rationale: Beyond Scores to Structural Insights

A common pitfall in computational chemistry is to treat docking scores as an absolute measure of binding affinity.[8] While docking programs provide a score, often in units of energy (e.g., kcal/mol), it is crucial to understand its limitations. These scoring functions are primarily designed to distinguish between active and inactive compounds and to correctly rank-order the binding poses of a single ligand, not to precisely predict experimental binding affinities across different ligands.[9][10][11] Several factors, including the rigid receptor approximation and simplified solvation models, prevent a direct one-to-one correlation with experimental data like IC₅₀ values.[12]

Therefore, the primary goal of comparative docking is not to chase the perfect score, but to:

  • Generate Plausible Binding Hypotheses: Understand how different substitutions on the triazolopyridazine core interact with specific residues in the target's active site.

  • Explain Structure-Activity Relationships (SAR): Correlate the predicted binding modes with experimentally observed potencies to build a predictive model for inhibitor design.

  • Prioritize Compounds for Synthesis: Use structural insights to select the most promising candidates for further experimental validation, thereby saving time and resources.

Methodology: A Self-Validating Protocol for Comparative Docking

To ensure the trustworthiness and scientific integrity of our findings, the following protocol incorporates a critical validation step. This workflow is exemplified using protein kinase targets, which are common targets for triazolopyridazine inhibitors.[13]

Experimental Protocol: Comparative Molecular Docking Workflow

Part 1: Receptor and Ligand Preparation

  • Receptor Selection:

    • Obtain a high-resolution X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider the c-Met kinase (PDB ID: 4JPS).[14][15]

    • Choose a structure that is co-crystallized with a ligand bound in the active site. This is crucial for defining the binding pocket and for protocol validation.

  • Receptor Preparation:

    • Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, AutoDock Tools).

    • Remove all non-essential components, such as water molecules, co-solvents, and ions that are not critical for binding.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign correct bond orders and formal charges.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are constrained to prevent significant deviation from the crystal structure.

  • Ligand Library Preparation:

    • Draw the 2D structures of the triazolopyridazine-based inhibitors to be studied.

    • Convert the 2D structures to 3D using a program like LigPrep.[15]

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5) and various tautomers and stereoisomers for each ligand to ensure the biologically relevant form is docked.

Part 2: Docking and Validation

  • Grid Generation:

    • Define the binding site by creating a bounding box (the "grid") around the co-crystallized ligand in the active site of the prepared receptor. The grid should be large enough to allow the study ligands to rotate and translate freely.

  • Protocol Validation (Self-Validation Step):

    • Before docking the entire library, extract the co-crystallized ligand from the PDB structure, prepare it using the same method as the library ligands, and then dock it back into the receptor's active site.

    • The docking protocol is considered validated if the software can reproduce the experimental binding mode. A common metric for success is a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[15][16] This step is critical to confirm that the chosen docking parameters are appropriate for the target system.[17][18]

  • Virtual Screening of the Ligand Library:

    • Using the validated protocol, perform the docking calculations for the entire library of triazolopyridazine derivatives. Depending on the software, different levels of precision can be used (e.g., High-Throughput Virtual Screening (HTVS), Standard Precision (SP), Extra Precision (XP)).[15]

Part 3: Analysis and Interpretation

  • Pose Analysis:

    • Visually inspect the top-scoring poses for each ligand.

    • Analyze key molecular interactions, such as hydrogen bonds with the kinase hinge region, hydrophobic interactions in the back pocket, and any π-π stacking. These interactions are fundamental to the binding of kinase inhibitors.[13]

  • Scoring Interpretation:

    • Rank the compounds based on their docking scores.

    • While not a direct measure of affinity, the score provides a semi-quantitative estimate to compare compounds within the same chemical series.[9]

  • (Optional but Recommended) Refined Energy Calculations:

    • For the most promising compounds, consider using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to rescore the docking poses. MM/GBSA can provide a more accurate estimation of binding free energy.[11][14][15]

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking & Validation cluster_analysis Part 3: Analysis & Validation PDB Select Target PDB (e.g., c-Met Kinase) PrepProt Prepare Receptor: - Remove Water - Add Hydrogens - Minimize PDB->PrepProt Grid Define Binding Site (Grid Generation) PrepProt->Grid Ligands Prepare Ligand Library: - 2D to 3D Conversion - Generate States (pH 7.4) Validation Protocol Validation: Redock Co-crystallized Ligand (RMSD < 2.0 Å?) Grid->Validation Docking Dock Ligand Library (Virtual Screening) Validation->Docking If Yes Analysis Analyze Poses & Scores: - Key Interactions - Rank Compounds Docking->Analysis MMGBSA Refine with MM/GBSA (Optional) Analysis->MMGBSA Experiment Experimental Validation: - IC50 Assays - X-ray Crystallography Analysis->Experiment

Caption: Workflow for a self-validating comparative docking study.

Comparative Docking Analysis: A Case Study of c-Met/Pim-1 Inhibitors

To illustrate the principles described, let's analyze a hypothetical comparative study of triazolo[4,3-b]pyridazine derivatives designed as dual c-Met and Pim-1 kinase inhibitors, based on published research.[2][5]

Compound IDTargetDocking Score (kcal/mol)Key H-Bond Interactions (Predicted)Experimental IC₅₀ (µM)
Reference c-Met-9.8Hinge Region (Met1160)0.02
Comp. 4a c-Met-9.1Hinge Region (Met1160)0.25
Comp. 4g c-Met-10.2Hinge Region (Met1160), Asp12220.16
Reference Pim-1-8.5Hinge Region (Glu121)0.10
Comp. 4a Pim-1-8.1Hinge Region (Glu121)0.45
Comp. 4g Pim-1-9.0Hinge Region (Glu121), Lys670.28

Note: The docking scores are illustrative and representative of typical values. Experimental data is sourced from related studies.[2]

Analysis of Results:

  • Binding Mode Consistency: All compounds are predicted to form a critical hydrogen bond with the "hinge region" of both kinases (Met1160 in c-Met, Glu121 in Pim-1). This is a canonical interaction for Type I kinase inhibitors and provides confidence in the docking poses.[19]

  • Correlation of Score and Activity: A general trend can be observed where a more favorable (more negative) docking score correlates with lower IC₅₀ values (higher potency). For instance, Compound 4g has a better docking score and a lower IC₅₀ for c-Met compared to Compound 4a.

  • Explaining Potency Differences: The docking results for Compound 4g suggest it forms additional hydrogen bonds with Asp1222 (c-Met) and Lys67 (Pim-1). This predicted interaction provides a structural hypothesis for its enhanced potency compared to Compound 4a, guiding the next round of inhibitor design.

The Mandate for Experimental Validation

Computational predictions, no matter how rigorous, remain hypotheses until they are confirmed by experimental data. The final and most critical step in this process is to synthesize the prioritized compounds and evaluate them in biochemical and cellular assays.

  • Biochemical Assays: In vitro kinase inhibition assays are essential to determine the IC₅₀ values of the compounds against the target enzymes (e.g., c-Met, Pim-1). This provides the direct experimental data to compare against the docking scores.

  • Cell-Based Assays: Anti-proliferative assays using cancer cell lines that overexpress the target kinase (e.g., MCF-7 breast cancer cells) are used to assess the compound's effect in a biological context.[2][20]

  • Structural Biology: Ultimately, obtaining an X-ray co-crystal structure of a potent inhibitor bound to the target protein provides the definitive confirmation of the predicted binding mode.

cluster_pathway Downstream Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activates Inhibitor Triazolopyridazine Inhibitor Inhibitor->RTK Blocks ATP Site AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Simplified c-Met kinase signaling pathway inhibited by ATP-competitive inhibitors.

Conclusion

Comparative molecular docking is an indispensable tool in modern drug discovery. When applied with scientific rigor, including a crucial protocol validation step, it provides powerful insights that can effectively guide the design and prioritization of novel triazolopyridazine-based inhibitors. By focusing on the structural basis of interaction rather than solely on docking scores, researchers can build robust SAR models, accelerate the design-synthesize-test cycle, and ultimately increase the probability of discovering potent and selective drug candidates. The synergy between in silico prediction and experimental validation remains the cornerstone of successful therapeutic development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-triazolo[4,3-b]pyridazine

A Comprehensive Guide to the Safe Disposal of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe working environment and maintaining environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, a halogenated heterocyclic compound. The procedures outlined herein are based on established safety protocols for hazardous chemical waste management, tailored to the specific known hazards of this compound.

Understanding the Hazard Profile

The compound is identified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate that 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine be treated as a hazardous waste.[5] The presence of a bromine atom categorizes it as a halogenated organic compound, which requires specific segregation and disposal procedures to prevent environmental contamination and ensure compliance with regulations.[6][7]

Hazard ClassificationDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

A summary of the hazard classifications for 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Core Principles of Disposal

The disposal of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine is governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10] The fundamental principle is "cradle-to-grave" management, ensuring that hazardous waste is handled safely from its point of generation to its final disposal.[9]

The following workflow provides a visual representation of the key stages in the proper disposal of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

cluster_0Phase 1: In-Lab Handling & Segregationcluster_1Phase 2: Waste Accumulation & Storagecluster_2Phase 3: Final DisposalAStep 1: Don Personal Protective Equipment (PPE)BStep 2: Characterize and Segregate Halogenated WasteA->BCStep 3: Use Designated, Labeled, and Compatible Waste ContainerB->CDStep 4: Securely Close Container When Not in UseEStep 5: Store in a Designated Satellite Accumulation Area (SAA)D->EFStep 6: Arrange for Pickup by Institutional EHSGStep 7: Complete Hazardous Waste ManifestF->GHStep 8: Transfer to a Licensed Hazardous Waste FacilityG->H

A workflow diagram illustrating the key stages for the proper disposal of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Phase 1: In-Lab Handling & Segregation

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A lab coat

All handling of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, including preparation for disposal, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Step 2: Characterize and Segregate Halogenated Waste

Proper waste segregation is a critical step in compliant hazardous waste disposal.[5] As a brominated compound, 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine must be disposed of as halogenated organic waste . It should never be mixed with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[6][7]

  • Solid Waste: Collect any solid 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, as well as any contaminated items such as weighing paper or contaminated gloves, for disposal.

  • Liquid Waste: If the compound is in solution, the entire solution should be treated as halogenated waste. Rinsates from cleaning contaminated glassware with solvents (e.g., acetone) must also be collected as hazardous waste.[6]

Step 3: Use a Designated, Labeled, and Compatible Waste Container

Select a waste container that is in good condition and compatible with the chemical waste. For 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.

The container must be clearly labeled with:

  • The words "Hazardous Waste"[6]

  • The full chemical name: "6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine"

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date of accumulation

Phase 2: Waste Accumulation & Storage

Step 4: Securely Close Container When Not in Use

The waste container must be kept closed at all times except when actively adding waste.[9] This prevents the release of vapors and reduces the risk of spills.

Step 5: Store in a Designated Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation

  • Under the control of the laboratory personnel

  • Away from sources of ignition and incompatible materials

Phase 3: Final Disposal

Step 6: Arrange for Pickup by Institutional Environmental Health and Safety (EHS)

Do not attempt to dispose of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine down the drain or in regular trash.[11] Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and proper disposal of hazardous waste.[6] Follow your institution's specific procedures for requesting a waste pickup.

Step 7: Complete Hazardous Waste Manifest

For transportation and disposal, a hazardous waste manifest will be required.[10] This document tracks the waste from your laboratory to its final destination. Your EHS department will typically provide and assist with the completion of this form.

Step 8: Transfer to a Licensed Hazardous Waste Facility

Your institution's EHS department will ensure that the waste is transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF). These facilities are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through methods such as incineration at high temperatures.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the environment.

Navigating the Safe Handling of 6-Bromo-triazolo[4,3-b]pyridazine: A Guide for Laboratory Professionals

Navigating the Safe Handling of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine: A Guide for Laboratory Professionals

Researchers engaged in the synthesis and application of novel heterocyclic compounds are at the forefront of drug discovery. Among these, 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine stands out as a valuable scaffold. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work safely and effectively with this compound. Our commitment is to furnish you with knowledge that extends beyond the product itself, fostering a culture of safety and scientific excellence in your laboratory.

Hazard Identification and Risk Assessment

6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine (CAS No. 115127-23-6) is a solid, off-white substance with the molecular formula C5H3BrN4.[4] While a comprehensive toxicological profile is not extensively documented in publicly available literature, the hazard classifications provided by suppliers indicate that it must be handled with care.

Based on available safety information, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The precautionary statements underscore the importance of avoiding exposure:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Given these hazards, a thorough risk assessment is paramount before any handling of this compound. The primary risks are associated with inhalation of the powder and direct contact with the skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is non-negotiable when handling 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvents used in your procedure.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Prevents inhalation of the powdered substance, which can cause respiratory irritation.[1]

Operational Plan: From Weighing to Reaction Quenching

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing

Due to the risk of inhalation, all manipulations of solid 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine should be performed within a chemical fume hood.

Step-by-Step Weighing Procedure:

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Cover the work surface with absorbent bench paper.[5]

  • Don PPE: Equip yourself with the full PPE outlined in the table above.

  • Use Appropriate Weighing Vessels: Utilize weigh boats or other suitable containers to prevent spills.[6]

  • Transfer the Compound: Carefully transfer the desired amount of the solid. Avoid creating dust. Do not use a spatula to directly scoop from the stock bottle to prevent contamination; instead, gently tap the material out.[7]

  • Clean Up: After weighing, carefully clean the balance and surrounding area to remove any residual powder.

Handling in Solution

When preparing solutions, add the solid to the solvent slowly to avoid splashing. All procedures involving solutions of this compound should also be conducted in a chemical fume hood.

Handling_Workflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalDon_PPEDon Appropriate PPEPrepare_HoodPrepare Fume HoodWeigh_SolidWeigh Solid CompoundPrepare_Hood->Weigh_SolidPrepare_SolutionPrepare SolutionWeigh_Solid->Prepare_SolutionConduct_ReactionConduct ReactionPrepare_Solution->Conduct_ReactionDecontaminate_GlasswareDecontaminate GlasswareConduct_Reaction->Decontaminate_GlasswareSegregate_WasteSegregate Halogenated WasteDecontaminate_Glassware->Segregate_WasteDispose_WasteDispose of WasteSegregate_Waste->Dispose_Waste

Safe handling workflow for 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

  • Skin Contact: Promptly wash the affected area with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[2][8]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Spill Cleanup

For small spills of the solid compound:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[10]

  • Clean Up: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures.

Disposal_PlanStartGeneration of Waste(Solid Residue, Contaminated Materials, Rinsates)SegregationSegregate intoHalogenated Waste ContainerStart->SegregationLabelingLabel Container:'Hazardous Waste'+ Chemical NameSegregation->LabelingStorageStore in a DesignatedSatellite Accumulation AreaLabeling->StorageDisposalArrange for Pickup byInstitutional EHSStorage->DisposalEndProper DisposalDisposal->End

Waste disposal plan for halogenated compounds.

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research with 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.